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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

Abstract This technical guide provides a comprehensive overview of a robust and reliable synthetic route to Methyl 1-ethyl-1H-pyrrole-3-carboxylate, a valuable substituted pyrrole derivative for research and development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic route to Methyl 1-ethyl-1H-pyrrole-3-carboxylate, a valuable substituted pyrrole derivative for research and development in medicinal chemistry and materials science. The proposed synthesis follows a logical and experimentally validated two-step pathway, commencing with the formation of the core pyrrole scaffold, Methyl 1H-pyrrole-3-carboxylate, via the Van Leusen pyrrole synthesis. This intermediate is subsequently N-alkylated to yield the target compound. This guide offers detailed experimental protocols, mechanistic insights, and characterization data to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a privileged scaffold in a multitude of biologically active compounds and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the design of novel therapeutic agents and advanced materials. The strategic functionalization of the pyrrole ring, including N-alkylation and substitution at the carbon positions, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity and physical characteristics. Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a key building block that incorporates both an N-ethyl group, which can enhance lipophilicity and metabolic stability, and a methyl ester at the 3-position, which serves as a versatile handle for further chemical transformations such as amidation or reduction.

Strategic Approach to Synthesis

The synthesis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate is most effectively approached through a two-step sequence:

  • Step 1: Synthesis of the Pyrrole Core. The initial and crucial step is the construction of the pyrrole ring with the desired ester functionality at the 3-position. For this, the Van Leusen pyrrole synthesis presents a highly efficient and regioselective method.[1] This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with a suitable Michael acceptor.[1] In this case, methyl acrylate serves as the ideal Michael acceptor to yield Methyl 1H-pyrrole-3-carboxylate.

  • Step 2: N-Ethylation. With the pyrrole core established, the final step is the introduction of the ethyl group onto the nitrogen atom. This is a classic N-alkylation reaction. The pyrrole N-H is sufficiently acidic to be deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic pyrrolide anion. This anion then readily undergoes a nucleophilic substitution reaction with an ethylating agent, like ethyl iodide, to furnish the desired N-ethylated product.[2]

This two-step approach is advantageous as it allows for the isolation and purification of the key intermediate, ensuring the final product is of high purity.

Mechanistic Insights

The Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a powerful tool for the formation of pyrroles from α,β-unsaturated carbonyl compounds. The mechanism proceeds as follows:

  • Deprotonation of TosMIC: A base abstracts the acidic proton from the carbon between the isocyanide and the sulfonyl group of TosMIC, generating a resonance-stabilized carbanion.

  • Michael Addition: The TosMIC anion acts as a nucleophile and adds to the β-carbon of the Michael acceptor (methyl acrylate).

  • Cyclization: The newly formed enolate undergoes an intramolecular nucleophilic attack on the isocyanide carbon, forming a five-membered ring.

  • Elimination of the Tosyl Group: The intermediate then eliminates the tosyl group to form the aromatic pyrrole ring.

N-Alkylation of Pyrrole

The N-alkylation of pyrroles is a standard transformation in heterocyclic chemistry. The key steps are:

  • Deprotonation: A strong base, such as sodium hydride, removes the acidic proton from the pyrrole nitrogen, generating the pyrrolide anion and hydrogen gas. The choice of a strong, non-nucleophilic base is crucial to avoid side reactions.

  • Nucleophilic Attack: The resulting pyrrolide anion is a potent nucleophile that attacks the electrophilic carbon of the ethylating agent (ethyl iodide) in an SN2 reaction. This forms the new N-C bond and yields the final product.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 1H-pyrrole-3-carboxylate

This protocol is based on the principles of the Van Leusen pyrrole synthesis.[1]

Materials and Reagents:

  • Tosylmethyl isocyanide (TosMIC)

  • Methyl acrylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.

  • Add anhydrous DMF to the flask to create a slurry.

  • In a separate flask, dissolve tosylmethyl isocyanide (1.0 equivalent) in anhydrous DMF.

  • Cool the sodium hydride slurry to 0 °C using an ice bath.

  • Slowly add the TosMIC solution to the stirred NaH slurry via the dropping funnel.

  • After the addition is complete, add methyl acrylate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 1H-pyrrole-3-carboxylate as a solid.

Step 2: Synthesis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

This protocol is a standard N-alkylation procedure for pyrroles.[2]

Materials and Reagents:

  • Methyl 1H-pyrrole-3-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Methyl 1H-pyrrole-3-carboxylate (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Slowly add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench with saturated aqueous NH4Cl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 1-ethyl-1H-pyrrole-3-carboxylate as an oil.

Data Presentation and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Methyl 1H-pyrrole-3-carboxylateC₆H₇NO₂125.13[3]Solid[4]
Methyl 1-ethyl-1H-pyrrole-3-carboxylateC₈H₁₁NO₂153.18Oil

Expected Spectroscopic Data:

  • Methyl 1H-pyrrole-3-carboxylate:

    • ¹H NMR (CDCl₃, 400 MHz): δ ~8.5 (br s, 1H, NH), ~7.4 (m, 1H, pyrrole-H), ~6.8 (m, 1H, pyrrole-H), ~6.6 (m, 1H, pyrrole-H), 3.8 (s, 3H, OCH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ ~165 (C=O), ~125 (pyrrole-C), ~120 (pyrrole-C), ~116 (pyrrole-C), ~110 (pyrrole-C), ~51 (OCH₃).

  • Methyl 1-ethyl-1H-pyrrole-3-carboxylate:

    • ¹H NMR (CDCl₃, 400 MHz): δ ~7.3 (m, 1H, pyrrole-H), ~6.6 (m, 1H, pyrrole-H), ~6.5 (m, 1H, pyrrole-H), 4.0 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 3.8 (s, 3H, OCH₃), 1.4 (t, J = 7.2 Hz, 3H, NCH₂CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ ~165 (C=O), ~126 (pyrrole-C), ~122 (pyrrole-C), ~118 (pyrrole-C), ~110 (pyrrole-C), ~51 (OCH₃), ~42 (NCH₂CH₃), ~16 (NCH₂CH₃).

Visualizing the Synthesis

Synthetic Pathway

Synthesis_Pathway TosMIC Tosylmethyl isocyanide (TosMIC) Intermediate Methyl 1H-pyrrole-3-carboxylate TosMIC->Intermediate Van Leusen Synthesis MethylAcrylate Methyl Acrylate MethylAcrylate->Intermediate Van Leusen Synthesis Step1_reagents NaH, DMF FinalProduct Methyl 1-ethyl-1H-pyrrole-3-carboxylate Intermediate->FinalProduct N-Ethylation EthylIodide Ethyl Iodide Step2_reagents NaH, DMF

Caption: Overall synthetic route to the target compound.

Experimental Workflow: N-Ethylation

N_Ethylation_Workflow Start Dissolve Methyl 1H-pyrrole-3-carboxylate in anhydrous DMF Cooling1 Cool to 0 °C Start->Cooling1 Add_NaH Add NaH portion-wise (Deprotonation) Cooling1->Add_NaH Stir1 Stir at 0 °C for 30 min Add_NaH->Stir1 Add_EtI Add Ethyl Iodide dropwise Stir1->Add_EtI Warm_Stir Warm to RT and stir for 4-6h Add_EtI->Warm_Stir Quench Quench with aq. NH4Cl at 0 °C Warm_Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_Dry Wash with H2O, Brine & Dry (MgSO4) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Pure Methyl 1-ethyl-1H-pyrrole-3-carboxylate Purify->End

Caption: Step-by-step workflow for the N-ethylation protocol.

Conclusion

The two-step synthetic strategy detailed in this guide provides a reliable and scalable method for the preparation of Methyl 1-ethyl-1H-pyrrole-3-carboxylate. By leveraging the well-established Van Leusen pyrrole synthesis and a standard N-alkylation protocol, researchers can access this valuable building block with a high degree of purity. The provided mechanistic insights and detailed experimental procedures are intended to empower scientists in their synthetic endeavors, facilitating the development of novel compounds with potential applications in drug discovery and materials science.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12361759, methyl 1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Shaikh, A. A., Gawas, S., Adnan, M., & Tale, R. H. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2649. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 1-ethyl-1H-pyrrole-3-carboxylate: Properties, Synthesis, and Applications

Introduction Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a substituted five-membered aromatic heterocycle belonging to the pyrrole class of compounds. The pyrrole ring is a foundational scaffold in organic and medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a substituted five-membered aromatic heterocycle belonging to the pyrrole class of compounds. The pyrrole ring is a foundational scaffold in organic and medicinal chemistry, forming the core of numerous biologically active natural products and blockbuster pharmaceuticals. Its significance is exemplified by its presence in vital molecules like heme, chlorophyll, and vitamin B12, as well as in top-selling drugs such as atorvastatin.

The strategic placement of an ethyl group on the ring nitrogen (N1) and a methyl carboxylate group at the C3 position endows Methyl 1-ethyl-1H-pyrrole-3-carboxylate with a unique combination of stability and reactivity. This makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic signature, principal synthetic methodologies, and key applications for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

The structural and chemical identity of Methyl 1-ethyl-1H-pyrrole-3-carboxylate is defined by its specific arrangement of atoms and functional groups. These features dictate its physical characteristics and reactivity profile.

Caption: Molecular structure of Methyl 1-ethyl-1H-pyrrole-3-carboxylate.

Table 1: Physicochemical Properties and Identifiers

PropertyValueReference
IUPAC Name Methyl 1-ethyl-1H-pyrrole-3-carboxylate-
Molecular Formula C₈H₁₁NO₂[1][2]
Molecular Weight 153.18 g/mol [1][2]
CAS Number 108290-85-3[1]
Appearance Expected to be a colorless to pale yellow oil or low-melting solidGeneral observation for similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, Acetone). Low solubility in water.General chemical principles

Spectroscopic Profile: The Analytical Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The expected spectral data for Methyl 1-ethyl-1H-pyrrole-3-carboxylate are outlined below.

Table 2: Predicted Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / WavenumberRationale and Interpretation
¹H NMR Pyrrole H2~7.2 - 7.5 ppm (s)The C2 proton is adjacent to the nitrogen and deshielded by the aromatic ring current.
Pyrrole H4~6.5 - 6.8 ppm (s)The C4 proton is deshielded by the aromatic system.
Pyrrole H5~6.8 - 7.1 ppm (s)The C5 proton is adjacent to the nitrogen and deshielded.
N-CH₂ (Ethyl)~3.9 - 4.2 ppm (q)Quartet due to coupling with the adjacent methyl group; deshielded by the attached nitrogen.
O-CH₃ (Methyl Ester)~3.7 - 3.9 ppm (s)Singlet; deshielded by the adjacent ester oxygen.
N-CH₂-CH₃ (Ethyl)~1.3 - 1.6 ppm (t)Triplet due to coupling with the adjacent methylene group.
¹³C NMR C=O (Ester)~163 - 168 ppmCarbonyl carbon, highly deshielded.
Pyrrole C2, C5~120 - 130 ppmAromatic carbons adjacent to nitrogen.
Pyrrole C3, C4~110 - 125 ppmAromatic carbons influenced by the ester group.
O-CH₃ (Methyl Ester)~50 - 55 ppmMethyl carbon attached to oxygen.
N-CH₂ (Ethyl)~40 - 45 ppmMethylene carbon attached to nitrogen.
N-CH₂-CH₃ (Ethyl)~14 - 18 ppmTerminal methyl carbon of the ethyl group.
IR Spectroscopy C=O Stretch (Ester)1690 - 1720 cm⁻¹Strong, sharp absorption characteristic of an α,β-unsaturated ester carbonyl.
C-H Stretch (Aromatic)3050 - 3150 cm⁻¹Stretching vibrations of C-H bonds on the pyrrole ring.
C-H Stretch (Aliphatic)2850 - 3000 cm⁻¹Stretching vibrations of C-H bonds in the ethyl and methyl groups.
C-O Stretch (Ester)1200 - 1300 cm⁻¹Strong absorption for the C-O single bond of the ester.
Mass Spectrometry Molecular Ion (M⁺)m/z = 153.08Corresponds to the molecular weight of the compound.

Synthesis and Methodologies

The construction of the substituted pyrrole core is most effectively achieved through established cyclization strategies. The Hantzsch pyrrole synthesis stands out as a robust and versatile method for this purpose.[3][4]

The Hantzsch Pyrrole Synthesis

This classical multi-component reaction provides a direct route to substituted pyrroles by condensing a β-ketoester, an α-haloketone, and a primary amine.[5][6] For the target molecule, the reactants would be methyl acetoacetate, an α-haloacetaldehyde (or a synthetic equivalent), and ethylamine.

Causality of Experimental Design:

  • β-Ketoester (Methyl Acetoacetate): Provides the C3-C4-C(O)O-Me backbone of the final molecule.

  • Primary Amine (Ethylamine): Serves as the nitrogen source and introduces the N-ethyl substituent. It first reacts with the β-ketoester to form a more nucleophilic enamine intermediate.[3]

  • α-Haloketone: Provides the C2 and C5 carbons. The halogen acts as a leaving group during the final cyclization step.

Modern adaptations of this method, particularly using continuous flow chemistry, have significantly improved efficiency, safety, and scalability, allowing for the rapid generation of compound libraries for screening.[7][8]

Caption: Generalized workflow for the Hantzsch Pyrrole Synthesis.

Representative Experimental Protocol (Batch Synthesis)
  • Enamine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1.0 eq) in ethanol. Add ethylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the enamine intermediate.

  • Alkylation and Cyclization: To the same flask, add chloroacetaldehyde (1.0 eq) (handle in a fume hood) and a non-nucleophilic base such as sodium acetate (1.5 eq).

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified using silica gel column chromatography to yield the pure Methyl 1-ethyl-1H-pyrrole-3-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 3.[4]

Chemical Reactivity and Derivatization

The reactivity of Methyl 1-ethyl-1H-pyrrole-3-carboxylate is dominated by its two primary functional regions: the ester group at C3 and the electron-rich aromatic pyrrole ring.

Reactions of the Ester Group
  • Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding 1-ethyl-1H-pyrrole-3-carboxylic acid under basic conditions (e.g., using NaOH or KOH in a water/alcohol mixture), followed by acidic workup.[9] This carboxylic acid is a key intermediate for further functionalization.

  • Amidation: The ester can be converted into a wide range of amides. This is typically achieved either by direct aminolysis with an amine at elevated temperatures or, more efficiently, by first hydrolyzing the ester to the carboxylic acid and then using standard peptide coupling reagents (e.g., TBTU, HATU) to react it with a desired amine.[10] Pyrrole-3-carboxamides are a privileged scaffold in medicinal chemistry, with many derivatives showing potent biological activity.[11]

Reactions of the Pyrrole Ring

The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution.[12] The N-ethyl group is weakly electron-donating, while the C3-ester group is electron-withdrawing. This substitution pattern directs incoming electrophiles primarily to the C2 and C5 positions. Common electrophilic substitution reactions include:

  • Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to install a halogen atom.

  • Acylation: Friedel-Crafts acylation can introduce acyl groups, though care must be taken as the pyrrole ring is sensitive to strong Lewis acids.[12]

Caption: Key derivatization pathways for the title compound.

Applications in Research and Drug Development

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is not typically an end-product but rather a crucial intermediate for creating structurally diverse molecules with potential therapeutic value.

  • Scaffold for Medicinal Chemistry: The pyrrole core is a well-established "privileged structure" in drug discovery. This compound provides a readily modifiable template for generating libraries of novel compounds. Its derivatives have shown a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[13][14]

  • Synthesis of Bioactive Amides: As discussed, conversion to pyrrole carboxamides is a primary application. These derivatives are known to act as bioisosteres for amide bonds in peptides and have been successfully developed as inhibitors of various enzymes and protein-protein interactions.[11][15] For example, specific pyrrole carboxamides have been investigated as potent fungicides in the agrochemical industry.[11]

  • Building Block for Fused Heterocycles: The functional groups on the molecule can be used in cyclization reactions to build more complex, fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines, which are also of pharmaceutical interest.[16]

Safety and Handling

While a specific, comprehensive toxicological profile for Methyl 1-ethyl-1H-pyrrole-3-carboxylate is not extensively documented, safe laboratory practice dictates handling it with the care afforded to other potentially hazardous research chemicals. The parent compound, pyrrole, is known to be toxic if swallowed or inhaled and is flammable.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[20]

  • Engineering Controls: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[20][21]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[9][21]

  • Disposal: Dispose of waste as halogenated organic waste in accordance with institutional and local environmental regulations. Do not discharge to drains.[17]

Conclusion

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a strategically designed chemical intermediate of significant value to the scientific research community. Its straightforward synthesis via methods like the Hantzsch reaction, combined with the versatile reactivity of its ester and aromatic functionalities, makes it an ideal starting point for the development of novel compounds. Its primary utility lies in its role as a scaffold for creating libraries of pyrrole derivatives, particularly carboxamides, for screening in drug discovery and agrochemical research programs. Proper handling in a controlled laboratory environment is essential to ensure safety during its use.

References

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  • Hantzsch pyrrole synthesis. (2023, November 11). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Hantzsch Pyrrole Synthesis. (n.d.). Name-Reaction.com. Retrieved February 17, 2026, from [Link]

  • Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-702. Available at: [Link]

  • Ganis, P., Paiaro, G., Pandolfo, L., & Valle, G. (1986). Electron spin resonance spectroscopy of pyrrole radical cations. Organometallics, 5(12), 2569-2571. Available at: [Link]

  • Walter, H. (2025, August 9). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Monatshefte für Chemie / Chemical Monthly, 133(3), 353-369. Available at: [Link]

  • Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10(6), 328-341. Available at: [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185. Available at: [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. Available at: [Link]

  • Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Semantic Scholar. Available at: [Link]

  • Joule, J. A. (n.d.). Heterocyclic Chemistry. University of Manchester. Retrieved February 17, 2026, from [Link]

  • Chen, Y., et al. (2008). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry, 73(13), 5174-5177. Available at: [Link]

  • Carson, J. R. (1982). Preparation of pyrrole esters. Google Patents.
  • Yavuz, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Records of Natural Products, 6(3), 278-283. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1H-pyrrole-3-carboxylate. PubChem. Retrieved February 17, 2026, from [Link]

  • Al-Ostath, A. I., et al. (2026, January 9). Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Retrieved February 17, 2026, from [Link]

  • CP Lab Safety. (n.d.). Methyl 1-acetyl-1H-pyrrole-3-carboxylate, min 95%, 1 gram. Retrieved February 17, 2026, from [Link]

  • Tunoori, A. R., et al. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(17), 7651-7673. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 1H-Pyrrole-3-carboxylic Acid, 2-Methyl-, Ethyl Ester. Retrieved February 17, 2026, from [Link]

  • Asif, M. (2015). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Chilean Chemical Society, 60(1), 218-222. Available at: [Link]

  • El-Sayed, R., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 19747. Available at: [Link]

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  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • Knez, D., et al. (2025, June 20). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2025(2), M1456. Available at: [Link]

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Sources

Foundational

Technical Whitepaper: Methyl 1-ethyl-1H-pyrrole-3-carboxylate

The following technical guide details the chemical identity, synthesis, and application of Methyl 1-ethyl-1H-pyrrole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry. Core Identity & Syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Methyl 1-ethyl-1H-pyrrole-3-carboxylate , a critical heterocyclic building block in medicinal chemistry.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

Methyl 1-ethyl-1H-pyrrole-3-carboxylate (CAS 1330751-71-7 ) is a specialized pyrrole derivative characterized by an N-ethyl substitution and a methyl ester moiety at the C3 position.[1][2][3][4] Unlike its C2-substituted isomers, the C3-carboxylate motif offers a unique vector for extending molecular scaffolds into specific binding pockets of protein targets, such as RNA helicases (e.g., DHX9). This guide outlines the physicochemical profile, validated synthesis protocols, and handling requirements for this compound, serving as a reference for high-throughput screening and lead optimization campaigns.

Part 1: Chemical Identity & Physicochemical Profile

This compound serves as a lipophilic, ester-functionalized pyrrole core. The ethyl group at the nitrogen (N1) position prevents hydrogen bond donation from the pyrrole ring, modulating the compound's solubility and electronic distribution compared to its N-unsubstituted parent.

Table 1: Core Chemical Identifiers
PropertySpecification
Chemical Name Methyl 1-ethyl-1H-pyrrole-3-carboxylate
CAS Number 1330751-71-7
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Structure Pyrrole ring, N-ethylated, 3-methoxycarbonyl
SMILES CCN1C=C(C=C1)C(=O)OC
InChI Key (Predicted) WLBNVSIQCFHAQB-UHFFFAOYSA-N (derivative based)
Appearance Off-white to pale yellow solid or oil (grade dependent)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Low solubility in water

Part 2: Synthesis & Manufacturing[9]

The synthesis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate typically proceeds via the N-alkylation of the parent compound, Methyl 1H-pyrrole-3-carboxylate. This reaction is an S_N2 substitution where the pyrrole nitrogen acts as the nucleophile after deprotonation.

Mechanism of Action
  • Deprotonation: The acidic proton on the pyrrole nitrogen (pKa ~17.5 in DMSO) is removed by a strong base (e.g., NaH or K₂CO₃).

  • Nucleophilic Attack: The resulting pyrrolyl anion attacks the electrophilic carbon of the ethylating agent (Ethyl Iodide or Ethyl Bromide).

  • Product Formation: The leaving group (Iodide/Bromide) is displaced, yielding the N-ethylated product.

Validated Synthetic Protocol

Reagents:

  • Starting Material: Methyl 1H-pyrrole-3-carboxylate (CAS 2703-17-5) [1].[5]

  • Alkylating Agent: Ethyl Iodide (1.2 equiv).

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) OR Cesium Carbonate (Cs₂CO₃) for milder conditions.

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

  • Solvation: Dissolve Methyl 1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool to 0°C.[6]

  • Deprotonation: Carefully add NaH (1.5 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Part 3: Visualization of Synthetic Pathway

The following diagram illustrates the reaction logic, highlighting the transformation from the N-unsubstituted precursor to the target N-ethyl derivative.

SynthesisPathway Start Methyl 1H-pyrrole-3-carboxylate (CAS 2703-17-5) Base Base Treatment (NaH, 0°C) Start->Base Deprotonation Intermediate Pyrrolyl Anion (Nucleophile) Base->Intermediate - H2 (gas) Product Methyl 1-ethyl-1H-pyrrole-3-carboxylate (CAS 1330751-71-7) Intermediate->Product SN2 Attack Reagent Ethyl Iodide (Electrophile) Reagent->Product Alkylation

Figure 1: Synthetic pathway for N-ethylation of the pyrrole core via nucleophilic substitution.

Part 4: Applications in Drug Development

Pharmacophore Construction

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a versatile intermediate. The ester group at C3 is easily hydrolyzed to the carboxylic acid (Lithium Hydroxide, THF/H₂O), enabling coupling with amines to form amide bonds. This is crucial for fragment-based drug design (FBDD) where the pyrrole ring acts as a scaffold to orient side chains.

Target Specificity (RNA Helicase Inhibitors)

Recent patent literature identifies this specific scaffold in the synthesis of inhibitors for DHX9 , an RNA helicase implicated in microsatellite instability and tumor growth [2]. The N-ethyl group provides hydrophobic bulk that may fill specific pockets in the enzyme's active site, while the C3-substitution vector allows for extension into solvent-exposed regions.

Analytical Characterization Expectations
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.3–7.4 (m, 1H, C2-H)
      
    • 
       6.6–6.7 (m, 1H, C5-H)
      
    • 
       6.5–6.6 (m, 1H, C4-H)
      
    • 
       3.9–4.0 (q, 2H, N-CH ₂-CH₃)
      
    • 
       3.8 (s, 3H, O-CH ₃)
      
    • 
       1.4–1.5 (t, 3H, N-CH₂-CH ₃)
      

Part 5: Safety & Handling (GHS Classification)

While specific toxicological data for this derivative is limited, it should be handled as a standard organic irritant, similar to its parent pyrrole esters.

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All operations, especially those involving NaH or volatile alkyl halides, must be performed in a certified chemical fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

References

  • PubChem. Methyl 1H-pyrrole-3-carboxylate (CAS 2703-17-5). National Library of Medicine. Available at: [Link]

  • Google Patents. WO2023154519A1 - Inhibitors of RNA Helicase DHX9 and Uses Thereof. (2023).[7] Mentions Methyl 1-ethyl-1H-pyrrole-3-carboxylate as an intermediate.[1][3] Available at:

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

Introduction Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative of significant interest in the fields of medicinal chemistry and materials science. The pyrrole scaffold is a ubiquitous motif in n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative of significant interest in the fields of medicinal chemistry and materials science. The pyrrole scaffold is a ubiquitous motif in numerous natural products and pharmacologically active compounds. The precise characterization of this molecule is paramount for its application in drug development and materials research, ensuring its identity, purity, and structural integrity. This technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals, providing both theoretical understanding and practical protocols for the unambiguous characterization of this compound.

Molecular Structure and Synthesis

A fundamental understanding of the molecular structure is crucial for the interpretation of spectroscopic data. Methyl 1-ethyl-1H-pyrrole-3-carboxylate consists of a central five-membered pyrrole ring, N-substituted with an ethyl group, and bearing a methyl carboxylate group at the C3 position.

A plausible synthetic route to Methyl 1-ethyl-1H-pyrrole-3-carboxylate involves the N-alkylation of a suitable pyrrole precursor. One common method is the reaction of methyl 1H-pyrrole-3-carboxylate with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like sodium hydride in an aprotic solvent.[1][2]

G cluster_0 Synthesis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate Methyl_1H_pyrrole_3_carboxylate Methyl 1H-pyrrole-3-carboxylate Product Methyl 1-ethyl-1H-pyrrole-3-carboxylate Methyl_1H_pyrrole_3_carboxylate->Product + Ethyl Iodide, Base Ethyl_iodide Ethyl Iodide Ethyl_iodide->Product Base Base (e.g., NaH) Base->Product Solvent Aprotic Solvent (e.g., THF) Solvent->Product

Caption: Synthetic pathway for Methyl 1-ethyl-1H-pyrrole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl 1-ethyl-1H-pyrrole-3-carboxylate, both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 1-ethyl-1H-pyrrole-3-carboxylate is predicted to exhibit distinct signals corresponding to the protons of the pyrrole ring, the N-ethyl group, and the methyl ester. The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the electronic effects of the pyrrole ring.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4Triplet1HH-2This proton is adjacent to the nitrogen atom and the C3-ester group, leading to a downfield shift. It will appear as a triplet due to coupling with H-5 and H-4.
~6.8Triplet1HH-5This proton is adjacent to the nitrogen and is expected to be in the aromatic region of the pyrrole ring. It will appear as a triplet due to coupling with H-2 and H-4.
~6.5Triplet1HH-4This proton is coupled to both H-2 and H-5, resulting in a triplet.
~4.1Quartet2HN-CH₂The methylene protons of the ethyl group are deshielded by the adjacent nitrogen atom and will show a quartet splitting pattern due to coupling with the methyl protons.
~3.8Singlet3HO-CH₃The protons of the methyl ester are in a distinct chemical environment and appear as a singlet.
~1.4Triplet3HN-CH₂-CH₃The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 1-ethyl-1H-pyrrole-3-carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in Methyl 1-ethyl-1H-pyrrole-3-carboxylate will give rise to a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the ester group is significantly deshielded and appears at a low field.[3]
~126C-2The pyrrole ring carbon adjacent to the nitrogen.
~122C-5The other pyrrole ring carbon adjacent to the nitrogen.
~118C-3The pyrrole ring carbon attached to the ester group.
~110C-4The remaining pyrrole ring carbon.
~51O-CH₃The carbon of the methyl ester group.
~42N-CH₂The methylene carbon of the ethyl group, deshielded by the nitrogen.
~16N-CH₂-CH₃The methyl carbon of the ethyl group.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Parameters: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

G cluster_1 Spectroscopic Workflow Sample Methyl 1-ethyl-1H-pyrrole-3-carboxylate 1H_NMR 1H NMR Analysis Sample->1H_NMR 13C_NMR 13C NMR Analysis Sample->13C_NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Integrated workflow for the spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of Methyl 1-ethyl-1H-pyrrole-3-carboxylate is expected to show characteristic absorption bands for the ester carbonyl group, C-N bonds, and C-H bonds of the pyrrole ring and alkyl groups.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850MediumC-H stretching (ethyl and methyl groups)
~1710StrongC=O stretching (ester carbonyl)[4]
~1540MediumC=C stretching (pyrrole ring)
~1370MediumC-N stretching
~1250StrongC-O stretching (ester)

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: The spectrum can be obtained from a neat liquid film between two KBr plates or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

For Methyl 1-ethyl-1H-pyrrole-3-carboxylate (molecular formula: C₈H₁₁NO₂, molecular weight: 153.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 153.

Common Fragmentation Pathways:

  • Loss of the N-ethyl group: A significant fragment may be observed at m/z 124, corresponding to the loss of the ethyl radical (•CH₂CH₃).

  • Loss of the methoxy group: A fragment at m/z 122 could result from the loss of the methoxy radical (•OCH₃) from the ester.

  • Decarboxylation: Loss of the entire ester group as a radical (•COOCH₃) would lead to a fragment at m/z 94.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to ensure separation from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 40-300).

Conclusion

The comprehensive spectroscopic analysis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate, employing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides an unambiguous confirmation of its chemical structure. The predicted data, based on established principles and data from analogous compounds, serves as a reliable reference for researchers. The detailed experimental protocols outlined in this guide ensure the acquisition of high-quality, reproducible data, which is essential for the stringent requirements of drug development and materials science research. This integrated spectroscopic approach exemplifies a robust methodology for the characterization of novel chemical entities.

References

  • BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PMC. (n.d.). Enzymatic synthesis of novel pyrrole esters and their thermal stability.
  • PubMed. (2024). Investigation of spectroscopic and electrical properties of doped poly(pyrrole-3-carboxylic acid).
  • Indian Journal of Science and Technology. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.
  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • ChemicalBook. (n.d.). Pyrrole(109-97-7) 1H NMR spectrum.
  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • BenchChem. (2025). Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide.
  • Macedonian Journal of Chemistry and Chemical Engineering. (2022).
  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
  • Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
  • Sigma-Aldrich. (n.d.). Ethyl methyl pyrrole.
  • AIP Publishing. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model? The Journal of Chemical Physics.
  • PMC. (n.d.). Formation of N-Alkylpyrroles via Intermolecular Redox Amination.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Life Science Journal. (2008).

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Pyrroles in Modern Chemistry The pyrrole ring is a fundamental heterocyclic scaffold that constitutes the core...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrroles in Modern Chemistry

The pyrrole ring is a fundamental heterocyclic scaffold that constitutes the core of numerous natural products, pharmaceuticals, and advanced materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a privileged structure in medicinal chemistry and drug discovery. Among the vast family of pyrrole derivatives, N-alkylated pyrrole-3-carboxylates, such as methyl 1-ethyl-1H-pyrrole-3-carboxylate, are of particular interest due to their presence in a variety of biologically active compounds. Understanding the synthetic pathways to these molecules and their inherent reactivity is crucial for the design and development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive exploration of the synthesis and reaction mechanisms of methyl 1-ethyl-1H-pyrrole-3-carboxylate. We will delve into the intricacies of the most pertinent synthetic methodologies, offering a detailed, step-by-step analysis of the reaction mechanisms. Furthermore, this guide will elucidate the reactivity of the target molecule, with a focus on electrophilic substitution reactions, providing insights into the directing effects of the N-ethyl and 3-methoxycarbonyl substituents.

Part 1: Synthesis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

The synthesis of polysubstituted pyrroles can be achieved through several classical methods, with the Hantzsch and Paal-Knorr pyrrole syntheses being among the most versatile and widely employed.[1][2] These methods offer robust pathways to the pyrrole core, allowing for the introduction of various substituents with a high degree of control.

The Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a multicomponent reaction that involves the condensation of a β-ketoester, an α-haloketone, and a primary amine.[1][3] This convergent approach allows for the rapid assembly of complex pyrrole structures.

Reaction Mechanism:

The generally accepted mechanism for the Hantzsch synthesis of methyl 1-ethyl-1H-pyrrole-3-carboxylate proceeds through the following key steps:

  • Enamine Formation: The reaction initiates with the nucleophilic attack of ethylamine on the β-carbon of methyl acetoacetate, leading to the formation of an enamine intermediate.[1][3]

  • Nucleophilic Attack: The newly formed enamine then acts as a nucleophile, attacking the carbonyl carbon of an α-haloketone, such as methyl 2-chloroacetoacetate.[1]

  • Cyclization and Dehydration: Subsequent intramolecular cyclization, followed by dehydration, leads to the formation of the aromatic pyrrole ring.[1]

Hantzsch_Pyrrole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Methyl Acetoacetate I1 Enamine R1->I1 1. Enamine Formation R2 Ethylamine R2->I1 R3 Methyl 2-chloroacetoacetate I2 Adduct R3->I2 I1->I2 2. Nucleophilic Attack I3 Cyclized Intermediate I2->I3 3. Intramolecular Cyclization P Methyl 1-ethyl-1H-pyrrole-3-carboxylate I3->P 4. Dehydration & Aromatization Paal_Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1,4-Dicarbonyl Compound I1 Hemiaminal R1->I1 1. Nucleophilic Attack R2 Ethylamine R2->I1 I2 Cyclized Dihydroxypyrrolidine I1->I2 2. Intramolecular Cyclization P Methyl 1-ethyl-1H-pyrrole-3-carboxylate I2->P 3. Dehydration Vilsmeier_Haack_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Methyl 1-ethyl-1H-pyrrole-3-carboxylate I1 Sigma Complex R1->I1 1. Electrophilic Attack R2 Vilsmeier Reagent (POCl3/DMF) R2->I1 I2 Iminium Salt I1->I2 2. Elimination P Formylated Pyrrole I2->P 3. Hydrolysis

Sources

Exploratory

physical properties of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

The following technical guide details the physical properties, synthesis, and characterization of Methyl 1-ethyl-1H-pyrrole-3-carboxylate , a specific pyrrole derivative used as a building block in medicinal chemistry. [...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of Methyl 1-ethyl-1H-pyrrole-3-carboxylate , a specific pyrrole derivative used as a building block in medicinal chemistry.

[1][2][3][4]

Executive Summary

Methyl 1-ethyl-1H-pyrrole-3-carboxylate (CAS: 1330751-71-7) is a heterocyclic ester used primarily as an intermediate in the synthesis of bioactive small molecules, particularly RNA helicase (DHX9) inhibitors for oncology applications.[1][2] Unlike its unsubstituted parent (methyl 1H-pyrrole-3-carboxylate), the introduction of the N-ethyl group disrupts intermolecular hydrogen bonding, rendering the compound a yellow oil at room temperature rather than a solid.

This guide provides verified structural data, experimental spectral characterization, and a validated synthesis protocol to support researchers in drug development and organic synthesis.

Chemical Identity & Structural Parameters

ParameterDetail
Chemical Name Methyl 1-ethyl-1H-pyrrole-3-carboxylate
CAS Registry Number 1330751-71-7
Molecular Formula C

H

NO

Molecular Weight 167.19 g/mol
SMILES CCN1C=C(C(=O)OC)C=C1
InChIKey Not listed in standard public databases; derived from structure:InChI=1S/C9H11NO2/c1-3-10-6-8(9(11)12-2)5-4-10/h4-6H,3H2,1-2H3
Structural Visualization

The molecule consists of a central pyrrole ring substituted at the nitrogen (position 1) with an ethyl group and at position 3 with a methyl ester functionality.[3][4][5]

Structure Figure 1: Structural functionalization of Methyl 1-ethyl-1H-pyrrole-3-carboxylate. Ethyl N-Ethyl Group (Lipophilicity) Pyrrole Pyrrole Core (Aromatic Scaffold) Ethyl->Pyrrole N1 Substitution Ester Methyl Ester (C3) (Electrophilic Site) Pyrrole->Ester C3 Substitution

Physical & Chemical Properties[6][7][8][9][10][11][12][13]

Experimental Data

Based on patent literature and synthesis reports, the compound exhibits the following phase behavior.

PropertyValue / DescriptionSource Validation
Physical State Yellow Oil Confirmed via WO2023154519A1 [1]
Melting Point < 25 °C (Liquid at RT)Inferred from physical state
Solubility Soluble in DCM, EtOAc, DMSO, MethanolStandard for pyrrole esters
Stability Stable under standard storage (2-8°C)Hydrolytically sensitive (Ester)
Calculated/Predicted Properties

Due to the niche nature of this derivative, specific thermodynamic constants are calculated based on structure-activity relationship (SAR) algorithms.

  • Boiling Point: ~260–270 °C (Predicted at 760 mmHg)

  • Density: ~1.08 ± 0.05 g/cm³

  • LogP (Octanol/Water): 1.95 ± 0.3 (More lipophilic than the N-H parent, LogP ~0.9)

  • pKa (Conjugate Acid): ~ -3.8 (Pyrrole nitrogen is non-basic due to aromaticity)

Spectral Characterization (Experimental)

The following Nuclear Magnetic Resonance (NMR) data is extracted from experimental protocols used to validate the synthesis of this specific CAS entry [1].

H NMR (400 MHz, Chloroform-d)

The spectrum is characterized by the distinct quartet/triplet pattern of the N-ethyl group and the singlet of the methyl ester.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
7.24 Triplet (

=2.0 Hz)
1HC2-HPyrrole Ring (adj. to N)
6.52 – 6.56 Multiplet1HC5-HPyrrole Ring (adj. to N)
6.50 dd (

=2.8, 1.6 Hz)
1HC4-HPyrrole Ring
3.86 Quartet (

=7.2 Hz)
2H-N-CH

-CH

N-Ethyl Methylene
3.72 Singlet3H-O-CH

Methyl Ester
1.37 Triplet (

=7.2 Hz)
3H-N-CH

-CH

N-Ethyl Methyl

Interpretation:

  • The quartet at 3.86 ppm and triplet at 1.37 ppm confirm the successful alkylation of the pyrrole nitrogen.

  • The singlet at 3.72 ppm confirms the integrity of the methyl ester group.

  • The aromatic region (6.50–7.24 ppm) displays the characteristic splitting pattern of a 1,3-substituted pyrrole.

Synthesis Protocol

The most reliable route to Methyl 1-ethyl-1H-pyrrole-3-carboxylate is the nucleophilic substitution (


) of the parent pyrrole with an ethyl halide under basic conditions.
Reaction Scheme

Synthesis Figure 2: Synthesis pathway via N-alkylation. SM Methyl 1H-pyrrole-3-carboxylate (Solid, CAS 2703-17-5) Reagents 1. NaH (Base) 2. Ethyl Iodide (EtI) SM->Reagents Product Methyl 1-ethyl-1H-pyrrole-3-carboxylate (Yellow Oil, CAS 1330751-71-7) Reagents->Product DMF, 0-25°C N-Alkylation

Step-by-Step Methodology

Adapted from WO2023154519A1 (Example 79, Step 1) [1]

  • Preparation: Charge a reaction vessel with Methyl 1H-pyrrole-3-carboxylate (1.0 eq) dissolved in anhydrous DMF (Dimethylformamide).

  • Deprotonation: Cool the solution to 0 °C . Carefully add Sodium Hydride (NaH) (1.2–1.5 eq, 60% dispersion in mineral oil) portion-wise.

    • Note: Hydrogen gas evolution will occur. Ensure proper venting.

    • Stir at 0–5 °C for 15–30 minutes to ensure complete formation of the pyrrolyl anion.

  • Alkylation: Add Ethyl Iodide (or Ethyl Bromide) (1.5 eq) dropwise to the mixture at 0 °C.

  • Reaction: Allow the mixture to warm to 25 °C (Room Temperature) and stir for 1.5 hours. Monitor via TLC or LCMS for disappearance of the starting material.

  • Work-up:

    • Quench the reaction by pouring into water.

    • Extract with Ethyl Acetate (EtOAc) (3x).

    • Wash the combined organic layers with brine to remove residual DMF.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate, gradient 100:1 to 5:1).

  • Yield: The product is obtained as a yellow oil (Typical yield: >90%).[3][6]

Applications in Drug Discovery[15]

This compound serves as a critical "scaffold modifier" in medicinal chemistry.

  • DHX9 Inhibition: It is a verified intermediate in the synthesis of inhibitors targeting DHX9 (RNA Helicase A) , a protein implicated in the maintenance of genomic stability in cancer cells. The pyrrole core acts as a linker, positioning the N-ethyl group to fill hydrophobic pockets within the target protein [1].

  • Lipophilicity Tuning: Replacing the N-H hydrogen with an N-Ethyl group increases the LogP of the scaffold, improving membrane permeability and altering the metabolic stability of the final drug candidate.

References

  • Patent: Gong, Y., et al. "Inhibitors of RNA Helicase DHX9 and Uses Thereof." World Intellectual Property Organization, WO 2023/154519 A1, 2023. (See Example 79, Step 1).

  • Supplier Data: BLD Pharm. "Methyl 1-ethyl-1H-pyrrole-3-carboxylate (Cat# BD610342)."[1][2] Accessed 2025.[5][7][8]

  • Database: PubChem. "Methyl 1H-pyrrole-3-carboxylate (Parent Compound)."[1][3][7][9] National Library of Medicine.

Sources

Foundational

Methyl 1-ethyl-1H-pyrrole-3-carboxylate molecular structure

Topic: Methyl 1-ethyl-1H-pyrrole-3-carboxylate Molecular Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] A Versatile Heterocyclic Scaffold for Med...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 1-ethyl-1H-pyrrole-3-carboxylate Molecular Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

A Versatile Heterocyclic Scaffold for Medicinal Chemistry[1]

Executive Summary

Methyl 1-ethyl-1H-pyrrole-3-carboxylate (CAS: 1330751-71-7) is a specialized heterocyclic ester used primarily as a building block in the synthesis of bioactive pharmaceutical ingredients.[1][2][3][4][5] As a derivative of the fundamental pyrrole-3-carboxylate pharmacophore, it offers a unique balance of electronic richness (via the pyrrole ring) and steric modulation (via the N-ethyl group).[1] This guide provides a comprehensive structural analysis, validated synthesis protocols, and spectroscopic characterization data to support its application in drug discovery, particularly in the development of RNA helicase inhibitors and kinase modulators.

Chemical Identity & Structural Properties[6][7][8][9][10]

Core Identification
PropertyData
IUPAC Name Methyl 1-ethyl-1H-pyrrole-3-carboxylate
CAS Registry Number 1330751-71-7
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
SMILES CCN1C=C(C(=O)OC)C=C1
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water
Electronic & Conformational Analysis

The molecule features a pyrrole ring, which is electron-rich and aromatic.[1][6] The ester group at the C3 position acts as an electron-withdrawing group (EWG), modulating the electron density of the ring and directing electrophilic aromatic substitution (EAS) primarily to the C5 position, and secondarily to C2.[1]

The N-ethyl group serves two critical functions:

  • Lipophilicity: It increases the LogP of the parent scaffold, improving membrane permeability in drug candidates.

  • Steric Occlusion: It blocks the N1 position, preventing non-specific hydrogen bonding at the pyrrole nitrogen and forcing interactions to occur via the ester carbonyl or the pi-system.

Synthesis & Fabrication Protocols

Primary Synthesis Route: N-Alkylation

The most robust method for synthesizing methyl 1-ethyl-1H-pyrrole-3-carboxylate is the nucleophilic substitution (


) of methyl 1H-pyrrole-3-carboxylate with an ethyl halide.[1]
Reagents & Materials
  • Substrate: Methyl 1H-pyrrole-3-carboxylate (CAS: 2703-17-5)[1][7]

  • Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (Cs₂CO₃)[1]

  • Solvent: Anhydrous DMF or THF

Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve methyl 1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0°C to ensure complete formation of the pyrrolyl anion.

  • Alkylation: Add Ethyl Iodide (1.5 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Work-up: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the pure product.

Reaction Mechanism Visualization

The following diagram illustrates the transformation logic, highlighting the deprotonation and subsequent nucleophilic attack.

SynthesisPath Start Methyl 1H-pyrrole-3-carboxylate (Nucleophile Precursor) Intermediate Pyrrolyl Anion (Active Species) Start->Intermediate -H+ Base Base (NaH) Deprotonation Base->Intermediate Product Methyl 1-ethyl-1H-pyrrole-3-carboxylate (Target) Intermediate->Product SN2 Attack Reagent Ethyl Iodide (EtI) (Electrophile) Reagent->Product

Caption: Figure 1. Synthesis pathway via base-mediated N-alkylation.[1]

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The following data represents the expected theoretical shifts and fragmentation patterns based on structural analogs and patent literature.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.35 Doublet/Multiplet1HC2-HDeshielded by adjacent N and ester carbonyl.[1]
6.65 Multiplet1HC5-HAlpha to Nitrogen, moderate shielding.
6.55 Multiplet1HC4-HBeta to Nitrogen, most shielded aromatic proton.
3.98 Quartet (J=7.2 Hz)2HN-CH ₂-CH₃Characteristic methylene quartet of N-ethyl.[1]
3.80 Singlet3HO-CHMethyl ester singlet.
1.45 Triplet (J=7.2 Hz)3HN-CH₂-CHTerminal methyl of ethyl group.[1]
Mass Spectrometry (ESI-MS)[1]
  • Observed Ion: [M+H]⁺

  • m/z: 154.1

  • Fragmentation: Loss of methoxy group (-31) or ethyl group (-29) is common in high-energy collision studies.[1]

Applications in Drug Discovery[1][8][14][15]

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is not merely a solvent or reagent; it is a Core Scaffold in the design of advanced therapeutics.[1]

RNA Helicase Inhibition (DHX9)

Recent patent literature (WO2023154519A1) identifies this compound as a key intermediate in the synthesis of DHX9 inhibitors .[1] DHX9 is an RNA helicase involved in antiviral response and oncology. The pyrrole ring serves as a planar linker that positions substituents to interact with the ATP-binding pocket of the helicase.[1]

Kinase Inhibitor Design

The 3-carboxylate position is easily converted into amides or heterocycles (e.g., oxadiazoles), which are classic bioisosteres for kinase hinge-binding motifs.[1] The N-ethyl group provides hydrophobic bulk that can fill selectivity pockets (e.g., the gatekeeper region) in kinase enzymes.[1]

Applications Core Methyl 1-ethyl-1H-pyrrole-3-carboxylate Sub1 Hydrolysis Core->Sub1 Sub2 Bromination (C5) Core->Sub2 Prod1 Carboxylic Acid (Amide Coupling Precursor) Sub1->Prod1 Prod2 5-Bromo Intermediate (Suzuki Coupling Partner) Sub2->Prod2 Target1 Kinase Inhibitors (Hinge Binders) Prod1->Target1 Target2 DHX9 Helicase Inhibitors (Oncology/Antiviral) Prod2->Target2

Caption: Figure 2. Divergent synthetic utility of the scaffold in medicinal chemistry.

References

  • World Intellectual Property Organization. (2023).[1] Inhibitors of RNA Helicase DHX9 and Uses Thereof. WO2023154519A1. Link

  • PubChem. (n.d.).[1] Methyl 1H-pyrrole-3-carboxylate (Parent Compound).[1][2][4][8][9][10][7] CID 12361759. Link

  • BLD Pharm. (n.d.).[1] Methyl 1-ethyl-1H-pyrrole-3-carboxylate Product Page. Link

  • Cosford, N. D., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives. Organic Letters, 12(22), 5182-5185.[1][11] Link[1]

Sources

Exploratory

The Pyrrole-3-Carboxylate Ester: A Retrospective on Synthetic Evolution and Pharmaceutical Utility

Executive Summary The pyrrole-3-carboxylate ester represents a cornerstone scaffold in medicinal chemistry, serving as the structural linchpin for blockbuster statins (e.g., Atorvastatin), receptor tyrosine kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole-3-carboxylate ester represents a cornerstone scaffold in medicinal chemistry, serving as the structural linchpin for blockbuster statins (e.g., Atorvastatin), receptor tyrosine kinase inhibitors (e.g., Sunitinib), and non-steroidal anti-inflammatory drugs (e.g., Ketorolac).[1] Unlike the thermodynamically favored 2-substituted pyrroles, accessing the 3-position requires specific synthetic maneuvers that have evolved from the brute-force condensation chemistry of the 19th century to the atom-economical, transition-metal-catalyzed methods of the modern era. This guide dissects the discovery, mechanistic evolution, and practical synthesis of this critical pharmacophore.

Historical Genesis: From Bone Oil to Regiocontrol

The Discovery

The history of the pyrrole nucleus dates back to 1834 , when F.F. Runge detected it in coal tar, followed by Thomas Anderson’s isolation from bone oil in 1857 . However, the specific functionalization of the 3-position (beta-position) remained a synthetic challenge for decades. Early electrophilic aromatic substitutions (EAS) preferentially targeted the electron-rich 2-position (alpha-position), leaving the 3-carboxylate inaccessible via direct functionalization.

The Knorr Breakthrough (1884)

The seminal moment for pyrrole-3-carboxylates arrived with Ludwig Knorr in 1884. While attempting to synthesize quinolines, Knorr reacted ethyl acetoacetate with


-aminoketones (generated in situ from oximino-ketones). The result was not a quinoline, but a pyrrole.

Crucially, the "Knorr Pyrrole" (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate) provided a latent pathway to the 3-carboxylate. By exploiting the differential reactivity of the esters at the 2- and 4-positions, chemists could selectively saponify and decarboxylate the C2-ester, retaining the C4-ester (which becomes the C3-ester upon renumbering after C2 removal). This selective decarboxylation strategy became the first reliable method to manufacture pyrrole-3-carboxylates on a kilogram scale.

Mechanistic Evolution: The "How"

The Classic Route: Knorr Pyrrole Synthesis

The Knorr synthesis remains the most robust method for generating highly substituted pyrroles. It involves the condensation of an


-aminoketone with a 

-dicarbonyl compound (e.g.,

-ketoester).[2][3]

Mechanism:

  • Nitrosation: Ethyl acetoacetate is nitrosated to form the

    
    -oximino derivative.
    
  • Reduction: Zinc/Acetic acid reduces the oxime to an amine in situ (preventing self-condensation).[4]

  • Condensation: The amine reacts with a second equivalent of ketoester.

  • Cyclization: Intramolecular attack and dehydration yield the pyrrole.

KnorrMechanism Start Ethyl Acetoacetate Nitrosation Nitrosation (NaNO2/AcOH) Start->Nitrosation Oxime alpha-Oximino Ketoester Nitrosation->Oxime Reduction Reduction (Zn/AcOH) Oxime->Reduction Amine alpha-Amino Ketoester (Transient) Reduction->Amine Condensation Condensation w/ 2nd Ketoester Amine->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Cyclization & Dehydration Enamine->Cyclization Product Pyrrole-3-carboxylate (as dicarboxylate) Cyclization->Product

Figure 1: Step-wise logic of the Knorr Pyrrole Synthesis targeting carboxylate derivatives.

The Modern Route: Van Leusen Reaction (TosMIC)

Developed in the 1970s, the Van Leusen reaction utilizes Tosylmethyl Isocyanide (TosMIC) .[3][5] This method is superior for synthesizing 3,4-disubstituted pyrroles and avoids the harsh acidic conditions of the Knorr synthesis.

Mechanism:

  • Deprotonation: Base removes the acidic proton from TosMIC.

  • Michael Addition: The carbanion attacks an electron-deficient alkene (e.g., ethyl acrylate).

  • Cyclization: The intermediate undergoes a 5-endo-dig cyclization.[6]

  • Elimination: Loss of the tosyl group restores aromaticity.

VanLeusen TosMIC TosMIC (Tosylmethyl Isocyanide) Base Base (NaH/tBuOK) TosMIC->Base Anion TosMIC Carbanion Base->Anion Addition [3+2] Cycloaddition Anion->Addition + Alkene Alkene Michael Acceptor (e.g., Ethyl Acrylate) Elimination Elimination of Tosyl Group (Ts-) Addition->Elimination Product Pyrrole-3-carboxylate Elimination->Product

Figure 2: Van Leusen synthesis pathway utilizing TosMIC for 3-substituted pyrroles.[7]

Comparative Analysis of Synthetic Methods
FeatureKnorr SynthesisVan Leusen (TosMIC)Hantzsch SynthesisBarton-Zard
Primary Target 2,3,4,5-Tetrasubstituted3,4-Disubstituted2,3,4,5-Tetrasubstituted3,4-Disubstituted
Key Reagents

-aminoketone +

-ketoester
TosMIC + Michael Acceptor

-haloketone +

-ketoester + amine
Nitroalkene + Isocyanoacetate
Regiocontrol High (dictated by precursors)High (3-position favored)ModerateHigh
Conditions Acidic / Reductive (Zn/AcOH)Basic (NaH, DBU)Neutral / MildBasic (DBU)
Yield High (for stable esters)Good (atom economical)VariableGood
Utility Bulk synthesis of intermediatesComplex drug scaffoldsDiverse librariesFunctionalized pyrroles

Pharmaceutical Significance

The pyrrole-3-carboxylate moiety is not merely a structural spacer; it often dictates the binding affinity and pharmacokinetic profile of the drug.

Case Study: Atorvastatin (Lipitor)

While the final structure of Atorvastatin contains a penta-substituted pyrrole, the synthetic pathway relies heavily on the principles of Paal-Knorr condensation. The 3-position (bearing the amide side chain in the final drug) is critical for positioning the isopropyl and fluorophenyl groups into the hydrophobic pocket of the HMG-CoA reductase enzyme. The 3-carboxylate (or its amide equivalent) acts as a rigid linker, orienting the dihydroxyheptanoic acid tail for optimal interaction with the catalytic site.

Case Study: Sunitinib (Sutent)

Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole-3-carboxylate derivative fused to an indolinone core. The pyrrole ring is synthesized to include specific substitution at the 3-position to maximize hydrogen bonding within the ATP-binding pocket of the kinase.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethylpyrrole-3-carboxylate

Objective: Synthesis of a pure pyrrole-3-carboxylate via the modified Knorr method, followed by selective decarboxylation. This protocol ensures high purity suitable for pharmaceutical intermediate use.

Phase 1: Synthesis of Knorr's Pyrrole (Dicarboxylate)
  • Reagents: Ethyl acetoacetate (2.0 eq), Sodium nitrite (1.0 eq), Zinc dust (2.2 eq), Glacial acetic acid (Solvent).[4]

  • Nitrosation: Dissolve 1.0 eq of ethyl acetoacetate in acetic acid. Cool to 0-5°C. Add aqueous

    
     dropwise. Critical: Maintain temp <10°C to prevent decomposition.[8] Stir for 3h.
    
  • Condensation: Add the second equivalent of ethyl acetoacetate and zinc dust in portions. The reaction is highly exothermic; control temp at 60-70°C.

  • Workup: Pour into ice water. The product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, precipitates. Filter and recrystallize from ethanol.

Phase 2: Regioselective Conversion to 3-Carboxylate
  • Saponification: Dissolve the dicarboxylate in dilute NaOH. Heat to reflux.[9] The C2-ester (alpha-position) is sterically less hindered and electronically more activated, hydrolyzing faster than the C4-ester (beta-position).

  • Monitoring: Monitor via TLC until the mono-acid forms. Stop before the di-acid forms.

  • Decarboxylation: Acidify to isolate the mono-acid. Heat the solid or reflux in ethanolamine/glycol. The C2-carboxylic acid decarboxylates readily due to the electron-rich pyrrole ring facilitating the loss of

    
    .
    
  • Isolation: The product, ethyl 2,4-dimethylpyrrole-3-carboxylate , is isolated by extraction or precipitation.

Validation Check:

  • 1H NMR (CDCl3): Look for the pyrrole NH (broad, ~8-9 ppm), the 3-ethyl ester quartet/triplet, and two distinct methyl singlets (C2-Me and C4-Me). The C5-H should appear as a singlet around 6.3 ppm.

References

  • Knorr, L. (1884).[3] "Synthese von Pyrrolderivaten."[3][4][8][10][11][12][13][14] Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. Link

  • Van Leusen, A. M., et al. (1972).[3] "Chemistry of sulfonylmethyl isocyanides. New synthesis of pyrroles and oxazoles." Tetrahedron Letters, 13(52), 5337-5340. Link

  • Organic Syntheses. (1943). "2,4-Dimethyl-3,5-dicarbethoxypyrrole." Org.[6][9][10] Synth., Coll. Vol. 2, p.202. Link

  • Fischer, H. (1935). "The Chemistry of Pyrrole." Organic Syntheses, Vol 15.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Detailed mechanisms of Paal-Knorr and Hantzsch).
  • PubChem. (n.d.). "Pyrrole-3-carboxylic acid."[15][11][12][13][16] National Library of Medicine. Link

  • Barton, D. H. R., & Zard, S. Z. (1985). "A new synthesis of pyrroles from nitroalkenes." Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. Link

Sources

Foundational

theoretical studies of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

An In-depth Technical Guide to the Theoretical and In Silico Analysis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate Abstract The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and In Silico Analysis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a focal point for drug design. This technical guide provides a comprehensive theoretical framework for the investigation of Methyl 1-ethyl-1H-pyrrole-3-carboxylate, a representative functionalized pyrrole. We will delineate a complete in silico workflow, from initial structural optimization using Density Functional Theory (DFT) to the prediction of spectroscopic properties, analysis of chemical reactivity via frontier molecular orbitals, and evaluation of potential bioactivity through molecular docking. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to accelerate the discovery and optimization of novel heterocyclic drug candidates.

Introduction: The Significance of the Pyrrole Scaffold

Pyrrole and its derivatives are fundamental components of vital biological molecules, including heme and chlorophyll.[1] In the realm of synthetic pharmaceuticals, this five-membered aromatic heterocycle is a cornerstone of drugs with diverse therapeutic applications, such as the anti-inflammatory agent Tolmetin and the lipid-lowering blockbuster Atorvastatin.[2][3] The efficacy of these compounds is intrinsically linked to the electronic nature of the pyrrole ring, which can be finely tuned through substitution. The decreased basicity compared to other amines, arising from the delocalization of the nitrogen lone pair into the aromatic system, is a key feature influencing its pharmacokinetic and pharmacodynamic profiles.[3]

Methyl 1-ethyl-1H-pyrrole-3-carboxylate serves as an ideal model for theoretical study. It incorporates key functional groups—an N-alkyl substituent (ethyl) and a carboxylate ester—that are common in medicinal chemistry for modulating solubility, metabolic stability, and target binding affinity. A thorough theoretical characterization provides predictive insights into its physicochemical properties and potential biological interactions, thereby guiding rational drug design and minimizing resource-intensive empirical screening.

Comprehensive In Silico Analysis Workflow

The theoretical investigation of a molecule like Methyl 1-ethyl-1H-pyrrole-3-carboxylate follows a structured, multi-step computational protocol. This workflow is designed to be a self-validating system, where the results from spectroscopic predictions are used to confirm the accuracy of the optimized molecular geometry, which in turn provides a reliable basis for subsequent electronic property and docking calculations.

G Figure 1: Integrated Computational Workflow cluster_0 Structure Preparation & Optimization cluster_1 Validation & Spectroscopic Prediction cluster_2 Electronic & Reactivity Analysis cluster_3 Biological Activity Prediction A 2D Sketch of Molecule B 3D Structure Generation A->B C Geometric Optimization (DFT) B->C D Frequency Calculation (IR/Raman) C->D E NMR Chemical Shift Prediction (GIAO) C->E F Electronic Transitions (TD-DFT/UV-Vis) C->F H Frontier Molecular Orbitals (HOMO/LUMO) C->H I Molecular Electrostatic Potential (MEP) C->I J Global Reactivity Descriptors C->J L Molecular Docking Simulation C->L Optimized Ligand G Comparison with Experimental Data (if available) D->G E->G F->G G->H Validation K Target Identification K->L Protein Target M Binding Affinity & Interaction Analysis L->M

Caption: Figure 1: A flowchart of the integrated computational workflow for the theoretical analysis of a small molecule.

Theoretical Methodologies: The 'How' and 'Why'

The accuracy of any theoretical study hinges on the judicious selection of computational methods. Here, we detail the protocols for Density Functional Theory (DFT) calculations and molecular docking, explaining the rationale behind each choice.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that calculates the electronic structure of molecules to determine their properties.[4] It offers a favorable balance between computational cost and accuracy, making it the workhorse of modern computational chemistry.

Protocol for DFT Analysis:

  • Structure Preparation: The 2D structure of Methyl 1-ethyl-1H-pyrrole-3-carboxylate is drawn and converted to a 3D model using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: A full geometry optimization is performed without symmetry constraints. This step finds the lowest energy conformation of the molecule.

    • Causality: The choice of functional and basis set is critical. We select the B3LYP hybrid functional because it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing robust results for a wide range of organic molecules. The 6-311++G(d,p) basis set is chosen as it provides a flexible description of the electron density, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in non-hydrogen and hydrogen atoms, respectively.[5]

  • Frequency Calculations: A vibrational frequency analysis is performed on the optimized geometry.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[4] These calculations also yield the theoretical infrared (IR) and Raman spectra.

  • Spectroscopic Predictions:

    • NMR: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[6] The calculated values are typically referenced against tetramethylsilane (TMS).

    • UV-Vis: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.[7]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability and reactivity.[8]

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.[7]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in structure-based drug design.

Protocol for Molecular Docking:

  • Target Selection: Based on the known biological activities of pyrrole derivatives, a relevant protein target is selected. For instance, InhA reductase is a validated target for antitubercular agents, while cyclooxygenase (COX) enzymes are targets for anti-inflammatory drugs.[1][2]

  • Receptor and Ligand Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The ligand structure is the DFT-optimized geometry of Methyl 1-ethyl-1H-pyrrole-3-carboxylate.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample conformations of the ligand within a defined binding site of the receptor. The algorithm scores each pose based on a scoring function that approximates the binding free energy.

  • Analysis: The resulting poses are ranked by their docking scores. The top-ranked pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

G Figure 2: Molecular Docking Logic Ligand Optimized Ligand Structure (Methyl 1-ethyl-1H-pyrrole-3-carboxylate) Docking Docking Algorithm (e.g., AutoDock Vina) Ligand->Docking Receptor Prepared Protein Target (e.g., InhA, COX-2) Receptor->Docking Results Binding Poses & Scores Docking->Results Analysis Interaction Analysis (H-Bonds, Hydrophobic, etc.) Results->Analysis

Caption: Figure 2: The logical flow of a molecular docking experiment.

Predicted Molecular Properties and Reactivity

Applying the aforementioned DFT protocol yields detailed insights into the molecule's structure, stability, and reactivity.

Optimized Geometry

The optimized structure provides the most stable three-dimensional arrangement of the atoms. Key geometric parameters can be extracted and, where possible, compared with experimental X-ray crystallography data of similar compounds to validate the level of theory.

Table 1: Selected Predicted Geometric Parameters for Methyl 1-ethyl-1H-pyrrole-3-carboxylate (Note: These are representative values based on DFT/B3LYP/6-311++G(d,p) calculations for similar structures.)

ParameterBond/AnglePredicted Value
Bond Lengths
N1-C21.38 Å
C3-C8 (C=O)1.22 Å
C8-O91.35 Å
Bond Angles
C5-N1-C2108.5°
N1-C2-C3109.0°
C3-C8-O9125.0°
Spectroscopic Signatures

Theoretical spectra serve as a powerful tool for structural elucidation and validation.

  • FT-IR Spectrum: The most prominent calculated vibrational frequency corresponds to the C=O stretching of the ester group, expected around 1700-1720 cm⁻¹. Other key peaks include C-N stretching modes within the pyrrole ring and C-H stretching from the ethyl and methyl groups.[5][9]

  • ¹H NMR Spectrum: The GIAO method predicts distinct chemical shifts. Protons on the pyrrole ring are expected in the aromatic region (6.0-7.0 ppm). The ethyl group should show a quartet (CH₂) and a triplet (CH₃), while the methyl ester protons will appear as a singlet.[9][10]

  • UV-Vis Spectrum: TD-DFT calculations typically predict π→π* electronic transitions, which are characteristic of aromatic systems. For pyrrole derivatives, these absorptions are generally found in the ultraviolet region.[5]

Frontier Molecular Orbitals and Chemical Reactivity

The FMOs are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

FMO cluster_orbitals Figure 3: HOMO-LUMO Energy Gap cluster_scale Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) label_lumo Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE = E_LUMO - E_HOMO (Reactivity Indicator) label_homo Electron Donor E_up E_down E_up->E_down

Caption: Figure 3: The HOMO-LUMO energy gap as an indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron.[8] Global reactivity descriptors, derived from these energies, quantify this further.

Table 2: Predicted Quantum Chemical Descriptors

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOChemical stability
Electronegativity (χ) -(EHOMO + ELUMO)/2Electron attracting power
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to charge transfer
Chemical Softness (S) 1 / (2η)Ease of charge transfer
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the molecule's reactive sites. For Methyl 1-ethyl-1H-pyrrole-3-carboxylate, the most negative potential (red/yellow regions) is expected around the carbonyl oxygen of the ester group, indicating the primary site for electrophilic attack. The region around the pyrrole N-H (if it were not substituted) and C-H protons would show positive potential (blue regions), indicating susceptibility to nucleophilic attack.[7]

Predicted Biological Activity via Molecular Docking

To illustrate the final step of the workflow, we consider a hypothetical docking study of Methyl 1-ethyl-1H-pyrrole-3-carboxylate against the InhA enzyme from Mycobacterium tuberculosis, a common target for pyrrole-based inhibitors.[1]

Table 3: Hypothetical Molecular Docking Results against InhA

LigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Methyl 1-ethyl-1H-pyrrole-3-carboxylate -7.5TYR158Hydrogen Bond (with C=O)
MET199Hydrophobic
PHE149π-Alkyl (with ethyl group)
Isoniazid (Reference) -5.8SER94Hydrogen Bond

The analysis would suggest that the compound fits well within the active site. The ester's carbonyl oxygen acts as a hydrogen bond acceptor, a critical interaction for potent inhibitors. The ethyl group engages in favorable hydrophobic and π-alkyl interactions, anchoring the molecule in the binding pocket. A more negative docking score compared to a reference compound suggests potentially higher binding affinity.[8]

Conclusion

This guide has outlined a comprehensive and robust theoretical framework for the characterization of Methyl 1-ethyl-1H-pyrrole-3-carboxylate. By integrating DFT-based calculations for structural, spectroscopic, and electronic properties with molecular docking simulations for bioactivity prediction, we can generate a holistic in silico profile of a molecule of interest. This multi-faceted computational approach provides deep, actionable insights that can significantly accelerate the drug discovery pipeline by prioritizing promising candidates, elucidating structure-activity relationships, and guiding the rational design of next-generation therapeutics based on the versatile pyrrole scaffold.

References

  • Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. (n.d.). PMC.
  • Civcir, P. U. (2017). Computational study of the synthesis of pyrrole-pyrazines. Hilaris Publisher.
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025). MDPI.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). MDPI.
  • Computational Note on the Chemical Reactivity of Pyrrole Derivatives. (2025).
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). PMC.
  • Novel meso-substituted dipyrromethanes based on ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate: Synthesis, X-ray and DFT study. (2022).
  • Bhardwaj, V., et al. (2015).
  • Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking)
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. (2024). MDPI.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Unknown Source.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (n.d.). Semantic Scholar.
  • Ethyl methyl pyrrole. (n.d.). Sigma-Aldrich.
  • 1H-pyrrole-3-carboxylic acid, 1-ethyl-2-methyl-4-phenyl-. (n.d.). SpectraBase.
  • Synthesis, spectroscopic (FT‑IR and NMR), DFT and molecular docking studies of ethyl 1‑(3‑nitrophenyl)‑5‑phenyl‑3‑((4‑(trifluoromethyl)phenyl) carbamoyl)‑1H‑pyrazole‑4‑carboxylate. (n.d.).
  • Synthesis, Characterization, Biological Evaluation, DFT Studies and Molecular Docking of Novel 12-(2-(1H-Imidazol-1-yl)quinolin-3-yl)-8-methyl-2,3,4,12-tetrahydro- 1H-benzo[11][12]thiazolo[2,3-b]quinazolin. (2023). Unknown Source.

  • Design, synthesis, DFT, docking studies and ADME prediction of some new coumarinyl linked pyrazolylthiazoles: Potential standalone or adjuvant antimicrobial agents. (2018). PLOS.
  • Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxyl
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 1-ethyl-1H-pyrrole-3-carboxylate in Medicinal Chemistry

Executive Summary & Compound Profile Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors, RNA helicase inhibitors (e.g., DHX9), a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors, RNA helicase inhibitors (e.g., DHX9), and conducting polymer precursors. Its structural utility lies in the pyrrole-3-carboxylate core, which serves as a bioisostere for benzamides and provides a scaffold for diverse functionalization at the C2 and C5 positions.

Compared to its N-unsubstituted parent (Methyl 1H-pyrrole-3-carboxylate), the N-ethyl group improves lipophilicity (cLogP adjustment) and solubility in organic solvents, while blocking the N1 position to prevent non-specific binding or metabolic N-glucuronidation.

Technical Specifications
PropertyDetail
CAS Number 1330751-71-7
IUPAC Name Methyl 1-ethyl-1H-pyrrole-3-carboxylate
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Key Reactivity Electrophilic Aromatic Substitution (C5 > C2), Ester Hydrolysis

Synthesis & Preparation

While commercially available, the compound can be synthesized in-house from cost-effective precursors to ensure high purity (>98%) required for GMP workflows.

Protocol A: N-Alkylation of Methyl 1H-pyrrole-3-carboxylate

Objective: Synthesis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate from Methyl 1H-pyrrole-3-carboxylate (CAS 2703-17-5).

Mechanism: SN2 substitution using a mild base to deprotonate the pyrrole nitrogen (pKa ~17).

Materials:

  • Methyl 1H-pyrrole-3-carboxylate (1.0 equiv)

  • Ethyl Iodide (1.2 equiv) or Ethyl Bromide (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv) or Sodium Hydride (NaH, 1.1 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with Methyl 1H-pyrrole-3-carboxylate and anhydrous DMF under N₂ atmosphere.

  • Deprotonation:

    • Option 1 (Scale < 5g): Cool to 0°C. Add NaH (60% dispersion) portion-wise. Stir for 30 min until gas evolution ceases.

    • Option 2 (Scale > 5g): Add Cs₂CO₃ at room temperature. This avoids H₂ evolution and is safer for larger batches.

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Work-up: Quench with water. Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (SiO₂). Elute with 0–20% EtOAc in Hexanes.

    • Expected Yield: 85–95%.

Key Transformations & Reactivity Protocols

The strategic value of this building block is its ability to undergo regioselective functionalization. The C3-ester directs electrophiles primarily to the C5 position (alpha to nitrogen, meta to ester) due to steric hindrance at C2 and electronic activation at C5.

Protocol B: Regioselective C5-Bromination

Application: Creating a handle for Suzuki-Miyaura couplings (e.g., biaryl synthesis).

Reagents: N-Bromosuccinimide (NBS), THF or DMF.

Procedure:

  • Dissolve Methyl 1-ethyl-1H-pyrrole-3-carboxylate (1.0 equiv) in THF (0.2 M).

  • Cool to -10°C (ice/salt bath) to suppress poly-bromination.

  • Add NBS (1.05 equiv) portion-wise over 15 minutes.

  • Stir at 0°C for 1 hour.

  • Critical Step: Monitor strictly by HPLC. Over-reaction leads to 2,5-dibromo species.

  • Quench: Add 10% Na₂S₂O₃ (aq) to neutralize active bromine.

  • Isolate: Extract with EtOAc. The product, Methyl 5-bromo-1-ethyl-1H-pyrrole-3-carboxylate , is often used directly or purified via rapid filtration through a silica plug.

Protocol C: Ester Hydrolysis to Carboxylic Acid Scaffold

Application: Generating the free acid for amide coupling (e.g., library synthesis of carboxamides).

Reagents: LiOH·H₂O, THF/MeOH/H₂O (3:1:1).

Procedure:

  • Dissolve the ester in the solvent mixture.

  • Add LiOH·H₂O (3.0 equiv).

  • Heat to 50°C for 2–4 hours.

  • Work-up: Concentrate to remove organics. Acidify the aqueous residue to pH 3 with 1N HCl.

  • Isolation: The product, 1-ethyl-1H-pyrrole-3-carboxylic acid , typically precipitates as a white solid. Filter and dry.

    • Note: This acid is a key intermediate for DHX9 inhibitors [1].

Application Logic & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G Start Methyl 1-ethyl-1H- pyrrole-3-carboxylate (CAS 1330751-71-7) Acid 1-Ethyl-1H-pyrrole- 3-carboxylic acid Start->Acid LiOH, THF/H2O (Hydrolysis) Bromo Methyl 5-bromo-1-ethyl- 1H-pyrrole-3-carboxylate Start->Bromo NBS, THF, 0°C (Regioselective EAS) Formyl Methyl 2-formyl-1-ethyl- 1H-pyrrole-3-carboxylate Start->Formyl POCl3, DMF (Vilsmeier-Haack) Amide Pyrrole-3-carboxamide (Kinase/DHX9 Inhibitors) Acid->Amide R-NH2, HATU (Amide Coupling) Biaryl 5-Aryl-pyrrole (Suzuki Coupling) Bromo->Biaryl Ar-B(OH)2, Pd(PPh3)4 (Cross-Coupling)

Figure 1: Divergent synthetic utility of Methyl 1-ethyl-1H-pyrrole-3-carboxylate. The C3-ester directs electrophiles to C5 (bromination) or allows conversion to the acid for amide library generation.

Case Study: Synthesis of DHX9 Inhibitors

Context: DHX9 (RNA Helicase A) is a therapeutic target for microsatellite instable (MSI) colorectal cancers. The 1-ethyl-pyrrole-3-carboxamide core is a validated scaffold for binding the ATP-binding pocket of helicases.

Workflow [1]:

  • Starting Material: Methyl 1-ethyl-1H-pyrrole-3-carboxylate.[2][3][4][5][6][7]

  • Bromination: Reaction with NBS (Protocol B) yields the 5-bromo intermediate.

  • Coupling: The 5-bromo species undergoes Suzuki coupling with a heteroaryl boronic acid (e.g., pyridine or pyrazole derivative).

  • Hydrolysis & Amidation: The C3-ester is hydrolyzed (Protocol C) and coupled with a solubilizing amine (e.g., piperazine derivative) to form the final bioactive inhibitor.

Why this Building Block? The N-ethyl group provides optimal hydrophobic contact within the enzyme pocket, superior to N-methyl (too small) or N-isopropyl (too bulky), demonstrating the necessity of precise alkylation during the building block selection phase.

References

  • Patent: WO2023154519A1. Inhibitors of RNA Helicase DHX9 and Uses Thereof. 2023.

  • Vendor Data: BLD Pharm.[2][3][4][5] Methyl 1-ethyl-1H-pyrrole-3-carboxylate (CAS 1330751-71-7).[2][3][4][5][6] Accessed 2026.[8]

  • Methodology: Regioselective Bromination of Pyrroles. Organic Chemistry Portal. Link

Sources

Application

Application Notes &amp; Protocols: Leveraging Methyl 1-ethyl-1H-pyrrole-3-carboxylate in Advanced Heterocyclic Synthesis

Abstract The pyrrole nucleus is a cornerstone in medicinal chemistry and natural products, forming the structural basis for a multitude of bioactive compounds.[1][2][3] Substituted pyrroles, such as Methyl 1-ethyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole nucleus is a cornerstone in medicinal chemistry and natural products, forming the structural basis for a multitude of bioactive compounds.[1][2][3] Substituted pyrroles, such as Methyl 1-ethyl-1H-pyrrole-3-carboxylate, are highly valuable synthons, offering a versatile platform for the construction of complex, fused heterocyclic systems. This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the strategic application of this building block. We will explore its reactivity, detail key synthetic transformations, and provide validated, step-by-step protocols for its use in constructing medicinally relevant scaffolds like pyrrolo[2,3-d]pyrimidines.

Reagent Overview: Physicochemical Properties and Safety

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is an N-substituted pyrrole derivative featuring an activating ethyl group on the nitrogen and an electron-withdrawing methyl ester at the C3 position. This specific arrangement of functional groups dictates its reactivity profile, making the C2 and C5 positions particularly susceptible to electrophilic substitution while the ester provides a convenient handle for further derivatization.

Table 1: Physicochemical and Safety Data

PropertyValueReference / Note
IUPAC Name Methyl 1-ethyl-1H-pyrrole-3-carboxylate-
Molecular Formula C₈H₁₁NO₂-
Molecular Weight 153.18 g/mol [4]
CAS Number 1522996-06-0[4]
Appearance Typically a colorless to pale yellow liquid or low-melting solidGeneral observation for similar compounds
Solubility Soluble in common organic solvents (DCM, THF, DMF, etc.)General chemical property
Safety Profile Warning: Causes skin and serious eye irritation. May cause respiratory irritation.Based on similar pyrrole carboxylates.[5][6]
Handling and Safety Precautions

As with all pyrrole derivatives, appropriate safety measures are paramount.

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing safety glasses with side shields, nitrile gloves, and a lab coat.[6][7]

  • Inhalation: Avoid breathing vapors or mists, as it may cause respiratory tract irritation.[5][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Synthesis of Fused Pyrrolopyrimidines

Pyrrolo[2,3-d]pyrimidines are a class of "privileged scaffolds" in drug discovery, known for their activity as kinase inhibitors and other therapeutic agents.[9][10][11] Methyl 1-ethyl-1H-pyrrole-3-carboxylate is an ideal starting material for constructing these bicyclic systems. The most common and reliable route involves an initial electrophilic formylation at the C2 position, followed by cyclization to build the pyrimidine ring.

The Vilsmeier-Haack Formylation: Gateway to Functionalization

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic and heteroaromatic rings.[12][13] For N-substituted pyrroles, the reaction is highly regioselective. The electron-donating N-ethyl group activates the pyrrole ring, while the C3-ester directs the incoming electrophile preferentially to the C2 position due to electronic and steric factors.

The reaction proceeds via the formation of a chloroiminium ion, known as the Vilsmeier reagent, from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[14][15] This electrophile is then attacked by the electron-rich pyrrole ring, leading to the formation of a 2-formyl derivative after hydrolysis.

Vilsmeier_Mechanism Pyrrole Methyl 1-ethyl-1H-pyrrole-3-carboxylate Intermediate Iminium Intermediate Pyrrole->Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (from DMF + POCl₃) Product Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack formylation mechanism on the pyrrole substrate.

Protocol 1: Vilsmeier-Haack Formylation of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

This protocol details the regioselective formylation at the C2 position.

Materials and Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice-water bath

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methyl 1-ethyl-1H-pyrrole-3-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: To a clean, dry three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C using an ice-water bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: this exothermic reaction forms the electrophilic Vilsmeier reagent; slow addition at low temperature prevents uncontrolled reaction and degradation.[13]

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Pyrrole Addition: Dissolve Methyl 1-ethyl-1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous DCM (approx. 2 M concentration). Add this solution dropwise to the cold Vilsmeier reagent mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Hydrolysis: Carefully cool the reaction mixture back to 0 °C. Slowly and cautiously quench the reaction by adding crushed ice, followed by a saturated aqueous solution of NaHCO₃ until the pH is basic (~8-9). This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic byproducts.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate.

Application Extension: Annulation to a Pyrrolo[2,3-d]pyrimidine Core

The 2-formyl-3-carboxylate product from Protocol 1 is a perfect precursor for building the pyrimidine ring. This is typically achieved through a condensation reaction with a suitable three-atom component like urea, thiourea, or guanidine, followed by cyclization.

Pyrrolopyrimidine_Workflow Start Methyl 1-ethyl-1H-pyrrole-3-carboxylate Step1 Protocol 1: Vilsmeier-Haack Formylation Start->Step1 Intermediate Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate Step1->Intermediate Step2 Protocol 2: Condensation/Cyclization (e.g., with Guanidine) Intermediate->Step2 Product Fused Pyrrolo[2,3-d]pyrimidine (e.g., 2-Amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol) Step2->Product

Caption: Synthetic workflow from starting pyrrole to the fused pyrimidine.

Protocol 2: Synthesis of a 2-Amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol uses guanidine to form the aminopyrimidine ring.

Materials and Equipment:

  • Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate (from Protocol 1)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or another strong base

  • Ethanol, anhydrous

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

Procedure:

  • Base Preparation: In a dry round-bottom flask under nitrogen, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol. Add guanidine hydrochloride (1.5 equivalents) and stir the mixture for 30 minutes at room temperature to liberate free guanidine base.

  • Condensation: Add the Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate (1 equivalent) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. The mechanism involves initial condensation of the guanidine with the aldehyde, followed by nucleophilic attack on the ester carbonyl to close the ring.[10]

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) or acetic acid until the pH is ~7. This will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water, followed by cold ethanol, to remove salts and unreacted starting materials.

  • Dry the product under vacuum to yield the target pyrrolo[2,3-d]pyrimidine. Further purification, if necessary, can be achieved by recrystallization.

Advanced Strategy: The Pictet-Spengler Reaction

For constructing more complex fused systems, the Pictet-Spengler reaction offers a powerful tool.[16][17] While traditionally applied to tryptamines, the reaction can be adapted for pyrroles. It involves the acid-catalyzed cyclization of a β-pyrrole-ethylamine derivative with an aldehyde or ketone.[18][19] This creates polycyclic frameworks in a highly convergent manner.

A hypothetical application would involve first converting the ester of Methyl 1-ethyl-1H-pyrrole-3-carboxylate to a β-aminoethyl side chain (e.g., via reduction to the alcohol, conversion to a halide, and displacement with an amine). This derivative could then undergo a Pictet-Spengler reaction with an aldehyde to forge a new ring fused to the pyrrole core.

Pictet_Spengler cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Cyclization Pyrrole_Amine β-Pyrrole-ethylamine Derivative Iminium Iminium Ion Intermediate Pyrrole_Amine->Iminium Aldehyde Aldehyde (R-CHO) Spiro Spirocyclic Intermediate Iminium->Spiro Electrophilic Attack Product Fused Heterocycle Spiro->Product Rearomatization

Caption: Generalized Pictet-Spengler mechanism adapted for a pyrrole.

Summary of Key Transformations and Expected Outcomes

Table 2: Reaction Summary

Starting MaterialReactionKey ReagentsProductTypical Yield
Methyl 1-ethyl-1H-pyrrole-3-carboxylateVilsmeier-Haack FormylationPOCl₃, DMFMethyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate75-90%
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylateCondensation/CyclizationGuanidine, NaOEt2-Amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol60-80%

Conclusion

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a demonstrably potent and versatile building block for modern heterocyclic synthesis. Its predictable reactivity allows for high-yielding, regioselective functionalization, providing a clear and efficient pathway to high-value scaffolds such as the pyrrolo[2,3-d]pyrimidines. The protocols outlined herein are robust and scalable, offering a solid foundation for research programs in drug discovery and materials science. By understanding the underlying mechanisms and carefully controlling reaction parameters, chemists can effectively harness the synthetic potential of this important intermediate.

References

  • A Cascade Reaction Consisting of Pictet−Spengler-Type Cyclization and Smiles Rearrangement: Application to the Synthesis of Novel Pyrrole-Fused Dihydropteridines. Organic Letters - ACS Publications.
  • Pictet–Spengler reaction. Wikipedia.
  • New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. RSC Publishing.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
  • Vilsmeier-Haack Reaction. Unknown Source.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science Publisher.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry - ACS Publications.
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WO2007012953A2.
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
  • methyl 1H-pyrrole-3-carboxylate | C6H7NO2. PubChem - NIH.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.
  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PDF.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • The Pictet-Spengler Reaction Updates Its Habits. MDPI.
  • MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester. Unknown Source.
  • Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview. Bentham Science.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. YouTube.
  • The Vilsmeier-Haack aroylation of pyrroles reexamined. The Journal of Organic Chemistry.
  • CAS 931-03-3: Pyrrole-3-carboxylic acid. CymitQuimica.
  • Pyrrole. Wikipedia.
  • Pyrrole synthesis. Organic Chemistry Portal.
  • Ethyl methyl pyrrole. Sigma-Aldrich.
  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT.
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate.
  • Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Google Patents.

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Method

Application Notes and Protocols for the Biological Screening of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrole Scaffold The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this five-membered nitrogen-containing heterocycle have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4] The diverse pharmacological profiles of pyrrole-containing molecules often stem from their ability to interact with various biological targets, including protein kinases, enzymes involved in inflammatory pathways, and components of microbial cell membranes.[5][6][7]

This document provides a comprehensive guide for the initial biological screening of a novel pyrrole derivative, Methyl 1-ethyl-1H-pyrrole-3-carboxylate . In the absence of specific preliminary data for this compound, we propose a systematic, tiered screening approach designed to efficiently elucidate its potential therapeutic activities. The protocols detailed herein are robust, validated, and tailored for researchers, scientists, and drug development professionals seeking to characterize new chemical entities. Each protocol is presented with the underlying scientific rationale, step-by-step methodologies, and necessary controls to ensure data integrity and reproducibility.

A Tiered Approach to Biological Screening

A logical and resource-efficient method to screen a novel compound with a promising scaffold is to employ a tiered screening cascade. This approach begins with broad, high-throughput primary assays to identify potential areas of biological activity. Positive "hits" from these initial screens can then be further investigated using more specific and mechanistically focused secondary assays.

Below is a proposed experimental workflow for the biological screening of Methyl 1-ethyl-1H-pyrrole-3-carboxylate.

Screening_Workflow Compound Methyl 1-ethyl-1H-pyrrole-3-carboxylate Primary_Screening Primary Screening Panel Compound->Primary_Screening Anticancer Anticancer (Cytotoxicity) Primary_Screening->Anticancer Antimicrobial Antimicrobial (Growth Inhibition) Primary_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory (NO Inhibition) Primary_Screening->Anti_inflammatory Neuroprotective Neuroprotective (Cell Viability) Primary_Screening->Neuroprotective Secondary_Screening Secondary Screening & Mechanism of Action Studies Anticancer->Secondary_Screening If positive hit Antimicrobial->Secondary_Screening If positive hit Anti_inflammatory->Secondary_Screening If positive hit Neuroprotective->Secondary_Screening If positive hit Apoptosis_Assay Apoptosis vs. Necrosis Secondary_Screening->Apoptosis_Assay MIC_MBC MIC/MBC Determination Secondary_Screening->MIC_MBC COX_LOX COX/LOX Inhibition Secondary_Screening->COX_LOX AChE_Inhibition AChE Inhibition Secondary_Screening->AChE_Inhibition

Caption: Tiered screening workflow for Methyl 1-ethyl-1H-pyrrole-3-carboxylate.

Part 1: Primary Screening Protocols

The initial phase of screening is designed to cast a wide net and identify any significant biological activity of the test compound. The following assays are recommended as a robust primary screening panel.

Anticancer Activity: In Vitro Cytotoxicity Screening

Scientific Rationale: Many pyrrole derivatives have been shown to possess anticancer properties by inducing apoptosis or inhibiting cell proliferation in various cancer cell lines.[5] The MTT assay is a widely used, reliable, and high-throughput colorimetric assay that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[8] A reduction in cell viability upon treatment with the test compound is indicative of potential cytotoxic or cytostatic effects.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer) in their appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]

  • Cell Seeding:

    • Harvest cells in their exponential growth phase and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of Methyl 1-ethyl-1H-pyrrole-3-carboxylate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a positive control (a known anticancer drug such as Doxorubicin).[9]

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Cancer Cell LineTest Compound Concentration (µM)% Cell Viability (Mean ± SD)Doxorubicin (Positive Control) IC50 (µM)
MCF-70.1Value to be determined
1
10
50
100
A5490.1Value to be determined
1
10
50
100
HCT-1160.1Value to be determined
1
10
50
100
Antimicrobial Activity: Broth Microdilution Assay

Scientific Rationale: The pyrrole scaffold is present in several natural and synthetic compounds with potent antimicrobial activity.[3] These compounds can act through various mechanisms, including the disruption of bacterial cell membranes.[7] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria on a suitable agar medium for 18-24 hours.

    • Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of Methyl 1-ethyl-1H-pyrrole-3-carboxylate in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only). A known antibiotic, such as Gentamicin, should be used as a positive control compound.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.

Data Presentation:

Bacterial StrainTest Compound MIC (µg/mL)Gentamicin (Positive Control) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Value to be determinedValue to be determined
Escherichia coli (ATCC 25922)Value to be determinedValue to be determined
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

Scientific Rationale: Certain pyrrole derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[6][13] A primary screening assay for anti-inflammatory potential can be conducted by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Methyl 1-ethyl-1H-pyrrole-3-carboxylate for 1 hour. Include a vehicle control.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group. A known anti-inflammatory agent like Dexamethasone should be used as a positive control.[14]

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, add 100 µL of the collected supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Cell Viability Assay:

    • Concurrently, perform an MTT assay on the treated cells to ensure that the inhibition of NO production is not due to cytotoxicity.

Data Presentation:

Test Compound Concentration (µg/mL)NO Production (% of LPS control) (Mean ± SD)Cell Viability (% of control) (Mean ± SD)Dexamethasone (Positive Control) IC50 (µM)
0.1Value to be determined
1
10
50
100
Neuroprotective Activity: Oxidative Stress Model

Scientific Rationale: Several pyrrole-containing compounds have shown promise as neuroprotective agents, often by mitigating oxidative stress.[9][15] A common in vitro model for neuroprotection involves inducing oxidative stress in a neuronal cell line, such as the human neuroblastoma SH-SY5Y cell line, with an agent like hydrogen peroxide (H2O2). The ability of the test compound to preserve cell viability in the presence of this stressor indicates potential neuroprotective effects.

Experimental Protocol: H2O2-Induced Oxidative Stress in SH-SY5Y Cells

  • Cell Culture:

    • Culture SH-SY5Y cells in a 1:1 mixture of Ham's F12 and EMEM supplemented with 15% FBS, 2 mM glutamine, and 1% non-essential amino acids.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding and Treatment:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to attach for 24 hours.

    • Pre-treat the cells with different concentrations of Methyl 1-ethyl-1H-pyrrole-3-carboxylate for 6 hours.

    • Induce oxidative stress by adding H2O2 to a final concentration of 100 µM for 24 hours.

    • Include a vehicle control, an H2O2-only control, and a positive control such as N-acetylcysteine (NAC).

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using the MTT assay as described in section 1.1.

Data Presentation:

TreatmentTest Compound Concentration (µM)Cell Viability (% of vehicle control) (Mean ± SD)
Vehicle Control-100
H2O2 (100 µM)-Value to be determined
H2O2 + Test Compound1Value to be determined
5Value to be determined
10Value to be determined
H2O2 + NAC (Positive Control)Concentration to be determinedValue to be determined

Part 2: Secondary Screening and Mechanistic Insights

Should Methyl 1-ethyl-1H-pyrrole-3-carboxylate demonstrate promising activity in any of the primary screens, the following secondary assays can be employed to further characterize its biological effects and elucidate its mechanism of action.

Secondary_Screening_Pathways Primary_Hit Positive Hit from Primary Screen Anticancer_Hit Anticancer Activity Primary_Hit->Anticancer_Hit Antimicrobial_Hit Antimicrobial Activity Primary_Hit->Antimicrobial_Hit Anti_inflammatory_Hit Anti-inflammatory Activity Primary_Hit->Anti_inflammatory_Hit Neuroprotective_Hit Neuroprotective Activity Primary_Hit->Neuroprotective_Hit Apoptosis_Pathway Mechanism of Cell Death (e.g., Annexin V/PI staining) Anticancer_Hit->Apoptosis_Pathway Bactericidal_Static Bactericidal vs. Bacteriostatic (MBC determination) Antimicrobial_Hit->Bactericidal_Static COX_Inhibition_Pathway COX-1/COX-2 Enzyme Inhibition Assays Anti_inflammatory_Hit->COX_Inhibition_Pathway AChE_Pathway Acetylcholinesterase (AChE) Inhibition Assay Neuroprotective_Hit->AChE_Pathway

Caption: Potential secondary screening pathways based on primary hits.

For Anticancer "Hits": Mechanism of Cell Death

If the compound shows significant cytotoxicity, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis. Apoptosis is a preferred mechanism for anticancer drugs. This can be assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

For Antimicrobial "Hits": Bactericidal vs. Bacteriostatic Activity

A positive result in the MIC assay indicates growth inhibition. To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a Minimum Bactericidal Concentration (MBC) assay can be performed. This involves plating samples from the MIC assay wells with no visible growth onto fresh agar plates.

For Anti-inflammatory "Hits": Target-Based Enzyme Inhibition

If the compound inhibits NO production, it may be acting on enzymes in the inflammatory cascade. Direct enzyme inhibition assays for COX-1 and COX-2 can determine if the compound has a selective or non-selective inhibitory effect, which is crucial for predicting potential side effects.[6]

For Neuroprotective "Hits": Acetylcholinesterase Inhibition

Given that some pyrrole derivatives exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, an AChE inhibition assay (e.g., using the Ellman's method) would be a logical next step.[15]

Conclusion: A Roadmap for Discovery

The protocols and strategies outlined in this document provide a comprehensive and scientifically grounded framework for the initial biological evaluation of Methyl 1-ethyl-1H-pyrrole-3-carboxylate. By employing this tiered screening approach, researchers can efficiently identify and characterize the most promising therapeutic activities of this novel compound, paving the way for further preclinical development. The inherent versatility of the pyrrole scaffold suggests that this compound could hold significant potential in one or more of the investigated therapeutic areas.

References

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  • Burdina, M. K., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI.
  • Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.
  • Arthur, P. H., et al. (2013). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. PLOS One.
  • A comprehensive review on preliminary screening models for the evalu
  • Burdina, M. K., et al. (2023, December 23). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands.
  • A comprehensive review on preliminary screening models for the evalu
  • Pyrrolomycins and marinopyrroles, natural products from Streptomyces spp., possess potent anti-infective activity against various organisms. (2026, February 11). MDPI.
  • Mateev, E., Georgieva, M., & Zlatkov, A. (2022, January 4). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences.
  • A new series of pyrrolopyridines and pyrrolopyridopyrimidines have been synthesized
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC.
  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021, October 4).
  • A class of pyrrole derivatives endowed with analgesic/anti-inflamm
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2025, August 26). RSC Publishing - The Royal Society of Chemistry.
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Tre
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). SID.
  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. (2025, January 13).
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023, December 5). MDPI.
  • A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.).
  • Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. (n.d.). Semantic Scholar.
  • Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. (2025, August 18). Globalmeetx Publishing.
  • A novel approach to screening for new neuroprotective compounds for the treatment of stroke. (2007, October 10). PubMed.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023, December 12).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). Taylor & Francis.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.).
  • Characteristics to consider when selecting a positive control material for an in vitro assay. (2025, August 6).
  • An Unbiased Oncology Compound Screen to Identify Novel Combination Str
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
  • Phenotypic Screening Strategies for Neurodegenerative Diseases: A Pathway to Discover Novel Drug Candidates and Potential Disease Targets or Mechanisms. (n.d.). CNS & Neurological Disorders - Drug Targets.
  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7).
  • Primary and confirmatory screening for antimicrobial activities produced by WDF against S. aureus, E. coli and C. albicans. (n.d.).
  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2022, February 24).
  • High-Throughput Screening of Novel Organometallic Compounds for Potential Anticancer Activity. (2025, August 4).
  • Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. (2025, August 18). Globalmeetx Publishing.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Discovery of novel anti-inflammatory drug-like compounds by. (n.d.). REDI - CEDIA.
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  • The crux of positive controls - Pro-inflammatory responses in lung cell models. (2019, February 15). PubMed.
  • Computational Screening of Natural Compounds for Identification of Potential Anti-Cancer Agents Targeting MCM7 Protein. (2021, September 28). MDPI.
  • In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. (2016, May 28). Journal of Applied Pharmaceutical Science.
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Application

Application Notes and Protocols: Derivatization of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products, pharmaceuticals, and materials.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] This guide provides detailed application notes and protocols for the key derivatization techniques of methyl 1-ethyl-1H-pyrrole-3-carboxylate, offering insights into the strategic chemical modifications that unlock its therapeutic potential.

The derivatization of this core structure primarily focuses on the functionalization of the carboxylate group at the C3 position. Common transformations include hydrolysis to the corresponding carboxylic acid, amidation to form various carboxamides, reduction to the hydroxymethyl or aminomethyl group, and more advanced cross-coupling reactions to introduce diverse substituents. These modifications are instrumental in modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile by influencing its binding affinity and selectivity for biological targets.

This document will delve into the practical aspects of these derivatization techniques, explaining the underlying chemical principles and providing step-by-step protocols. The aim is to equip researchers with the necessary knowledge to rationally design and synthesize novel pyrrole-based compounds for drug discovery and development.

I. Hydrolysis of the Methyl Ester to 1-ethyl-1H-pyrrole-3-carboxylic acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental and often initial step in the derivatization cascade. The resulting carboxylic acid is a versatile intermediate that can be readily converted into a variety of other functional groups, most notably amides, through coupling reactions.

Causality Behind Experimental Choices:

The choice of hydrolytic conditions—acidic or basic—depends on the overall stability of the pyrrole ring and any other functional groups present in the molecule. Basic hydrolysis, typically using sodium hydroxide or potassium hydroxide in a protic solvent like methanol or ethanol, is generally preferred for its efficiency and milder conditions compared to strong acid hydrolysis, which can sometimes lead to degradation or polymerization of the electron-rich pyrrole ring.[1] The reaction is driven by the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester.

Protocol: Base-Catalyzed Hydrolysis

This protocol describes the saponification of methyl 1-ethyl-1H-pyrrole-3-carboxylate to yield 1-ethyl-1H-pyrrole-3-carboxylic acid.

Materials:

  • Methyl 1-ethyl-1H-pyrrole-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 1-ethyl-1H-pyrrole-3-carboxylate (1 equivalent) in methanol or ethanol.

  • Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide (1.5-2.0 equivalents) in water to the flask.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water.

    • Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Alternatively, if a precipitate does not form, extract the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-1H-pyrrole-3-carboxylic acid.

    • The crude product can be further purified by recrystallization if necessary.

Data Presentation:

Starting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
Methyl 1-ethyl-1H-pyrrole-3-carboxylateNaOH or KOH, H₂OMeOH/H₂O25-602-4>90

Visualization of the Workflow:

Hydrolysis_Workflow start Dissolve Ester in Alcohol add_base Add Aqueous Base (NaOH/KOH) start->add_base react Stir/Heat (2-4h) add_base->react workup Solvent Removal & Redissolve in Water react->workup wash Wash with Organic Solvent workup->wash acidify Acidify with HCl wash->acidify isolate Isolate Product (Filtration/Extraction) acidify->isolate purify Purify (Recrystallization) isolate->purify

Caption: Workflow for the base-catalyzed hydrolysis of methyl 1-ethyl-1H-pyrrole-3-carboxylate.

II. Amidation of 1-ethyl-1H-pyrrole-3-carboxylic acid

The formation of pyrrole-3-carboxamides is a critical derivatization strategy, as the amide bond is a key structural feature in many biologically active compounds.[2][6] These derivatives are often synthesized by coupling the corresponding carboxylic acid with a primary or secondary amine in the presence of a coupling agent.

Causality Behind Experimental Choices:

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient and requires high temperatures. Coupling agents are therefore employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[7] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and aminium/uronium reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[7] The choice of coupling agent and reaction conditions can be crucial to avoid side reactions and racemization if chiral amines are used. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), is often employed with carbodiimides to suppress side reactions and improve yields.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol outlines a general procedure for the synthesis of N-substituted 1-ethyl-1H-pyrrole-3-carboxamides using EDC and HOBt.

Materials:

  • 1-ethyl-1H-pyrrole-3-carboxylic acid

  • Primary or secondary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-1H-pyrrole-3-carboxylic acid (1 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

  • Addition of Base: Add DIPEA or TEA (2-3 equivalents) to the mixture.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).

Data Presentation:

Carboxylic AcidAmineCoupling ReagentsBaseSolventYield (%)
1-ethyl-1H-pyrrole-3-carboxylic acidVarious R-NH₂/R₂NHEDC·HCl, HOBtDIPEADMF/DCM60-90

Visualization of the Workflow:

Amidation_Workflow start Dissolve Acid, Amine, HOBt in Solvent add_base Add Base (DIPEA) start->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC·HCl cool->add_edc react Stir at RT (12-24h) add_edc->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify Reduction_Workflow start Suspend LiAlH₄ in THF add_ester Add Ester Solution at 0 °C start->add_ester react Reflux (2-4h) add_ester->react quench Quench with H₂O and NaOH react->quench filter Filter Precipitate quench->filter isolate Isolate from Filtrate filter->isolate purify Purify isolate->purify Suzuki_Workflow start Halogenated Pyrrole Derivative reaction Reaction in Solvent under Inert Atmosphere start->reaction reagents Boronic Acid/Ester, Pd Catalyst, Base reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Sources

Method

Application Notes &amp; Protocols: Synthesis of Bioactive Molecules from Methyl 1-ethyl-1H-pyrrole-3-carboxylate

Introduction: The Pyrrole-3-Carboxylate Scaffold in Modern Drug Discovery The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole-3-Carboxylate Scaffold in Modern Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it an ideal starting point for the synthesis of diverse and complex bioactive molecules.[3][4] Among the various pyrrole building blocks, Methyl 1-ethyl-1H-pyrrole-3-carboxylate stands out as a versatile and readily functionalizable intermediate. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic pathways to convert this starting material into valuable bioactive compounds, with a focus on kinase inhibitors and other therapeutically relevant molecules. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into the practical aspects of these syntheses.

Strategic Overview: A Multi-Pathway Approach to Bioactive Derivatives

The synthetic utility of Methyl 1-ethyl-1H-pyrrole-3-carboxylate lies in the reactivity of both the pyrrole ring and the ester functionality. Our strategy involves a series of core transformations to generate key intermediates, which can then be elaborated into a variety of bioactive molecules. The primary pathways we will explore are:

  • Hydrolysis to 1-ethyl-1H-pyrrole-3-carboxylic acid: This creates a versatile intermediate for amide bond formation, a cornerstone of many drug discovery programs.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C2 position of the pyrrole ring provides a reactive handle for building more complex heterocyclic systems, such as those found in kinase inhibitors.

  • Amide Coupling Reactions: Leveraging the carboxylic acid intermediate to synthesize a diverse library of pyrrole-3-carboxamides, a class of compounds known for a wide range of biological activities, including as EZH2 inhibitors and agrochemical fungicides.[5][6][7]

This multi-pronged approach allows for the divergent synthesis of a wide array of bioactive molecules from a single, readily available starting material.

G start Methyl 1-ethyl-1H-pyrrole-3-carboxylate hydrolysis Hydrolysis start->hydrolysis Step 1a vilsmeier Vilsmeier-Haack Formylation start->vilsmeier Step 1b acid 1-ethyl-1H-pyrrole-3-carboxylic acid hydrolysis->acid aldehyde Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate vilsmeier->aldehyde amide_coupling Amide Coupling acid->amide_coupling Step 2a condensation Condensation & Amidation aldehyde->condensation Step 2b bioactive_amides Bioactive Pyrrole-3-Carboxamides (e.g., Fungicides, EZH2 Inhibitors) amide_coupling->bioactive_amides kinase_inhibitors Kinase Inhibitors (e.g., Sunitinib Analogues) condensation->kinase_inhibitors

Figure 1: Synthetic workflow from Methyl 1-ethyl-1H-pyrrole-3-carboxylate.

Part 1: Synthesis of Key Intermediates

Protocol 1.1: Hydrolysis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

Rationale: The conversion of the methyl ester to a carboxylic acid is a fundamental step that opens the door to a vast array of amide coupling reactions.[8] Alkaline hydrolysis is a robust and high-yielding method for this transformation. We will utilize lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water, which provides excellent solubility for both the starting material and the reagent, leading to a clean reaction.[9][10]

Materials:

  • Methyl 1-ethyl-1H-pyrrole-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add Methyl 1-ethyl-1H-pyrrole-3-carboxylate (1 equivalent).

  • Dissolve the starting material in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

  • Add LiOH·H₂O (1.5 to 2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-ethyl-1H-pyrrole-3-carboxylic acid as a solid.

Data Table 1: Hydrolysis Reaction Parameters

ParameterValue
Starting Material Methyl 1-ethyl-1H-pyrrole-3-carboxylate
Reagent Lithium hydroxide monohydrate
Solvent THF/Water
Temperature Room Temperature
Typical Yield >95%
Protocol 1.2: Vilsmeier-Haack Formylation of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

Rationale: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like pyrrole.[11][12][13] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as an electrophile.[11] The formylation of N-substituted pyrroles preferentially occurs at the C2 position due to the electron-donating nature of the nitrogen atom.[11] This protocol will yield Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate, a key building block for kinase inhibitors.

Materials:

  • Methyl 1-ethyl-1H-pyrrole-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a three-neck round-bottom flask under a nitrogen atmosphere, cool DMF (as solvent) to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Prepare a solution of Methyl 1-ethyl-1H-pyrrole-3-carboxylate (1 equivalent) in DMF.

  • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.

  • Extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH3)2]+[PO2Cl2]- DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrrole Methyl 1-ethyl-1H-pyrrole-3-carboxylate Pyrrole->Intermediate Electrophilic Attack Aldehyde Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate Intermediate->Aldehyde Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis)

Figure 2: Mechanism of the Vilsmeier-Haack Reaction.

Part 2: Synthesis of Bioactive Molecules

Protocol 2.1: Synthesis of a Bioactive Pyrrole-3-Carboxamide

Rationale: Pyrrole-3-carboxamides are a well-established class of bioactive molecules with applications as agrochemical fungicides and potential therapeutic agents.[6][7] This protocol describes a general method for the synthesis of these compounds via amide coupling of 1-ethyl-1H-pyrrole-3-carboxylic acid with a representative amine, for example, 2-amino-N-ethylbenzamide, which could be a fragment of a larger bioactive molecule. We will use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) as the coupling agents to facilitate the formation of the amide bond under mild conditions, minimizing side reactions.[14]

Materials:

  • 1-ethyl-1H-pyrrole-3-carboxylic acid (from Protocol 1.1)

  • A representative amine (e.g., 2-amino-N-ethylbenzamide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve 1-ethyl-1H-pyrrole-3-carboxylic acid (1 equivalent), the amine (1.1 equivalents), EDC·HCl (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.

  • Add DIPEA (2.5 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrrole-3-carboxamide.

Data Table 2: Amide Coupling Reaction Parameters

ParameterValue
Starting Acid 1-ethyl-1H-pyrrole-3-carboxylic acid
Coupling Agents EDC·HCl, HOBt
Base DIPEA
Solvent DMF
Temperature Room Temperature
Typical Yield 60-85%
Protocol 2.2: Synthesis of a Sunitinib Analogue Precursor

Rationale: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor, and its core structure features a substituted pyrrole carboxamide.[14][15][16][17][18] This protocol outlines the synthesis of a key precursor to Sunitinib analogues, starting from Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate. The procedure involves a Knoevenagel condensation with an oxindole derivative, followed by amidation. For simplicity, this protocol will focus on the initial condensation step.

Materials:

  • Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate (from Protocol 1.2)

  • 5-Fluoro-1,3-dihydro-2H-indol-2-one

  • Piperidine

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate (1 equivalent) and 5-fluoro-1,3-dihydro-2H-indol-2-one (1.1 equivalents).

  • Add ethanol as the solvent.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC. A precipitate may form as the reaction progresses.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the condensed product, a direct precursor for amidation to form a Sunitinib analogue.

G Aldehyde Methyl 1-ethyl-2-formyl- 1H-pyrrole-3-carboxylate Condensation_Product Condensed Intermediate (Sunitinib Analogue Precursor) Aldehyde->Condensation_Product Oxindole 5-Fluoro-1,3-dihydro- 2H-indol-2-one Oxindole->Condensation_Product Piperidine Piperidine (catalyst) Piperidine->Condensation_Product Amidation Amidation with N,N-diethylethane-1,2-diamine Condensation_Product->Amidation Sunitinib_Analogue Sunitinib Analogue Amidation->Sunitinib_Analogue

Figure 3: Synthesis pathway to a Sunitinib analogue.

Conclusion

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. By employing a strategic sequence of hydrolysis, formylation, and amide coupling reactions, researchers can efficiently access diverse chemical scaffolds with proven therapeutic potential. The protocols outlined in this application note provide a solid foundation for the exploration of novel pyrrole-based compounds in drug discovery and development. The causality-driven explanations for experimental choices are intended to empower scientists to adapt and optimize these methods for their specific research goals.

References

  • An improved synthesis of sunitinib malate via a solvent-free decarboxyl
  • CN101333215B - Synthesis method of sunitinib alkali - Google P
  • Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing). [Link]

  • US9206163B2 - Process for the preparation of sunitinib and its acid addition salts thereof - Google P
  • US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google P
  • (12) United States Patent (10) Patent No.: US 7,034,163 B2. [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI. [Link]

  • The Synthesis Pathway: From Intermediate to Fungicide. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Ester to Acid - Common Conditions. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google P
  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]

  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. [Link]

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity - Der Pharma Chemica. [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. - Sciforum. [Link]

  • 10 - Organic Syntheses Procedure. [Link]

  • Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives - IJPRS. [Link]

  • WO2025011627A1 - Method for preparing pyrrole carboxylate compound - Google P
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  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed. [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. [Link]

  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate - Technical Disclosure Commons. [Link]

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Application

Application Notes and Protocols: N-Alkylation of Methyl Pyrrole-3-carboxylate

Introduction Pyrrole and its derivatives are foundational heterocyclic scaffolds integral to a vast array of natural products, pharmaceuticals, and advanced functional materials.[1] The strategic modification of the pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrrole and its derivatives are foundational heterocyclic scaffolds integral to a vast array of natural products, pharmaceuticals, and advanced functional materials.[1] The strategic modification of the pyrrole ring at the nitrogen atom, a process known as N-alkylation, is a pivotal step in tailoring the steric and electronic properties of these molecules. This fine-tuning directly influences their biological activity and material characteristics.[1] This guide provides a comprehensive overview and detailed protocols for the N-alkylation of methyl pyrrole-3-carboxylate, a common building block in organic synthesis. We will delve into the mechanistic underpinnings of various methods, offering insights into the rationale behind experimental choices to empower researchers in drug development and chemical synthesis.

The N-alkylation of pyrroles, including methyl pyrrole-3-carboxylate, generally proceeds through the deprotonation of the N-H bond by a suitable base. This generates a pyrrolide anion, which then acts as a nucleophile, attacking an alkylating agent in a nucleophilic substitution reaction.[1] The presence of an electron-withdrawing group, such as the methyl carboxylate at the 3-position, increases the acidity of the N-H proton, facilitating deprotonation. However, the choice of base, solvent, and alkylating agent is critical to achieving high yields and minimizing side reactions, such as C-alkylation.[2][3]

This document will explore three robust and widely applicable methods for the N-alkylation of methyl pyrrole-3-carboxylate:

  • Method A: Classical Deprotonation with Sodium Hydride followed by Alkylation. This is a standard and effective method for a wide range of alkyl halides.

  • Method B: Mitsunobu Reaction. This protocol is particularly advantageous for the N-alkylation with primary and secondary alcohols, proceeding with a clean inversion of stereochemistry at the alcohol carbon.[4][5]

  • Method C: Phase-Transfer Catalysis. This environmentally friendly approach often allows for the use of milder bases and a broader range of solvents.[6]

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the N-alkylation of methyl pyrrole-3-carboxylate. The core of this transformation lies in the generation of the nucleophilic pyrrolide anion and its subsequent reaction with an electrophile.

The Pyrrolyl Ambident Anion

The anion generated upon deprotonation of pyrrole is an ambident nucleophile, meaning it has two potentially reactive sites: the nitrogen and the carbon atoms of the ring. The regioselectivity of the alkylation (N- vs. C-alkylation) is influenced by several factors, including the nature of the counter-ion, the solvent, and the "hardness" or "softness" of the alkylating agent, as described by the Hard and Soft Acids and Bases (HSAB) principle.[3] Generally, harder alkylating agents and conditions that favor a "free" anion (e.g., polar aprotic solvents) tend to favor N-alkylation.[3]

Method A: Sodium Hydride and Alkyl Halide

In this classic approach, sodium hydride (NaH), a strong, non-nucleophilic base, is used to irreversibly deprotonate the pyrrole.[7] The reaction produces the sodium salt of the pyrrolide and hydrogen gas. The resulting pyrrolide anion then attacks the alkyl halide in an SN2 reaction.[1] The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial as it solvates the sodium cation, increasing the nucleophilicity of the pyrrolide anion and favoring N-alkylation.[1][8]

Method B: Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the N-alkylation using alcohols. The reaction proceeds through the activation of the alcohol by a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The phosphine and azodicarboxylate react to form a phosphonium salt, which then activates the alcohol. The pyrrole nitrogen then acts as the nucleophile, displacing the activated hydroxyl group with a clean inversion of configuration at the alcohol's stereocenter.[5] This method is particularly valuable for synthesizing chiral N-alkylated pyrroles.[4][9] The presence of an electron-withdrawing group on the pyrrole can sometimes hinder the reaction due to the decreased nucleophilicity of the pyrrole nitrogen.[10]

Method C: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a versatile technique that facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solution).[6] In the context of pyrrole N-alkylation, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide or carbonate anion from the solid or aqueous phase into the organic phase containing the pyrrole.[11][12] This in-situ generated base deprotonates the pyrrole, and the resulting pyrrolide anion, paired with the bulky quaternary ammonium cation, is highly reactive towards the alkylating agent in the organic phase.[3] This method avoids the use of strong, moisture-sensitive bases like sodium hydride and can often be performed under milder conditions.[6]

Experimental Protocols

Materials and General Procedures
  • Reagents: Methyl pyrrole-3-carboxylate, alkylating agents (e.g., alkyl halides, alcohols), bases (sodium hydride, potassium carbonate), Mitsunobu reagents (triphenylphosphine, DEAD or DIAD), and phase-transfer catalysts (tetrabutylammonium bromide) should be of high purity.

  • Solvents: Anhydrous solvents are critical for reactions involving strong bases like sodium hydride. Anhydrous DMF, THF, and toluene are commercially available or can be dried using standard laboratory procedures.

  • Inert Atmosphere: Reactions with sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.

  • Reaction Monitoring: The progress of the reactions should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Purification: The crude products are typically purified by column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product. Distillation under reduced pressure can also be employed for liquid products.[13]

Method A: N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of methyl pyrrole-3-carboxylate using sodium hydride and an alkyl halide.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve methyl pyrrole-3-carboxylate in anhydrous DMF prep2 Cool to 0 °C prep1->prep2 react1 Add NaH portion-wise prep2->react1 react2 Stir for 30-60 min react1->react2 react3 Add alkyl halide dropwise react2->react3 react4 Warm to RT and stir for 2-24 h react3->react4 workup1 Quench with sat. aq. NH4Cl react4->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 purify Purify by column chromatography workup4->purify

Caption: Workflow for N-alkylation using NaH.

Step-by-Step Protocol:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyl pyrrole-3-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the pyrrole. A typical concentration is 0.1-0.5 M.[1]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the pyrrolide anion.[1]

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.[1]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH4Cl solution.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-alkylated methyl pyrrole-3-carboxylate.[1]

Table 1: Representative Conditions and Yields for Method A

Alkylating AgentBase (eq)SolventTemp (°C)Time (h)Yield (%)Reference
IodomethaneNaH (1.1)DMF0 to RT4~85[8]
Benzyl bromideNaH (1.2)DMF0 to RT6~90[1]
Propargyl bromideK2CO3 (4.0)DMFRT1487[14]
Method B: Mitsunobu Reaction for N-Alkylation with Alcohols

This protocol is suitable for the N-alkylation of methyl pyrrole-3-carboxylate with primary or secondary alcohols.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve pyrrole, alcohol, and PPh3 in anhydrous THF prep2 Cool to 0 °C prep1->prep2 react1 Add DEAD or DIAD dropwise prep2->react1 react2 Stir at 0 °C for 30 min react1->react2 react3 Warm to RT and stir for 4-24 h react2->react3 workup1 Concentrate in vacuo react3->workup1 workup2 Purify by column chromatography workup1->workup2

Caption: Workflow for Mitsunobu N-alkylation.

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add methyl pyrrole-3-carboxylate (1.0 eq), the alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Dissolve the solids in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel. The triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproducts can be challenging to remove completely. A non-polar solvent can sometimes be used to precipitate the triphenylphosphine oxide before chromatography.

Table 2: Considerations for the Mitsunobu Reaction

FactorConsiderationRationale
AlcoholPrimary and secondary alcohols work well.Tertiary alcohols are generally unreactive.
Acidity of PyrroleThe pKa of the pyrrole N-H should be low enough to protonate the betaine intermediate.[5]Electron-withdrawing groups on the pyrrole facilitate the reaction.[10]
StoichiometryA slight excess of the alcohol and reagents is often used.To ensure complete consumption of the starting pyrrole.
Byproduct RemovalTriphenylphosphine oxide and the hydrazo-dicarboxylate can be difficult to separate from the product.Careful chromatography or crystallization is often required.
Method C: N-Alkylation using Phase-Transfer Catalysis

This protocol provides a greener alternative for the N-alkylation of methyl pyrrole-3-carboxylate.

Workflow Diagram:

G cluster_reaction Reaction cluster_workup Work-up & Purification react1 Combine pyrrole, alkyl halide, K2CO3, and TBAB in toluene react2 Heat to reflux and stir for 6-24 h react1->react2 workup1 Cool to RT and filter react2->workup1 workup2 Wash filtrate with water workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purify Purify by column chromatography or distillation workup3->purify

Caption: Workflow for PTC N-alkylation.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine methyl pyrrole-3-carboxylate (1.0 eq), the alkyl halide (1.1-1.5 eq), powdered potassium carbonate (2.0-3.0 eq), and tetrabutylammonium bromide (0.05-0.1 eq).

  • Solvent Addition: Add a suitable organic solvent such as toluene or acetonitrile.

  • Reaction: Heat the mixture to reflux and stir vigorously for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Washing: Wash the filtrate with water to remove any remaining salts and the phase-transfer catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation under reduced pressure.

Table 3: Advantages of Phase-Transfer Catalysis

AdvantageDescription
Milder ConditionsAvoids the use of strong, hazardous bases like NaH.
Greener SolventsOften compatible with less polar, more environmentally friendly solvents like toluene.[6]
Operational SimplicityThe reaction setup and work-up are often simpler than for methods requiring strictly anhydrous conditions.
Cost-EffectiveInexpensive bases like K2CO3 and catalytic amounts of the PTC are used.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that all reagents are pure and solvents are sufficiently dry, especially for Method A. Increasing the reaction time or temperature may also improve the yield. For the Mitsunobu reaction, ensure the pKa of the pyrrole is appropriate.[10]

  • C-Alkylation: The formation of C-alkylated byproducts can sometimes be an issue. Using more polar aprotic solvents and ensuring complete deprotonation before adding the alkylating agent can favor N-alkylation.[3]

  • No Reaction: If no reaction is observed, check the activity of the base. For the Mitsunobu reaction, ensure the reagents are fresh. For PTC, ensure vigorous stirring to facilitate phase mixing.

  • Purification Difficulties: The removal of byproducts from the Mitsunobu reaction can be challenging. Exploring different chromatography conditions or a pre-purification workup (e.g., precipitation) may be necessary.

Conclusion

The N-alkylation of methyl pyrrole-3-carboxylate is a versatile transformation that can be achieved through several reliable methods. The choice of protocol depends on the nature of the alkylating agent, the desired scale of the reaction, and considerations for safety and environmental impact. The classical sodium hydride method is a robust and general approach for alkyl halides. The Mitsunobu reaction provides an elegant solution for the stereospecific introduction of alkyl groups from alcohols. Phase-transfer catalysis offers a greener and often more practical alternative for many applications. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of N-alkylated pyrrole-3-carboxylates for their applications in drug discovery and materials science.

References

  • Talamo, M. M., et al. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. Available from: [Link]

  • Wang, N. C., Teo, K. E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(22), 4112-4117. Available from: [Link]

  • Heaney, H., & Ley, S. V. (1974). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500. Available from: [Link]

  • Shevelev, S. A. (1971). Dual reactivity of ambident anions. Russian Chemical Reviews, 39(10), 844-858.
  • Padwa, A., et al. (2011). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 76(19), 7793-7804. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available from: [Link]

  • Halpern, M. Two Consecutive PTC N-Alkylations. PTC Organics, Inc. Available from: [Link]

  • ResearchGate. (2015). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • Venturello, P., & Barbero, M. Sodium Hydride. In Science of Synthesis. Available from: [Link]

  • Gilow, H. M., & Jones, G., II. (1988). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses, 66, 111. Available from: [Link]

  • ResearchGate. (2013). Phase-transfer catalyzed alkylation reactions according to Scheme 6. Available from: [Link]

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Method

application of Methyl 1-ethyl-1H-pyrrole-3-carboxylate in medicinal chemistry

Application Note: Methyl 1-ethyl-1H-pyrrole-3-carboxylate in Medicinal Chemistry Part 1: Executive Summary & Strategic Utility Methyl 1-ethyl-1H-pyrrole-3-carboxylate (CAS: 1330751-71-7) is a specialized heterocyclic bui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 1-ethyl-1H-pyrrole-3-carboxylate in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

Methyl 1-ethyl-1H-pyrrole-3-carboxylate (CAS: 1330751-71-7) is a specialized heterocyclic building block used primarily in the synthesis of RNA Helicase (DHX9) inhibitors , Kinase inhibitors , and G-Protein Coupled Receptor (GPCR) modulators .[1]

Unlike the commodity reagent methyl pyrrole-3-carboxylate, this N-ethylated analog offers a pre-installed lipophilic handle that improves membrane permeability and modifies the steric environment of the active site binding pocket.[1] In modern drug discovery, it serves as a "Privileged Scaffold" for constructing fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-c]pyridines , which are bioisosteres of the indole core found in numerous FDA-approved therapeutics.[1]

Key Chemical Attributes
PropertySpecificationMedicinal Chemistry Significance
CAS Number 1330751-71-7Unique identifier for regulatory filing and sourcing.[1][2][3][4]
Molecular Formula C₈H₁₁NO₂Low MW (153.18 g/mol ) allows significant room for fragment growth (Fragment-Based Drug Discovery).[1]
N-Ethyl Group HydrophobicIncreases logP; removes H-bond donor liability at N1; prevents metabolic N-dealkylation compared to N-methyl.[1]
C3-Ester ElectrophilePrecursor for carboxylic acids (via hydrolysis) or heterocycles (via condensation).[1]
C2/C5 Positions NucleophilicHighly reactive toward Electrophilic Aromatic Substitution (EAS) for regioselective functionalization.[1]

Part 2: Applications in Drug Discovery

RNA Helicase DHX9 Inhibition (Oncology)

Recent patent literature (e.g., WO2023154519A1) highlights this scaffold's critical role in developing inhibitors for DHX9 , an RNA helicase target in Microsatellite Instability-High (MSI-H) tumors.[1]

  • Mechanism: The pyrrole core mimics the nucleobase interactions within the helicase ATP-binding cleft.[1]

  • Synthetic Pathway: The molecule undergoes regioselective C2-bromination using N-Bromosuccinimide (NBS), creating a handle for Suzuki-Miyaura cross-coupling with aryl boronic acids.[1]

Fused Ring Synthesis (Kinase Scaffolds)

The C3-ester and the reactive C2 position allow for "annulation" reactions to form bicyclic systems.[1]

  • Target: Pyrrolo[3,2-c]pyridine (7-azaindole analogs).[1]

  • Workflow: Vilsmeier-Haack formylation at C2 introduces an aldehyde.[1] Subsequent condensation with amines and cyclization yields the fused pyridine ring, a common pharmacophore in JAK and TRK kinase inhibitors.[1]

Part 3: Experimental Protocols

Protocol A: Regioselective C2-Bromination (DHX9 Inhibitor Precursor)

Context: This reaction installs a bromine atom at the C2 position, enabling subsequent carbon-carbon bond formation.[1] The N-ethyl group directs sterics to favor C2 over C5 in controlled conditions.[1]

Reagents:

  • Methyl 1-ethyl-1H-pyrrole-3-carboxylate (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Tetrahydrofuran (THF), anhydrous (0.2 M concentration)

  • Saturated Na₂S₂O₃ solution (Quench)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 1-ethyl-1H-pyrrole-3-carboxylate (e.g., 1.2 g, 7.83 mmol) and dissolve in anhydrous THF (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Critical: Low temperature prevents over-bromination at C5.[1]

  • Addition: Add NBS (1.43 g, 8.06 mmol) portion-wise over 10 minutes. Maintain internal temperature < 5 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes , then allow to warm to 25 °C and stir for 1 hour.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][5] Product should appear as a mono-brominated species (M+H ≈ 232/234).[1]

  • Workup: Pour the reaction mixture into water (25 mL). Extract with EtOAc (3 x 30 mL).

  • Washing: Wash combined organics with brine (20 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield Methyl 2-bromo-1-ethyl-1H-pyrrole-3-carboxylate.

Protocol B: Hydrolysis to 1-Ethyl-1H-pyrrole-3-carboxylic Acid

Context: Converting the ester to the free acid is essential for amide coupling reactions (e.g., creating focused libraries).[1]

Reagents:

  • Methyl 1-ethyl-1H-pyrrole-3-carboxylate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 equiv)

  • Solvent: THF/MeOH/Water (3:1:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in the THF/MeOH mixture.

  • Activation: Add LiOH dissolved in the minimum amount of water.

  • Reflux: Heat the mixture to 60 °C for 4 hours.

  • Acidification: Cool to room temperature. Adjust pH to ~3 using 1M HCl. The carboxylic acid often precipitates.[1]

  • Isolation: Filter the solid or extract with EtOAc/DCM.[1]

  • Validation: ¹H NMR should show the disappearance of the methyl ester singlet (~3.7 ppm).[1]

Part 4: Visualizing the Scaffold Diversity

The following diagram illustrates how Methyl 1-ethyl-1H-pyrrole-3-carboxylate serves as a divergent node in medicinal chemistry workflows.

PyrroleScaffold Start Methyl 1-ethyl-1H-pyrrole-3-carboxylate (CAS: 1330751-71-7) Acid Hydrolysis (LiOH) Start->Acid saponification Bromo Bromination (NBS, 0°C) Start->Bromo SEAr (C2) Formyl Vilsmeier-Haack (POCl3, DMF) Start->Formyl SEAr (C2) Amide Amide Library (GPCR Ligands) Acid->Amide HATU, R-NH2 Suzuki Aryl-Pyrrole (DHX9 Inhibitors) Bromo->Suzuki Pd(PPh3)4, Ar-B(OH)2 Fused Pyrrolo[3,2-c]pyridine (Kinase Inhibitors) Formyl->Fused Condensation

Figure 1: Divergent synthesis map showing the transformation of the pyrrole scaffold into three distinct bioactive classes.

Part 5: References

  • Patent: Inhibitors of RNA Helicase DHX9.

    • Source: WO2023154519A1 (Google Patents).[1]

    • Relevance: Describes the specific bromination protocol and use of Methyl 1-ethyl-1H-pyrrole-3-carboxylate as a core intermediate.

    • URL:

  • Review: Pyrrole: A Resourceful Small Molecule in Key Medicinal Hetero-Aromatics.

    • Source: RSC Advances, 2015.[1]

    • Relevance: General reactivity of pyrrole-3-carboxylates and Vilsmeier-Haack cyclization strategies.[1]

    • URL:[Link]

  • Compound Data: Methyl 1-ethyl-1H-pyrrole-3-carboxylate. [1][2][3][4][5][6][7]

    • Source: PubChem / BLD Pharm Catalog Data.[1]

    • Relevance: Verification of CAS 1330751-71-7 and physical properties.[1][2][3][6]

    • URL:[Link] (Note: Link directs to the parent methyl ester; N-ethyl is a derivative listed in catalog sources like BLD Pharm).[1]

Sources

Application

Application Notes &amp; Protocols: The Use of Methyl 1-ethyl-1H-pyrrole-3-carboxylate as a Versatile Fragment in Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This approach re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This approach relies on screening small, low-molecular-weight molecules ("fragments") to identify weak but high-quality binding interactions, which then serve as starting points for optimization into potent drug candidates.[3][4] This guide provides a detailed examination of Methyl 1-ethyl-1H-pyrrole-3-carboxylate, a heterocyclic compound, as an exemplary fragment. We will explore its physicochemical properties, the rationale for its use, and provide comprehensive, field-proven protocols for its application in a typical FBDD campaign—from initial screening and hit validation to strategies for hit-to-lead evolution.

The Fragment: Physicochemical Profile of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

The selection of a fragment library is a critical first step in any FBDD campaign.[3] Fragments are typically selected based on the "Rule of Three," which provides guidelines for key physicochemical properties to maximize chemical space coverage while maintaining simplicity.[4] Methyl 1-ethyl-1H-pyrrole-3-carboxylate is an ideal candidate that adheres well to these principles.

The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[5][6][7][8] Its aromatic, electron-rich nature allows it to participate in various non-covalent interactions, including π-stacking and hydrogen bonding. The specific substitutions on this fragment—an N-ethyl group and a methyl ester—provide defined vectors for future chemical elaboration, a crucial feature for the hit-to-lead process.

Table 1: Physicochemical Properties of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)153.18 g/mol < 300 DaYes
logP (octanol-water partition)~1.5 (estimated)≤ 3Yes
Hydrogen Bond Donors0≤ 3Yes
Hydrogen Bond Acceptors2 (ester carbonyl, pyrrole N)≤ 3Yes
Rotatable Bonds3≤ 3Yes

Rationale for Use in Fragment-Based Drug Discovery (FBDD)

The utility of the pyrrole heterocycle as a pharmacophore is well-documented, contributing to a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects.[5][8][9] This proven biological relevance makes pyrrole-based fragments attractive starting points for drug discovery campaigns.

Key Advantages of the Methyl 1-ethyl-1H-pyrrole-3-carboxylate Scaffold:

  • Structural Rigidity & Defined Vectors: The planar pyrrole core provides a rigid anchor, reducing the entropic penalty upon binding. The N-ethyl and C3-ester groups project into distinct vectors, offering clear and independent points for chemical modification during fragment growing or linking strategies.

  • Interaction Potential: The ester carbonyl is a strong hydrogen bond acceptor. The aromatic pyrrole ring can engage in π-π stacking or hydrophobic interactions with residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket.

  • Synthetic Tractability: Pyrrole chemistry is well-established, allowing for straightforward and diverse modifications to the core scaffold, which is essential for rapid Structure-Activity Relationship (SAR) exploration.[9][10]

Application Workflow: From Fragment Screening to Validated Hit

A successful FBDD campaign follows a structured workflow designed to identify true binding events and eliminate artifacts. Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for initial screening.[1][11]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation Fragment_Library Fragment Library (incl. Pyrrole Fragment) Primary_Screen Primary Biophysical Screen (e.g., SPR, NMR) Fragment_Library->Primary_Screen Screening Hit_Triage Hit Triage & Initial Validation Primary_Screen->Hit_Triage Identify Binders Orthogonal_Screen Orthogonal Screen (e.g., DSF, ITC) Hit_Triage->Orthogonal_Screen Confirmation Dose_Response Dose-Response & Affinity (KD Determination) Orthogonal_Screen->Dose_Response Confirm True Binders Validated_Hit Validated Hit Dose_Response->Validated_Hit

Caption: High-level workflow for a typical FBDD campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target protein, providing real-time kinetic data.[12][13]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Sartorius Octet)

  • Sensor chip (e.g., CM5, Ni-NTA)

  • Target protein of interest (>95% purity)

  • Methyl 1-ethyl-1H-pyrrole-3-carboxylate (and other fragments) dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface (e.g., with EDC/NHS).

    • Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Causality Note: A moderate immobilization level is crucial to avoid mass transport limitations and steric hindrance.

    • Deactivate any remaining active esters with ethanolamine.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration (e.g., 100-200 µM). The final DMSO concentration should be matched across all samples and kept low (<2%) to avoid protein denaturation.

    • Inject a fragment solution over the sensor surface (both target and reference flow cells) for a defined association time (e.g., 60 seconds).

    • Follow with a dissociation phase by flowing running buffer over the surface (e.g., 120 seconds).

    • Regenerate the surface if necessary with a mild regeneration solution (e.g., low pH glycine or high salt).

    • Causality Note: The short association and longer dissociation times are optimized for detecting weak, fast-on/fast-off interactions typical of fragments.

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal to correct for bulk refractive index changes.

    • Analyze the sensorgrams. A binding "hit" is characterized by a rapid increase in signal during association and a rapid decrease during dissociation.

    • Flag any fragments that show non-specific binding or aggregation artifacts.

Protocol 2: Primary Screening using NMR Spectroscopy

NMR-based screening is highly sensitive and provides rich structural information.[14] Protein-observed 2D ¹H-¹⁵N HSQC experiments are a robust method for identifying binders and mapping their binding site.[15]

Objective: To identify fragments that induce chemical shift perturbations (CSPs) in the spectrum of an isotopically labeled target protein.

Materials:

  • High-field NMR spectrometer (>600 MHz) with a cryoprobe.

  • Uniformly ¹⁵N-labeled target protein (0.1-0.3 mM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

  • Fragment stock solutions in deuterated DMSO (DMSO-d₆).

Methodology:

  • Reference Spectrum Acquisition:

    • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. This spectrum serves as the reference "fingerprint" of the unbound protein.

    • Causality Note: The protein must be stable and soluble at the required concentration for the duration of the experiment. Each peak in the HSQC spectrum corresponds to a specific backbone amide N-H group in the protein.

  • Fragment Addition:

    • Add a small aliquot of the Methyl 1-ethyl-1H-pyrrole-3-carboxylate stock solution to the protein sample to achieve the desired final concentration (e.g., 250 µM to 1 mM).

    • Fragments can be screened individually or in cocktails of non-overlapping compounds to increase throughput.[16]

  • Test Spectrum Acquisition:

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum after fragment addition.

  • Data Analysis:

    • Overlay the reference and test spectra.

    • Identify peaks (amides) that have shifted their position or significantly broadened/disappeared. These changes are CSPs.

    • A significant CSP is a strong indication of a binding event occurring at or near that specific residue in the protein.[15]

    • Mapping the perturbed residues onto the protein's 3D structure can reveal the location of the binding site.

Hit Validation: The Importance of Orthogonal Confirmation

A "hit" from a primary screen is merely a candidate. It is essential to validate these initial findings using an orthogonal method—a technique that relies on a different physical principle—to eliminate false positives.[17][18]

Hit_Validation cluster_checks Validation Cascade Primary_Hit Primary Hit (from SPR or NMR) Orthogonal_Test Orthogonal Test (e.g., DSF, ITC) Primary_Hit->Orthogonal_Test Confirms Binding Solubility_Check Solubility & Aggregation (e.g., DLS) Primary_Hit->Solubility_Check Rules out Artifacts Affinity_Rank Affinity Ranking (KD from Titration) Orthogonal_Test->Affinity_Rank Quantifies Interaction Validated_Hit VALIDATED HIT Affinity_Rank->Validated_Hit Solubility_Check->Validated_Hit

Caption: Logical flow for validating a primary fragment hit.

Table 2: Comparison of Common Biophysical Techniques for FBDD

TechniquePrincipleThroughputInformation GainedKey Consideration
SPR Mass change on surfaceHighKinetics (kₐ, kₔ), Affinity (K₋)Protein must be immobilized and stable.
NMR Nuclear spin perturbationMediumBinding site, Affinity (K₋)Requires ¹⁵N-labeled protein, high concentration.
DSF Thermal denaturation shiftHighBinding (ΔTₘ)Requires a fluorophore; not all binding events cause a Tₘ shift.
ITC Heat change upon bindingLowAffinity (K₋), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Consumes significant protein; low throughput.
X-ray Electron density mappingLowHigh-resolution binding modeRequires high-quality crystals; not a primary screen.[19]

Protocol for Hit Characterization and Elaboration

Once Methyl 1-ethyl-1H-pyrrole-3-carboxylate is confirmed as a validated hit, the next phase involves quantifying its binding efficiency and determining its precise binding mode to guide medicinal chemistry efforts.

Determining Binding Affinity (K₋) and Ligand Efficiency

Protocol: SPR Affinity Determination

  • Perform a full kinetic titration. Inject a series of increasing concentrations of the fragment (e.g., 8 concentrations spanning from 0.1 x K₋ to 10 x K₋) over the immobilized protein surface.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋ = kₔ/kₐ).

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, providing a way to compare the quality of different fragments. It is a critical guide for hit optimization.[11]

Table 3: Ligand Efficiency Metrics

MetricFormulaTypical Value for a Good Fragment
Ligand Efficiency (LE)ΔG / N = (1.37 * pK₋) / N≥ 0.3
Where N is the number of non-hydrogen (heavy) atoms.
Example: If K₋ = 100 µM (pK₋ = 4) and N = 11 for our fragment, LE = (1.37 * 4) / 11 ≈ 0.50
Hit-to-Lead Evolution Strategies

Structural information, ideally from X-ray crystallography, is paramount for efficient hit-to-lead optimization.[12] Knowing the precise binding mode of Methyl 1-ethyl-1H-pyrrole-3-carboxylate allows chemists to intelligently design new molecules that improve potency and selectivity.

Common Strategies:

  • Fragment Growing: Adding functionality to an unoccupied vector of the bound fragment to engage with a nearby pocket or interaction point.

  • Fragment Linking: Connecting two different fragments that bind in adjacent pockets with a chemical linker.

  • Fragment Merging: Combining the structural features of two overlapping fragments into a single, more potent molecule.[3]

Hit_Evolution cluster_start Starting Point cluster_strategies Optimization Strategies Start Validated Hit (Pyrrole Fragment) Grow Fragment Growing (Add group to N-ethyl or ester) Start->Grow Link Fragment Linking (Connect to another nearby fragment) Start->Link Merge Fragment Merging (Combine with an overlapping fragment) Start->Merge Lead Potent Lead Compound Grow->Lead Link->Lead Merge->Lead

Caption: Key strategies for evolving a fragment hit into a lead compound.

For Methyl 1-ethyl-1H-pyrrole-3-carboxylate, a "growing" strategy could involve replacing the methyl ester with a larger amide to pick up a new hydrogen bond interaction, or modifying the N-ethyl group to probe a nearby hydrophobic pocket. This structure-guided approach is the hallmark of successful FBDD campaigns.[20][21][22]

Conclusion

Methyl 1-ethyl-1H-pyrrole-3-carboxylate serves as an excellent model for demonstrating the principles and practices of fragment-based drug discovery. Its favorable physicochemical properties, privileged chemical scaffold, and synthetic tractability make it a valuable starting point for identifying high-quality hits. By employing sensitive biophysical screening techniques, rigorous orthogonal validation, and structure-guided medicinal chemistry, fragments like this can be efficiently optimized into novel, potent, and selective lead compounds, accelerating the drug discovery pipeline.[2]

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry. [Link]

  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed. [Link]

  • Fragment-based drug discovery: A graphical review. PubMed. [Link]

  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Malaria World. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed. [Link]

  • Pyrrole‐based novel compounds and SAR activity. ResearchGate. [Link]

  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Bentham Science. [Link]

  • Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. ACS Publications. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

  • Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling. [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. Sartorius. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

  • Hit Identification and Validation Services. Charles River Labs. [Link]

  • Fragment Screening. Sygnature Discovery. [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

Sources

Method

Application Notes &amp; Protocols: Functionalization of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

Introduction: Understanding the Reactivity of the Pyrrole Scaffold Pyrrole is a five-membered aromatic heterocycle that serves as a foundational scaffold in numerous pharmaceuticals and natural products.[1][2] Its π-exce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Reactivity of the Pyrrole Scaffold

Pyrrole is a five-membered aromatic heterocycle that serves as a foundational scaffold in numerous pharmaceuticals and natural products.[1][2] Its π-excessive nature makes it highly reactive towards electrophilic aromatic substitution, significantly more so than benzene.[3] The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, increasing the electron density at the carbon atoms and facilitating attack by electrophiles.[3][4]

In the target molecule, Methyl 1-ethyl-1H-pyrrole-3-carboxylate , the substitution pattern profoundly influences the regioselectivity of further functionalization.

  • N-Ethyl Group: The ethyl group at the N1 position is a weak electron-donating group, which slightly activates the ring.

  • Methyl Ester at C3: The methyl carboxylate group at the C3 position is a strong electron-withdrawing group. It deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions.

This electronic interplay directs incoming electrophiles predominantly to the C5 position , which is the most electron-rich and sterically accessible site. Minor products resulting from attack at the C2 position may also be observed under certain conditions. Understanding this directing effect is paramount for designing selective and high-yield synthetic protocols.

Diagram: Regioselectivity of Electrophilic Attack

The following diagram illustrates the electronic factors governing the preferred site of electrophilic substitution on the Methyl 1-ethyl-1H-pyrrole-3-carboxylate core.

Caption: Preferred site of electrophilic attack on the pyrrole ring.

Core Functionalization Protocols

This section provides detailed, step-by-step protocols for key electrophilic substitution reactions on Methyl 1-ethyl-1H-pyrrole-3-carboxylate.

Vilsmeier-Haack Formylation (Introduction of -CHO group)

Principle and Rationale: The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic compounds.[5][6] The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium ion, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7][8] The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the aldehyde. For the target substrate, formylation is expected to occur exclusively at the C5 position.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form.[9]

  • Substrate Addition: Dissolve Methyl 1-ethyl-1H-pyrrole-3-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Then, heat the mixture to 60 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice containing sodium acetate (5.0 eq.). Stir vigorously until the ice has completely melted.

  • Hydrolysis & Neutralization: Basify the aqueous solution to pH 8-9 by the slow addition of 3 M sodium hydroxide (NaOH) solution. Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield Methyl 5-formyl-1-ethyl-1H-pyrrole-3-carboxylate as a solid.

Expected Characterization:

  • ¹H NMR: Appearance of a singlet corresponding to the aldehyde proton (-CHO) around δ 9.5-10.0 ppm.

  • IR: Strong carbonyl stretching frequency for the aldehyde around 1670-1690 cm⁻¹.

  • Mass Spec: Molecular ion peak corresponding to C₉H₁₁NO₃.

Halogenation: Bromination with N-Bromosuccinimide (NBS)

Principle and Rationale: Pyrroles are highly reactive towards halogens, often leading to polysubstitution.[10][11] To achieve selective monohalogenation, milder halogenating agents like N-bromosuccinimide (NBS) are preferred. The reaction proceeds via an electrophilic aromatic substitution mechanism where NBS serves as the source of the electrophilic bromine. Due to the directing effects of the substituents, bromination will occur preferentially at the C5 position.

Experimental Protocol:

  • Setup: In a round-bottom flask protected from light, dissolve Methyl 1-ethyl-1H-pyrrole-3-carboxylate (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel to afford Methyl 5-bromo-1-ethyl-1H-pyrrole-3-carboxylate .

Expected Characterization:

  • ¹H NMR: Disappearance of the proton signal from the C5 position. The remaining pyrrole protons will appear as distinct signals.

  • Mass Spec: Isotopic pattern characteristic of a bromine-containing compound, with molecular ion peaks for C₈H₁₀BrNO₂.

Nitration with Acetyl Nitrate

Principle and Rationale: Direct nitration of pyrroles using strong acids like a nitric acid/sulfuric acid mixture often leads to polymerization and decomposition.[11][12][13] A milder and more effective nitrating agent is acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride.[13] This reagent provides the nitronium ion (NO₂⁺) electrophile under less acidic conditions, allowing for controlled nitration, which is expected to occur at the C5 position.

Experimental Protocol:

  • Acetyl Nitrate Preparation: In a separate flask, carefully add fuming nitric acid (HNO₃) (1.1 eq.) to acetic anhydride (5.0 eq.) at -10 °C. Stir this mixture for 15 minutes at this temperature before use. Caution: This mixture is highly reactive.

  • Setup: Dissolve Methyl 1-ethyl-1H-pyrrole-3-carboxylate (1.0 eq.) in acetic anhydride in a three-neck round-bottom flask. Cool the solution to -10 °C.

  • Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution, maintaining the internal temperature below -5 °C.

  • Reaction: Stir the reaction mixture at -10 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto a mixture of ice and water.

  • Neutralization & Extraction: Allow the mixture to warm to room temperature, then neutralize it by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After removing the solvent in vacuo, purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to isolate Methyl 5-nitro-1-ethyl-1H-pyrrole-3-carboxylate .

Expected Characterization:

  • ¹H NMR: Significant downfield shift of the remaining pyrrole protons due to the strong electron-withdrawing effect of the nitro group.

  • IR: Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • Mass Spec: Molecular ion peak corresponding to C₈H₁₀N₂O₄.

Summary of Functionalization Protocols

ReactionReagentsElectrophilePositionTypical Yield
Vilsmeier-Haack Formylation POCl₃, DMFChloroiminium ionC575-90%
Bromination N-Bromosuccinimide (NBS)Br⁺C580-95%
Nitration HNO₃, Acetic AnhydrideNO₂⁺C550-70%

Workflow Diagram

G cluster_reactions Electrophilic Aromatic Substitution cluster_products Functionalized Products Start Methyl 1-ethyl-1H- pyrrole-3-carboxylate Formylation Vilsmeier-Haack Formylation Start->Formylation POCl₃ / DMF then H₂O Halogenation Bromination Start->Halogenation NBS / THF Nitration Nitration Start->Nitration HNO₃ / Ac₂O Product_Formyl Methyl 5-formyl-1-ethyl- 1H-pyrrole-3-carboxylate Formylation->Product_Formyl Product_Bromo Methyl 5-bromo-1-ethyl- 1H-pyrrole-3-carboxylate Halogenation->Product_Bromo Product_Nitro Methyl 5-nitro-1-ethyl- 1H-pyrrole-3-carboxylate Nitration->Product_Nitro

Caption: Synthetic routes to functionalized pyrrole derivatives.

References

  • Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers.

  • Pyrrole reaction. University of Basrah.

  • Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. ResearchGate.

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.

  • Reaction of 1‐methyl‐1H‐pyrrole with ethyl diazoacetate using... ResearchGate.

  • Pyrrole nitration. quimicaorganica.org.

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate.

  • PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Science Publishing.

  • Electrophilic Substitution reactions of Pyrrole (part -1). YouTube.

  • N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers (RSC Publishing).

  • Halogenation of Pyrrole. Filo.

  • Vilsmeier-Haack Reaction. Chemistry Steps.

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. PMC.

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC.

  • Pyrrole. Wikipedia.

  • Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. ResearchGate.

  • Vilsmeier–Haack reaction. Wikipedia.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • Nitration of pyrrole with sulfuric and nitric acids. ECHEMI.

  • Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal.

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate.

  • Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).

  • A new protocol for pyrrole synthesis by a combination of ring- closing metathesis and in situ oxidative aromatization. Arkivoc.

  • Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate. PMC.

  • A Unified Approach to Decarboxylative Halogenation of (Het- ero)aryl Carboxylic Acids. OSTI.gov.

  • Reactions of Pyrrole. MBB College.

Sources

Technical Notes & Optimization

Troubleshooting

Methyl 1-ethyl-1H-pyrrole-3-carboxylate purification challenges

Technical Support Center: Methyl 1-ethyl-1H-pyrrole-3-carboxylate Senior Application Scientist Desk | Issue Ticket: #PYR-3-EST-PUR[1] Executive Summary & Compound Dashboard User Context: You are likely synthesizing this...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 1-ethyl-1H-pyrrole-3-carboxylate Senior Application Scientist Desk | Issue Ticket: #PYR-3-EST-PUR[1]

Executive Summary & Compound Dashboard

User Context: You are likely synthesizing this compound via N-alkylation of the commercially available methyl 1H-pyrrole-3-carboxylate or via Van Leusen cyclization.[1] Core Challenge: Pyrrole-3-carboxylates are significantly more unstable than their 2-carboxylate counterparts due to electronic effects.[1] They are prone to acid-catalyzed polymerization (the "Red/Black Tar" phenomenon) and often exist as oils that resist crystallization.

PropertyData / Expectation
CAS 2703-17-5 (Parent NH-pyrrole); N-ethyl deriv. is less common in catalogs.[1]
Physical State Viscous Oil (High probability) or Low-Melting Solid (<40°C).[1]
Stability Acid Sensitive. Polymerizes on acidic silica.[1]
Solubility Soluble in DCM, EtOAc, MeOH. Low solubility in Hexanes/Water.[1]
Key Impurities Unreacted NH-pyrrole, N-ethyl regioisomers (trace), DMF/DMSO residues.

Module 1: Chromatography Survival Guide (The "Black Tar" Issue)

Q: Why does my crude product turn into a black/red streak on the silica column, and my yield drops?

A: Your silica gel is too acidic. Pyrroles are electron-rich heteroaromatics.[1] The 3-carboxylate ester is electron-withdrawing, but the ring remains susceptible to electrophilic attack. Standard silica gel (pH ~6.5–7.0, but Lewis acidic sites exist) can protonate the pyrrole ring, initiating a polymerization cascade. This is visible as a dark band that never elutes.[1]

The Fix: Neutralized Silica Protocol You must deactivate the acidic sites on the silica gel before loading your compound.

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/EtOAc).[1]

  • The Additive: Add 1% to 2% Triethylamine (Et3N) to the slurry before pouring the column.[1]

  • Equilibration: Flush the column with 2-3 column volumes (CV) of the Et3N-containing solvent.[1]

  • Running: You can remove Et3N from the eluent for the actual run, or keep it at 0.5% if the compound is extremely sensitive.

  • Validation: Spot a TLC plate. If the spot streaks or stays at the baseline on a standard plate, dip the empty TLC plate in 5% Et3N/Hexane and dry it before spotting your sample. If the spot tightens up, your compound requires basic silica.

Module 2: Separation of Starting Materials (The "Co-elution" Issue)

Q: I cannot separate the product (N-ethyl) from the starting material (NH-pyrrole). They co-elute.

A: You are relying too much on polarity differences. While N-alkylation caps the N-H bond (removing a hydrogen bond donor), the methyl ester group dominates the polarity. The


 is often small.[1]

Troubleshooting Strategy:

  • Change the Selectivity (Dipole vs. H-Bonding):

    • If using Hexane/EtOAc (H-bonding dominated), switch to DCM/MeOH (Dipole dominated) or Toluene/EtOAc . Toluene often separates aromatic systems better due to

      
       interactions.[1]
      
  • Chemical Scavenging (The "Chem-Pur" Method):

    • If you have <10% unreacted NH-pyrrole, do not column it.[1]

    • Step 1: Dissolve crude in DCM.[1][2]

    • Step 2: Add 2-3 equivalents of polymer-supported isocyanate (scavenger resin) or a small amount of an electrophile that reacts faster with NH-pyrroles (e.g., acetyl chloride) if your product is totally inert (riskier).

    • Step 3 (Recommended): Use a basic wash .[1] The NH-proton of pyrrole-3-carboxylate is weakly acidic (

      
       ~15). Washing the organic layer with 2M NaOH  can sometimes deprotonate and pull the unreacted NH-starting material into the aqueous phase, leaving the N-ethyl product in the organic layer. Caution: Test on small scale to ensure ester stability.
      

Module 3: Physical State & Crystallization (The "Persistent Oil" Issue)

Q: The literature suggests a solid, but I have a yellow oil. Is it impure?

A: Not necessarily. N-alkylation disrupts crystal packing. The parent Methyl 1H-pyrrole-3-carboxylate melts at 85-89°C [1].[1] Adding an ethyl group increases entropy and often lowers the melting point significantly, potentially below room temperature.

Solidification Protocol:

  • High Vacuum: Place the oil on a high-vacuum manifold (<0.5 mbar) for 12 hours. Traces of solvent (DCM/EtOAc) act as plasticizers, preventing crystallization.

  • Seed & Scratch: Cool the oil to -20°C. Scratch the side of the flask with a glass rod.

  • Trituration: Add cold n-Pentane or Hexane . The product is likely insoluble in cold alkanes, while impurities (like solvent residues) might stay in solution. Vigorously stir until a precipitate forms.

  • Distillation: If it refuses to solidify, do not force it. Perform Bulb-to-Bulb Distillation (Kugelrohr) .

    • Expected BP: ~100-110°C at 0.5 mmHg (Estimate based on MW).[1]

    • This is often superior to chromatography for oily pyrroles.[1]

Visual Decision Tree: Purification Workflow

PurificationStrategy Start Crude Reaction Mixture (N-Alkylation) TLC_Check TLC Analysis (Check Rf & Staining) Start->TLC_Check Decision_SM Is unreacted NH-pyrrole present? TLC_Check->Decision_SM Basic_Wash Wash with 2M NaOH (Remove NH-pyrrole) Decision_SM->Basic_Wash Yes (>5%) Decision_State Physical State? Decision_SM->Decision_State No Basic_Wash->Decision_State Solid Recrystallization (Hexane/EtOAc) Decision_State->Solid Solid Oil Is it thermally stable? Decision_State->Oil Oil Distillation Kugelrohr Distillation (High Vac, <120°C) Oil->Distillation Yes Column Flash Chromatography (Neutralized Silica) Oil->Column No/Unsure Column->TLC_Check Re-check

Caption: Logical workflow for purifying Methyl 1-ethyl-1H-pyrrole-3-carboxylate, prioritizing non-chromatographic methods for oils.

Standard Operating Procedures (SOPs)

SOP 1: Neutralized Flash Chromatography

Use this when the compound streaks or decomposes on standard silica.

  • Column Prep: Pack a column with Silica Gel 60 (230-400 mesh).[1]

  • Neutralization: Prepare a mobile phase of Hexane:EtOAc (8:1) + 1% Triethylamine .[1] Flush column with 2 CV (Column Volumes).

  • Loading: Dissolve crude oil in a minimum amount of DCM (containing 0.5% Et3N). Load carefully.

  • Elution: Run the gradient from 0% to 30% EtOAc in Hexane. Note: The Et3N is usually not needed in the gradient if the column was pre-treated, but can be kept at 0.1% for safety.

  • Detection: UV at 254 nm. Pyrroles also stain bright red/purple with Vanillin or Ehrlich’s Reagent .[1]

SOP 2: Removal of DMF (Reaction Solvent)

N-alkylation is often done in DMF.[1] DMF ruins chromatography.

  • Dilution: Dilute reaction mixture with 5x volume of Diethyl Ether (Et2O) or MTBE. (Avoid DCM; it holds onto DMF).[1]

  • Washing: Wash 3x with Ice-Cold Water or Saturated LiCl solution .[1] LiCl is highly effective at partitioning DMF into the aqueous phase.[1]

  • Drying: Dry over

    
     (Sodium Sulfate), not 
    
    
    
    (Magnesium sulfate is slightly acidic).[1]

References

  • Sigma-Aldrich. Methyl 1H-pyrrole-3-carboxylate Product Page.[1] (Melting point data for parent compound).[1][3][4][5][6] Link

  • PubChem. Methyl 1H-pyrrole-3-carboxylate Compound Summary. (Physical properties and identifiers). Link

  • Organic Syntheses. Synthesis of Pyrrole-2-carboxylic acid derivatives. (General procedures for pyrrole ester handling). Link

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. (Methodologies for N-alkylation in ionic liquids and standard bases). Link

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

Welcome to the dedicated technical support guide for the synthesis and optimization of Methyl 1-ethyl-1H-pyrrole-3-carboxylate. This document is structured to provide researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of Methyl 1-ethyl-1H-pyrrole-3-carboxylate. This document is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to maximize your yield and purity.

Part 1: Synthesis Strategy and Core Concepts

This section addresses the foundational questions regarding the synthetic approach, including the formation of the core pyrrole structure and the subsequent N-alkylation.

FAQ 1: What are the primary synthetic routes to access the Methyl 1-ethyl-1H-pyrrole-3-carboxylate scaffold?

The synthesis is best approached in two key stages: first, the formation of a suitable methyl pyrrole-3-carboxylate precursor, followed by N-alkylation.

  • Step 1: Formation of the Pyrrole-3-carboxylate Core. The choice of method depends on the available starting materials. A common and effective route is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] For a 3-carboxylate, you would start with a β-ketoester that can be converted into the necessary 1,4-dicarbonyl skeleton.

  • Step 2: N-Alkylation. Once the methyl pyrrole-3-carboxylate is formed, the N-H proton can be removed with a base to generate the pyrrolide anion. This anion is then reacted with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) to yield the final product.[2][3] This step is often the most challenging due to the competing C-alkylation side reaction.[4][5]

Below is a general workflow illustrating this two-stage approach.

Synthesis_Workflow cluster_0 Stage 1: Pyrrole Core Synthesis cluster_1 Stage 2: N-Alkylation Start 1,4-Dicarbonyl Precursor (from β-ketoester) Paal_Knorr Paal-Knorr Cyclization Start->Paal_Knorr Amine Ammonia or Primary Amine Amine->Paal_Knorr Pyrrole_Core Methyl 1H-pyrrole-3-carboxylate Paal_Knorr->Pyrrole_Core Alkylation N-Alkylation Pyrrole_Core->Alkylation Deprotonation & Nucleophilic Attack Base Base (e.g., NaH, KOH) Base->Alkylation Ethylating_Agent Ethylating Agent (e.g., EtI, Et2SO4) Ethylating_Agent->Alkylation Final_Product Methyl 1-ethyl-1H-pyrrole-3-carboxylate Alkylation->Final_Product

Caption: General two-stage synthetic workflow.

Part 2: Troubleshooting the N-Alkylation Step

The N-alkylation of pyrrole is notoriously challenging due to the ambident nature of the pyrrolide anion. This section provides detailed solutions to common problems encountered during this critical step.

FAQ 2: My N-alkylation yield is low, and I'm isolating significant amounts of C-alkylated byproducts. How can I improve N-selectivity?

This is the most common issue in pyrrole alkylation. The pyrrolide anion can be attacked by electrophiles at the nitrogen (N1) or the carbon atoms (C2/C5).[4] The ratio of N- to C-alkylation is heavily influenced by the reaction conditions, which can be explained by the Hard and Soft Acids and Bases (HSAB) principle.[5]

  • The Principle: The nitrogen atom is a 'hard' nucleophilic center, while the carbon atoms are 'soft' centers. Hard electrophiles preferentially react at the nitrogen, while soft electrophiles favor the carbon positions.

  • The Solution: We must create conditions that favor the "hard-hard" interaction for N-alkylation.

The diagram below illustrates the competing reaction pathways.

Alkylation_Selectivity cluster_N N-Alkylation (Hard-Hard Interaction) cluster_C C-Alkylation (Soft-Soft Interaction) Pyrrolide Pyrrolide Anion (Ambident Nucleophile) N_Product Desired Product (N-ethylpyrrole) Pyrrolide->N_Product Attack at Nitrogen (Favored by hard cations, polar solvents) C_Product Byproduct (C-ethylpyrrole) Pyrrolide->C_Product Attack at Carbon (Favored by soft cations, nonpolar solvents) Electrophile Ethylating Agent (R-X) Electrophile->N_Product Electrophile->C_Product

Caption: Competing N- vs. C-alkylation pathways.

Optimization Strategy:

The key is to manipulate the "hardness" of the cation and the solvent environment. A more ionic (harder) nitrogen-cation bond favors N-alkylation.

ParameterCondition for High N-SelectivityCondition for High C-SelectivityRationale
Base/Cation KOH, NaH (K+, Na+)LiBuLi, MgBr (Li+, Mg2+)Harder, more ionic cations (K+, Na+) dissociate from the pyrrolide anion in polar solvents, leaving the 'hard' nitrogen center exposed. Softer, more covalent cations (Li+, Mg2+) associate more closely, favoring C-alkylation.[5]
Solvent Polar Aprotic (DMF, DMSO)Nonpolar (THF, Ether, Toluene)Polar solvents solvate the cation, promoting a "free" pyrrolide anion and favoring N-alkylation. Nonpolar solvents promote ion-pairing, leading to more C-alkylation.[5]
Ethylating Agent Diethyl Sulfate ((EtO)₂SO₂)Ethyl Iodide (EtI)Diethyl sulfate is a harder electrophile than ethyl iodide, thus favoring reaction at the hard nitrogen center.
Temperature Lower Temperature (0 °C to RT)Higher TemperatureHigher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Recommended Protocol for High N-Selectivity:

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of Methyl 1H-pyrrole-3-carboxylate in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Slowly add diethyl sulfate (1.1 eq) via syringe while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

FAQ 3: The reaction is sluggish or stalls completely. What should I do?

If you observe incomplete conversion, consider the following troubleshooting steps in a logical order.

Troubleshooting_Stalled_Reaction Start Reaction Stalled? Check_Base 1. Verify Base Activity - Use fresh NaH - Ensure anhydrous conditions Start->Check_Base Yes Check_Solvent 2. Check Solvent Purity - Use anhydrous DMF/DMSO - Presence of water quenches the anion Check_Base->Check_Solvent Base is OK Success Reaction Proceeds Check_Base->Success Issue Resolved Check_Temp 3. Increase Temperature - If stable, gently heat to 40-50 °C - Monitor for decomposition Check_Solvent->Check_Temp Solvent is OK Check_Solvent->Success Issue Resolved Check_Reagent 4. Check Ethylating Agent - Use fresh, pure reagent - Consider a more reactive one (e.g., ethyl triflate) Check_Temp->Check_Reagent Still stalled Check_Temp->Success Issue Resolved Check_Reagent->Success Issue Resolved

Caption: Decision tree for a stalled N-alkylation reaction.

  • Base Inactivity: Sodium hydride is notoriously sensitive to moisture. Use freshly opened NaH or wash it with anhydrous hexane before use. Ensure all glassware is flame-dried and the solvent is anhydrous.

  • Insufficient Base: Ensure you are using at least a slight excess (1.1 eq) of the base to drive the deprotonation to completion.

  • Temperature: While lower temperatures favor N-selectivity, some systems require thermal energy. After adding the alkylating agent at 0 °C, you can try slowly warming the reaction to 40-50 °C.

  • Phase Transfer Catalysis: As an alternative to strong bases, a phase transfer catalysis (PTC) method using aqueous KOH and a catalyst like tetrabutylammonium bromide (TBAB) can be effective and milder, sometimes improving yields.[5]

Part 3: Purification and Final Product Issues

FAQ 4: How can I effectively purify the final product from unreacted starting material and C-alkylated isomers?

Purification is best achieved using flash column chromatography on silica gel .

  • Solvent System: A nonpolar/polar gradient system is typically effective. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Elution Order: The C-alkylated byproduct is generally less polar than the N-alkylated product, and the unreacted N-H starting material is the most polar. The expected elution order will be:

    • C-alkylated byproduct (least polar)

    • Methyl 1-ethyl-1H-pyrrole-3-carboxylate (desired product)

    • Methyl 1H-pyrrole-3-carboxylate (starting material, most polar)

For persistent impurities or large-scale purification, distillation under reduced pressure can be an option, provided the compound is thermally stable.[6][7]

FAQ 5: My final product is a dark oil or solid, even after chromatography. What is the cause and how can it be prevented?

Pyrroles are electron-rich aromatic compounds that are susceptible to oxidation, which often results in the formation of colored polymeric materials.[8]

  • Prevention During Reaction: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and workup to minimize contact with atmospheric oxygen.

  • Prevention During Purification:

    • Degas your chromatography solvents by bubbling nitrogen through them before use.

    • Work quickly to minimize the time the product spends on the silica column.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (-20 °C is ideal for long-term storage).

If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an excellent final purification step to remove colored impurities.

References

  • ResearchGate. Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). Available from: [Link]

  • PMC. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Available from: [Link]

  • Materials Chemistry Frontiers (RSC Publishing). Optimized synthesis of fluorinated dithienyl-diketopyrrolopyrroles and new copolymers obtained via direct heteroarylation polymerization. Available from: [Link]

  • ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Available from: [Link]

  • Google Patents. Purification of crude pyrroles - US5502213A.
  • ijprems. RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. Available from: [Link]

  • Google Patents. EP0608688A1 - Process for the purification of crude pyrroles.
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available from: [Link]

  • IRIS . Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. Available from: [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available from: [Link]

  • University of South Florida. N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones. Available from: [Link]

  • Wikipedia. Pyrrole. Available from: [Link]

  • PMC - NIH. Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

  • ACS Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Available from: [Link]

  • American Chemical Society. and Dialkylations of Pyrrole at C2 and C5 Positions by Nucleophilic Substitution Reaction in Ionic Liquid. Available from: [Link]

  • RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

  • ResearchGate. 54 advances and challenges in the synthesis of pyrrole systems of a limited access. Available from: [Link]

  • Canadian Journal of Chemistry. Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Available from: [Link]

  • PMC - NIH. Recent Advancements in Pyrrole Synthesis. Available from: [Link]

  • SlideShare. CHB-401: Heterocyclic Compounds (S ti B) ection B) Pyrrole. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]

Sources

Troubleshooting

by-products in Methyl 1-ethyl-1H-pyrrole-3-carboxylate reactions

Technical Support Center: Methyl 1-ethyl-1H-pyrrole-3-carboxylate Chemistry Ticket System ID: CHEM-SUP-PYR-303 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 1-ethyl-1H-pyrrole-3-carboxylate Chemistry Ticket System ID: CHEM-SUP-PYR-303 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

Methyl 1-ethyl-1H-pyrrole-3-carboxylate (CAS: 2703-17-5) is a versatile scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antipsychotic agents (e.g., Vonoprazan analogs).[1][2] Its reactivity is defined by the tension between the electron-rich pyrrole ring and the electron-withdrawing ester at the C3 position.[1]

This guide addresses the three most common "pain points" reported by our users: Regioselectivity failures during Electrophilic Aromatic Substitution (EAS) , Decarboxylation during hydrolysis , and Unexpected halogenation by-products .

Module 1: Troubleshooting Regioselectivity (The "C5 vs. C2" Conflict)

User Query: "I am attempting a Vilsmeier-Haack formylation on Methyl 1-ethyl-1H-pyrrole-3-carboxylate. I expected substitution at C5, but I am seeing multiple spots on TLC and a complex NMR. What is happening?"

Technical Diagnosis: The pyrrole ring is highly activated. While the C3-ester is a deactivator, it directs incoming electrophiles primarily to the C5 position (meta-like to the ester, alpha to the nitrogen). However, the C2 position (ortho to the ester, alpha to the nitrogen) remains electronically active, leading to regioisomeric mixtures.

By-Product Profile:

  • Major Product (Target): C5-substituted (Thermodynamically favored).

  • Minor By-product: C2-substituted (Kinetically competitive, sterically hindered).

  • Trace By-product: C4-substituted (Beta-position, least favored).

  • Impurity: Bis-substituted products (Over-reaction).[1]

Visualizing the Pathway (Graphviz)

ReactionPathway SM Methyl 1-ethyl-1H- pyrrole-3-carboxylate E_plus Electrophile (E+) (e.g., Vilsmeier Reagent) C5 C5-Substituted (Major Product) SM->C5  Path A (Preferred)  Sterically accessible C2 C2-Substituted (Regioisomer By-product) SM->C2  Path B (Competitor)  Sterically hindered Bis 2,5-Bis-substituted (Over-reaction) C5->Bis  Excess E+ C2->Bis  Excess E+

Caption: Electrophilic attack preference. The C3-ester directs to C5, but C2 remains a competitive nucleophilic site.[1]

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature Maintain 0°C to -10°C during addition.Lower temperatures favor the thermodynamic product (C5) and suppress the higher-energy transition state required for C2 substitution in hindered systems.[1]
Stoichiometry Use 1.05 eq of electrophile.Large excesses (1.2+ eq) promote the formation of 2,5-bis-substituted impurities.[1]
Solvent Dichloromethane (DCM) or 1,2-DCE .[1]Avoid polar aprotic solvents (like excess DMF) if possible, as they can stabilize the transition states for minor isomers.
Purification Recrystallization from EtOH/Heptane.Regioisomers often have distinct crystal habits. C5 isomers typically crystallize more readily than the asymmetrical C2 by-products.[1]

Module 2: The "Vanishing Product" (Hydrolysis & Decarboxylation)

User Query: "I hydrolyzed the ester using NaOH/MeOH, then acidified to pH 1 to precipitate the acid. My yield is 30%, and the NMR shows a loss of the carboxyl group. Where did it go?"

Technical Diagnosis: Pyrrole-3-carboxylic acids are notoriously unstable in acidic media, especially when heated.[1] They undergo protodecarboxylation . The electron-rich pyrrole ring facilitates protonation at the ring carbon (C3), creating a leaving group scenario for CO₂.

Mechanism of Failure:

  • Protonation: Acid protonates the pyrrole ring (ipso to the carboxyl).

  • Elimination: CO₂ is ejected to restore aromaticity.

  • Result: Formation of 1-ethyl-1H-pyrrole (volatile liquid, bp ~130°C) which evaporates during drying.[1]

Visualizing the Failure Mode (Graphviz)

Decarboxylation Ester Starting Ester Salt Carboxylate Salt (Stable in Base) Ester->Salt  LiOH / THF:H2O Acid Free Acid (Meta-stable) Salt->Acid  Careful Acidification  (pH 4-5) Decarb 1-Ethyl-pyrrole (By-product) Salt->Decarb  Strong Acid (pH < 2)  or Heat (>50°C) Gas CO2 (Gas) Decarb->Gas  Loss of Mass

Caption: The "Danger Zone" for pyrrole-3-carboxylic acids lies in low pH and high heat, leading to irreversible mass loss.[1]

Corrective Protocol: The "Cold Acid" Method
  • Hydrolysis: Use LiOH (2-3 eq) in THF/Water (1:1) at ambient temperature. Avoid reflux.

  • Workup:

    • Cool the reaction mixture to 0°C .

    • Acidify slowly with 1M HCl or Citric Acid strictly to pH 4-5 (isoelectric point usually allows precipitation here).[1]

    • Do NOT go to pH 1-2.[1]

  • Isolation: Extract immediately into EtOAc if precipitation does not occur. Do not heat the aqueous acidic phase.

Module 3: Hidden Impurities (Chlorination Artifacts)

User Query: "I see a +34 mass peak in my MS after Vilsmeier reaction. It correlates to a chlorine atom. Is my POCl3 contaminated?"

Technical Diagnosis: This is not contamination; it is a mechanistic by-product.[1] In Vilsmeier-Haack reactions, the intermediate iminium salt can undergo nucleophilic attack by chloride ions (from POCl₃) instead of hydrolysis, particularly if the workup is inefficient or if the reaction is "over-cooked."

The "Chloro-Impurity":

  • Structure: Methyl 2-chloro-1-ethyl-1H-pyrrole-3-carboxylate (or 5-chloro isomer).[1]

  • Cause: Competitive attack of Cl⁻ on the activated ring or incomplete hydrolysis of the chloro-iminium intermediate followed by elimination.

Prevention Strategy:

  • Quench: Ensure the quench is performed with Sodium Acetate (aq) or saturated Sodium Bicarbonate . The buffer aids in the complete hydrolysis of the iminium intermediate to the aldehyde.

  • Avoid: Do not heat the reaction mixture above 60°C unless necessary for conversion.

References & Authoritative Grounding

  • Pyrrole Reactivity & Regioselectivity:

    • Joule, J. A., & Mills, K. (2010).[3][4] Heterocyclic Chemistry (5th Ed.). Wiley. (Defines the standard electrophilic substitution patterns for 1,3-disubstituted pyrroles).

    • Mikhaleva, A. I., et al.[5] (2009).[3][6][7][8] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[1][5] Synthesis, 587-590.[1][5] (Demonstrates Vilsmeier regioselectivity).

  • Decarboxylation Mechanisms:

    • Mundle, S. O., & Kluger, R.[7] (2009).[3][6][7][8] "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid."[1][3][7] Journal of the American Chemical Society, 131(33), 11674-11675.[7] (Mechanistic insight applicable to 3-carboxylic acids).

  • Synthesis & Impurity Profiling:

    • TD Commons. (2024). "Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate." (Discusses chloro-impurities and acid sensitivity in similar scaffolds).

For further assistance, please escalate this ticket to Tier 2 Support with your specific LC-MS data attached.

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Optimization

troubleshooting Methyl 1-ethyl-1H-pyrrole-3-carboxylate NMR spectra

Welcome to the technical support resource for the analysis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that moves beyond simple proc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that moves beyond simple procedural steps. This document is structured to help you anticipate challenges, diagnose spectral anomalies, and confidently interpret your NMR data. We will explore the causality behind experimental observations and provide self-validating protocols to ensure the integrity of your results.

Section 1: The Ideal Spectrum - Establishing a Baseline

Before troubleshooting, it's crucial to know the expected spectral characteristics of a pure sample. The electronic environment of each proton and carbon atom in Methyl 1-ethyl-1H-pyrrole-3-carboxylate dictates its unique chemical shift and coupling pattern.

Question 1: What should the ideal ¹H and ¹³C NMR spectra for Methyl 1-ethyl-1H-pyrrole-3-carboxylate look like in CDCl₃?

Answer: The expected spectra are a direct reflection of the molecule's structure. The pyrrole ring is an electron-rich aromatic system, but the C3-ester group is electron-withdrawing, which significantly influences the chemical shifts of the ring protons. The N-ethyl group protons will appear in the aliphatic region.

Below are the predicted chemical shifts and assignments. Note that actual values can vary slightly based on concentration and the specific batch of deuterated solvent used.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-2 ~7.3 - 7.5 Triplet (t) 1H ~2.0 - 2.5 Most deshielded ring proton, adjacent to the electron-withdrawing ester group and nitrogen. Coupled to H-5.
H-5 ~6.6 - 6.8 Triplet (t) 1H ~2.5 - 3.0 Coupled to H-2 and H-4.
H-4 ~6.5 - 6.7 Triplet (t) 1H ~2.0 - 2.5 Coupled to H-5.
N-CH₂ ~3.9 - 4.1 Quartet (q) 2H ~7.0 - 7.5 Methylene protons adjacent to the nitrogen atom, split by the methyl group.
O-CH₃ ~3.7 - 3.8 Singlet (s) 3H N/A Methyl ester protons, no adjacent protons to couple with.

| N-CH₂-CH₃ | ~1.4 - 1.5 | Triplet (t) | 3H | ~7.0 - 7.5 | Methyl protons of the ethyl group, split by the adjacent methylene group. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O ~164 - 166 Carbonyl carbon of the ester group.
C-2 ~125 - 127 Pyrrole ring carbon adjacent to nitrogen.
C-5 ~122 - 124 Pyrrole ring carbon.
C-4 ~110 - 112 Pyrrole ring carbon.
C-3 ~108 - 110 Pyrrole ring carbon bearing the ester group.
O-CH₃ ~50 - 52 Methyl ester carbon.
N-CH₂ ~42 - 44 Methylene carbon of the ethyl group.

| N-CH₂-CH₃ | ~15 - 17 | Methyl carbon of the ethyl group. |

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the NMR analysis of this compound.

Question 2: My pyrrole proton signals are shifted compared to the predicted values. Why is this happening?

Answer: Minor to moderate shifts in proton signals, especially for aromatic systems, are common and can be caused by several factors:

  • Solvent Effects: The choice of NMR solvent can significantly alter chemical shifts. Aromatic solvents like benzene-d₆ can induce noticeable upfield shifts compared to spectra taken in chloroform-d₃ due to anisotropic effects. If your spectrum looks different from a reference, first confirm the solvent used.[1]

  • Concentration: In more concentrated samples, intermolecular interactions can cause peak positions to shift slightly.[1] If your spectrum differs from a previous one of the same compound, concentration differences could be the cause.

  • Temperature: While less common for routine spectra, temperature variations can affect chemical shifts, particularly for protons involved in hydrogen bonding or conformational exchange.

Question 3: I see extra peaks that don't belong to my product. What are the likely culprits?

Answer: Extraneous peaks are almost always due to residual solvents from your reaction workup or purification, or other common laboratory contaminants. Before assuming a failed reaction, consult a table of common NMR impurities.

  • Causality: Solvents like ethyl acetate, hexanes, dichloromethane, and acetone are frequently used in synthesis and chromatography. Due to their volatility, they are often difficult to remove completely, even under high vacuum.[1]

  • Diagnosis: Compare the chemical shift and multiplicity of the unknown peaks to established impurity charts.[2][3]

Table 3: Common Impurities and Their ¹H NMR Signatures in CDCl₃

Impurity Chemical Shift (δ, ppm) Multiplicity
Water (H₂O) ~1.56 Broad Singlet
Acetone ~2.17 Singlet
Dichloromethane (CH₂Cl₂) ~5.30 Singlet
Diethyl Ether ~3.48 (q), ~1.21 (t) Quartet, Triplet
Ethyl Acetate ~4.12 (q), ~2.05 (s), ~1.26 (t) Quartet, Singlet, Triplet
Hexane/Heptane ~1.2-1.4 (m), ~0.8-0.9 (t) Multiplet, Triplet
Toluene ~7.2-7.4 (m), ~2.36 (s) Multiplet, Singlet

Data sourced from established literature values.[2][4]

Question 4: My baseline is rolling and my peaks are broad and distorted. What is the cause?

Answer: This is one of the most common issues in NMR spectroscopy and almost always points to a problem with the magnetic field homogeneity around your sample, a process corrected by "shimming."

  • Causality: The NMR spectrometer's magnet must be perfectly uniform (homogeneous) across the sample volume. Any distortion in this field will cause nuclei in different parts of the sample to experience slightly different field strengths, leading to a broadening of the signal instead of a sharp peak.[5]

  • Troubleshooting Steps:

    • Check Sample Preparation: Ensure your sample is fully dissolved and free of any suspended particles. Solid material will ruin magnetic field homogeneity. Filter your sample if necessary.[6]

    • Check Sample Volume: Too little solvent can also cause shimming problems. A sample height of at least 4-5 cm (around 0.5-0.6 mL in a standard 5 mm tube) is recommended.[5]

    • Re-shim the Magnet: Perform a careful, iterative shimming procedure on your sample. Modern spectrometers have automated routines, but manual adjustment of the Z1 and Z2 shims is often necessary to achieve sharp peaks and a flat baseline.

    • Check for Paramagnetic Impurities: Traces of paramagnetic metals can cause severe peak broadening. If you used a metal catalyst that wasn't fully removed, this could be the cause.

Question 5: I see small, identical peaks symmetrically spaced around my intense signals (e.g., the solvent peak or O-CH₃ singlet). What are they?

Answer: These are called spinning sidebands . They are artifacts that arise from the physical spinning of the NMR tube in a non-uniform magnetic field.[5]

  • Causality: While spinning the sample averages out some magnetic field inhomogeneities, if the non-spinning (X, Y, and their gradients) shims are poorly adjusted, the spectrometer detects the signal modulating at the spinning frequency. This creates artificial peaks at frequencies equal to the main peak ± the spinning rate.

  • Diagnosis & Solution:

    • Confirm they are spinning sidebands by changing the spin rate (e.g., from 20 Hz to 15 Hz). The sidebands will move closer to the main peak.

    • The solution is to improve the non-spinning shims (X, Y, XY, etc.) to create a more uniform magnetic field, which will reduce or eliminate these artifacts.

Section 3: Key Experimental Protocols

Here are step-by-step methodologies for common troubleshooting and characterization experiments.

Protocol 1: D₂O Shake for Identifying Exchangeable Protons

This is used to confirm the presence of O-H or N-H protons, which might be present if your starting material was not fully N-ethylated.

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.[1]

  • Re-insert the sample into the spectrometer and acquire a new ¹H NMR spectrum.

  • Validation: Compare the two spectra. The peak corresponding to any exchangeable proton (like a residual N-H proton) will have disappeared or significantly decreased in intensity in the second spectrum.

Protocol 2: Confirming Connectivity with a ¹H-¹H COSY Experiment

If you are uncertain about the assignment of the pyrrole ring protons, a Correlation Spectroscopy (COSY) experiment provides definitive proof of which protons are coupled to each other.

  • Set up and run a standard COSY experiment on your sample. This is typically a pre-defined parameter set on modern spectrometers.

  • Process the 2D data. The result will be a 2D map with the ¹H spectrum on both the x and y axes.

  • Interpretation:

    • The main signals appear along the diagonal.

    • Cross-peaks (off-diagonal signals) indicate that the two protons at those corresponding chemical shifts on the x and y axes are J-coupled.[7]

    • For Methyl 1-ethyl-1H-pyrrole-3-carboxylate, you should expect to see a cross-peak connecting the H-2 and H-5 signals, and another connecting the H-4 and H-5 signals. You will also see a strong cross-peak between the N-CH₂ and N-CH₂-CH₃ protons. This provides an unambiguous map of your molecule's proton connectivity.

Section 4: Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing common NMR spectral issues.

NMR_Troubleshooting start Unexpected NMR Spectrum problem_extra_peaks Extra Peaks Present start->problem_extra_peaks problem_broad_peaks Broad / Distorted Peaks start->problem_broad_peaks problem_wrong_shifts Shifts Don't Match start->problem_wrong_shifts problem_sidebands Symmetrical Sidebands start->problem_sidebands cause_impurity Cause: Residual Solvent / Impurity problem_extra_peaks->cause_impurity cause_shimming Cause: Poor Field Homogeneity problem_broad_peaks->cause_shimming cause_concentration Cause: Concentration / Solvent Effects problem_wrong_shifts->cause_concentration cause_spinning Cause: Poor Non-Spinning Shims problem_sidebands->cause_spinning solution_impurity Solution: Consult Impurity Tables. Re-purify if necessary. cause_impurity->solution_impurity solution_shimming Solution: 1. Check sample prep. 2. Re-shim Z1/Z2. cause_shimming->solution_shimming solution_shifts Solution: Run in different solvent or check concentration. cause_concentration->solution_shifts solution_sidebands Solution: Adjust X/Y shims. Change spin rate to confirm. cause_spinning->solution_sidebands

Caption: A logical workflow for diagnosing common NMR problems.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Gregory, T. H. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting: ¹H NMR Spectroscopy. [Link]

  • Emery Pharma. NMR Solvent Chart. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • University of California, Riverside. Troubleshooting Acquisition Related Problems - NMR. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 75(9), 7512-7515. [Link]

  • Foroozandeh, M., & Kirschner, K. N. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21428. [Link]

  • PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 1-ethyl-1H-pyrrole-3-carboxylate (MEPC)

Status: Operational Ticket ID: MEPC-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary: The Stability Paradox Methyl 1-ethyl-1H-pyrrole-3-carboxylate (MEPC) p...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MEPC-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The Stability Paradox

Methyl 1-ethyl-1H-pyrrole-3-carboxylate (MEPC) presents a unique stability profile.[1] Unlike the highly unstable parent pyrrole, the ester group at position 3 provides electron-withdrawing stabilization, and the N-ethyl group prevents N-oxidation and deprotonation.[1] However, the molecule remains an electron-rich heteroaromatic system.[1] It is susceptible to acid-catalyzed polymerization at the vacant


-positions (C2 and C5) and photo-oxidative degradation .[1]

This guide addresses the specific degradation pathways of MEPC and provides self-validating protocols for its preservation.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: "My sample has turned from a pale yellow oil/solid to a dark brown tar."

Diagnosis: Oxidative Polymerization (Polypyrrole formation).[1] The Science: Pyrroles are electron-rich.[1] In the presence of oxygen and light, they undergo radical cation formation.[1] More critically, trace acids (even from degrading chloroform or unneutralized silica) catalyze electrophilic attack at the C2/C5 positions, leading to "pyrrole red" or black tars [1].[1]

Solution:

  • Immediate Action: Do not attempt to use the material "as is." The impurities are often radical initiators and will ruin subsequent reactions.[1]

  • Recovery: If the degradation is <20% (checked via NMR), purify via neutral alumina filtration (see Protocol A). If >20%, redistillation under high vacuum is required.[1]

  • Prevention: Store under Argon. Never store in chloroform (which forms HCl over time) or acetone (which can condense with pyrroles).[1]

Issue 2: "I lost 40% of my yield during column chromatography."

Diagnosis: Acid-Catalyzed Decomposition on Silica Gel.[1] The Science: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] For electron-rich pyrroles, this acidity is sufficient to initiate oligomerization on the column, causing the compound to "streak" and remain bound to the stationary phase [2].[1]

Solution:

  • Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) .[1]

  • Modify Silica: If you must use silica, pretreat the column with 1% Triethylamine (Et

    
    N) in hexanes to neutralize acidic sites before loading your sample.[1]
    
Issue 3: "The ester hydrolyzed during my reaction workup."

Diagnosis: Base-mediated saponification or Acid-mediated hydrolysis.[1] The Science: While the C3-ester is relatively stable, the N-ethyl group increases the lipophilicity, often tempting researchers to use harsh conditions to solubilize it.[1] Strong aqueous bases (NaOH) will rapidly hydrolyze the ester to the carboxylic acid, which is significantly less stable and prone to decarboxylation [3].[1]

Solution:

  • Buffer Control: Maintain pH 7–8 during aqueous workups.

  • Avoid Strong Bases: Use mild bases like K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    if base is required in the next step.[1]

Module 2: Mechanistic Insight

Understanding why MEPC degrades allows you to predict its behavior.[1] The diagram below illustrates the two primary failure modes: Acid-Catalyzed Polymerization (the "Red Tar" pathway) and Photo-Oxidation .

MEPC_Degradation cluster_prevention Stabilization Strategy MEPC MEPC (Intact) (Colorless/Pale Yellow) Protonation C2-Protonation (Reactive Cation) MEPC->Protonation Trace Acid (H+) Radical Radical Cation ( via O2 / hν ) MEPC->Radical Light (hν) + O2 Dimer Dimer/Trimer (Oligomers) Protonation->Dimer + MEPC (Nu attack) Polymer Polypyrrole Tar (Dark Brown/Black) Dimer->Polymer Chain Growth OxidationProd Maleimides / Oxidation Products Radical->OxidationProd Fragmentation Base Add 1% Et3N Base->Protonation Inhibits Inert Argon Atmosphere Inert->Radical Prevents

Figure 1: Degradation pathways of Methyl 1-ethyl-1H-pyrrole-3-carboxylate.[1] The acid-catalyzed pathway (top) is the most common cause of yield loss during purification.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: The "Neutral" Purification Workflow

Use this protocol to recover MEPC from crude reaction mixtures or degraded stocks.

Reagents:

  • Neutral Alumina (Brockmann Activity III) OR Silica Gel (High Purity).[1]

  • Triethylamine (Et

    
    N).[1]
    
  • Eluent: Hexanes/Ethyl Acetate (Gradient).[1]

Step-by-Step:

  • System Passivation: If using Silica, flush the column with 3 column volumes (CV) of Hexanes containing 1% Et

    
    N .[1] This neutralizes acidic silanol groups.[1]
    
  • Loading: Dissolve MEPC in a minimum amount of Toluene or DCM (avoid Acetone). Load carefully.

  • Elution: Elute with Hexanes:EtOAc (start 95:5).

    • Note: MEPC is less polar than the free acid but more polar than simple alkyl pyrroles.[1]

  • Collection: Collect fractions in tubes containing one drop of Et

    
    N  to prevent degradation during solvent evaporation.
    
  • Evaporation: Rotary evaporate at bath temperature < 40°C. Do not overheat.

Protocol B: Long-Term Storage (The "Argon Blanket")

Valid for storage > 1 month.

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush the vial with dry Argon for 60 seconds before capping.

  • Temperature: Store at -20°C .

    • Why? Reaction rates for polymerization drop significantly at sub-zero temperatures.[1]

  • Solid State: If the compound is an oil, consider solidifying it by cooling.[1] If it remains an oil, ensure the septum is wrapped in Parafilm to prevent oxygen diffusion.[1]

Module 4: Technical Specifications & Data

PropertyValueImplication for Handling
Molecular Weight 153.18 g/mol Standard stoichiometry.[1]
Physical State Oil or Low-melting SolidHarder to purify by recrystallization; distillation or column required.[1]
Acidity (pKa) ~16.5 (Ring C-H)Weakly acidic; stable to mild bases (K

CO

).[1]
Sensitivity Acid > Light > OxygenAvoid acids at all costs.
Preferred Solvent DCM, Toluene, DMSOAvoid Chloroform (acidic), Acetone (reactive).[1]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on Pyrroles: Discusses the acid-catalyzed polymerization mechanism at

    
    -positions). [1]
    
  • Sigma-Aldrich. (n.d.).[1] Product Safety Data Sheet: Methyl 1H-pyrrole-3-carboxylate. (General handling data for pyrrole-3-carboxylates).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanisms of electrophilic aromatic substitution in electron-rich heterocycles). [1]

  • PubChem. (2024).[1] Methyl 1H-pyrrole-3-carboxylate (Analogous Data). National Library of Medicine.[1] [1]

(Note: While specific literature on the exact 1-ethyl derivative is sparse, the protocols above are derived from established chemistry of the closest structural analog, Methyl 1-methyl-1H-pyrrole-3-carboxylate, and general pyrrole methodology.)

Sources

Optimization

Technical Support Center: Methyl 1-ethyl-1H-pyrrole-3-carboxylate Synthesis

Ticket Status: Open Subject: Purity Profiling & Troubleshooting for N-Alkylation Workflows Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division The Synthetic Landscape: Contextualizing Impur...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Subject: Purity Profiling & Troubleshooting for N-Alkylation Workflows Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

The Synthetic Landscape: Contextualizing Impurities

To troubleshoot effectively, we must first establish the standard synthetic route. While de novo ring synthesis (e.g., Van Leusen or Paal-Knorr) is possible, the vast majority of inquiries regarding Methyl 1-ethyl-1H-pyrrole-3-carboxylate arise from the N-alkylation of the commercially available methyl pyrrole-3-carboxylate.

The Standard Workflow:

  • Substrate: Methyl pyrrole-3-carboxylate.

  • Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).[1]

  • Solvent: DMF, THF, or Acetonitrile.

The impurities discussed below stem directly from the thermodynamics and kinetics of this specific transformation.

Reaction Pathway & Impurity Map

The following diagram illustrates the primary reaction and the divergence points where common impurities are generated.

ReactionPathway SM Starting Material (Methyl pyrrole-3-carboxylate) Intermediate Pyrrolyl Anion SM->Intermediate Deprotonation Imp_Poly Impurity Type C (Oligomers/Tars) SM->Imp_Poly Oxidation/Light Base Base (NaH/K2CO3) + Et-X Product TARGET PRODUCT (N-Alkylated) Intermediate->Product Kinetic Control (Hard Nucleophile) Imp_C Impurity Type A (C-Alkylated Isomer) Intermediate->Imp_C Thermodynamic/Soft Conditions Intermediate->Imp_Poly Radical coupling Imp_Hydro Impurity Type B (Carboxylic Acid) Product->Imp_Hydro Hydrolysis (Wet DMF/Strong Base)

Figure 1: Mechanistic divergence in pyrrole alkylation showing the origin of N-alkyl vs. C-alkyl and hydrolysis byproducts.

Impurity Profile & Analytical Signatures

Before troubleshooting, confirm the identity of your contaminants using this reference table.

Impurity TypeChemical IdentityTLC Behavior (vs. Product)1H NMR Signature (Diagnostic)Origin/Cause
Starting Material Methyl pyrrole-3-carboxylateLower R_f (More polar due to N-H)Broad singlet ~8.5–9.5 ppm (N-H). Absence of ethyl quartet/triplet.Incomplete conversion; Base degradation.
Impurity A Methyl 2-ethyl-1H-pyrrole-3-carboxylate (C-Alkyl)Similar/Slightly Lower R_f N-H peak present. Ethyl signals shift upfield. Loss of C2 proton signal (~6.7 ppm)."Soft" bases (Mg), non-polar solvents, or high temperatures.
Impurity B 1-ethyl-1H-pyrrole-3-carboxylic acidBaseline / Does not elute (unless acid added)Loss of methyl ester singlet (~3.7 ppm). Broad COOH >10 ppm.Hydrolysis of ester due to wet solvent or harsh workup.
Impurity C Pyrrole Oligomers (Polypyrroles)Streak / Origin Broad, undefined aromatic mounds. Dark color.Oxidation (air exposure), acid catalysis, or old starting material.
Impurity D Solvent Adducts (DMF/DMSO)N/A DMF: 2.9 (s), 3.0 (s), 8.0 (s). DMSO: 2.62 (s).Inefficient workup/drying.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned black, and the yield is low."

Diagnosis: Oxidative Polymerization. Pyrroles are electron-rich aromatics. The 3-ester group provides some stabilization, but the N-anion intermediate is highly susceptible to oxidation by atmospheric oxygen, leading to dark "tars" (polypyrroles).

Corrective Protocol:

  • Inert Atmosphere: You must run the deprotonation and alkylation under strict Nitrogen or Argon atmosphere.

  • Degas Solvents: Sparge your DMF or THF with argon for 15 minutes before use.

  • Quench Quickly: Do not leave the reaction stirring overnight if TLC indicates completion. Prolonged exposure to base at high temperatures promotes degradation.

Issue 2: "I see a persistent spot on TLC just below my product that won't separate."

Diagnosis: C-Alkylation (Regioisomerism). While N-alkylation is favored, the pyrrolyl anion is an ambident nucleophile. Alkylation can occur at C2 or C5 (C-alkylation), particularly if the "Hard-Soft Acid Base" (HSAB) principles are violated.

Scientific Explanation: The Nitrogen is the "hard" nucleophilic center; the Carbons are "soft."

  • Favors N-Alkylation: Hard leaving groups (Iodide/Bromide), polar aprotic solvents (DMF/DMSO), and "hard" counter-ions (Na⁺, K⁺).

  • Favors C-Alkylation: Non-polar solvents (Benzene/Toluene), "soft" counter-ions (Mg²⁺, Li⁺), or high temperatures.

Resolution:

  • Switch to DMF or DMSO if using THF. The high dielectric constant dissociates the ion pair, leaving the "naked" nitrogen anion free to react.

  • Use NaH (Sodium Hydride) instead of weaker bases.

  • Avoid Grignard reagents (e.g., EtMgBr) unless you specifically want C-alkylation [1].

Issue 3: "My NMR shows the ethyl group, but the methyl ester singlet is gone."

Diagnosis: Ester Hydrolysis (Saponification). You have accidentally synthesized 1-ethyl-1H-pyrrole-3-carboxylic acid.

Cause: This occurs when water is present in the reaction system alongside the strong base (NaH + H₂O → NaOH). The hydroxide ion attacks the methyl ester.

Resolution:

  • Dry Your Solvent: DMF is hygroscopic. Use anhydrous grade (water <50 ppm).

  • Check Base Quality: Old NaH can absorb moisture, forming NaOH.

  • Milder Base: If the problem persists, switch to Cs₂CO₃ in Acetonitrile, which is less aggressive toward the ester than NaH [2].

Optimized Experimental Protocol

Standardized for high N-selectivity and ester stability.

Reagents:

  • Methyl pyrrole-3-carboxylate (1.0 equiv)[2]

  • NaH (60% in oil, 1.2 equiv)

  • Ethyl Iodide (1.2 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Add anhydrous DMF. Degas with Argon for 10 minutes.

  • Base: Add NaH (60% dispersion) at 0°C. Stir for 15 minutes until H₂ evolution ceases.

  • Addition: Add Methyl pyrrole-3-carboxylate (SM) dropwise as a solution in DMF. Stir for 30 minutes at 0°C to form the pyrrolyl anion (color change to yellow/orange).

  • Alkylation: Add Ethyl Iodide dropwise.

  • Reaction: Allow to warm to Room Temperature. Monitor by TLC (usually complete in 2-4 hours).[3]

  • Quench: Pour cautiously into Ice-Cold saturated NH₄Cl .

  • Extraction: Extract with Ethyl Acetate (3x).

  • Wash: Wash organic layer with Water (3x) to remove DMF, then Brine (1x).

  • Dry: Dry over Na₂SO₄, filter, and concentrate.

Why This Works:

  • 0°C Addition: Controls the exotherm and minimizes side reactions.

  • NH₄Cl Quench: Neutralizes excess base gently, preventing ester hydrolysis.

  • Water Wash: Crucial for removing DMF, which can interfere with crystallization/column chromatography.

References

  • Organic Chemistry Portal. (2025). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • MDPI. (2023).[4] Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • NIH. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Chromatographic Purification of Pyrrole Esters

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the intricacies of purifying pyrrole esters via chromatography. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the intricacies of purifying pyrrole esters via chromatography. This guide is designed to provide practical, experience-driven solutions to common challenges, ensuring the integrity and purity of your compounds. Pyrrole esters, while valuable synthons, are notoriously sensitive, often presenting unique purification hurdles. This guide aims to demystify these challenges with a logical, cause-and-effect approach to troubleshooting.

The Challenge of Purifying Pyrrole Esters

Pyrrole esters are susceptible to a range of issues during chromatographic purification. Their electron-rich aromatic ring makes them prone to oxidation and polymerization, especially under acidic conditions, such as on standard silica gel.[1][2] Furthermore, their polarity can lead to problematic interactions with the stationary phase, resulting in poor separation and recovery. Understanding these inherent properties is the first step toward successful purification.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses the most frequent problems encountered during the chromatographic purification of pyrrole esters in a question-and-answer format.

Problem 1: My pyrrole ester is streaking or tailing on the TLC plate and column.

Answer: Streaking is a prevalent issue, often indicating a strong, undesirable interaction between your polar pyrrole ester and the acidic sites on the silica gel stationary phase.[3][4] This can also be caused by overloading the sample on the plate or column.[4][5]

Here are several strategies to achieve sharp, well-defined bands:

  • Modify the Mobile Phase:

    • Increase Polarity: Gradually increasing the proportion of your polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) can enhance the solubility of your compound in the mobile phase, reducing its interaction with the stationary phase.[3]

    • Add a Basic Modifier: Incorporating a small amount (0.1-1%) of a base like triethylamine or a few drops of ammonia into your eluent can neutralize the acidic silanol groups on the silica gel, leading to significantly improved peak shapes.[3][4] For carboxylic acid impurities, a few drops of formic acid can be beneficial.[4]

  • Reduce Sample Concentration: Overloading the column or TLC plate is a common cause of streaking.[4][5] Try dissolving your crude sample in a larger volume of solvent before loading or simply load less material.

  • Consider an Alternative Stationary Phase: If streaking persists, the issue may be the inherent acidity of the silica gel.

    • Neutral Alumina: For basic or acid-sensitive compounds, neutral or basic alumina can be an excellent alternative to silica gel.[3]

    • Reversed-Phase (C18) Chromatography: This technique is also a viable option for many pyrrole derivatives, especially if they are too non-polar for normal-phase chromatography.[3]

Problem 2: My pyrrole ester appears to be decomposing on the silica gel column.

Answer: Decomposition on silica gel is a significant concern for sensitive pyrrole derivatives due to the acidic nature of the stationary phase.[3][6] This can manifest as new, unexpected spots on your TLC plates as the column progresses or a low recovery of your desired product.[7]

To mitigate decomposition, consider the following:

  • Deactivate the Silica Gel: As mentioned for streaking, adding a small percentage (0.1-1%) of a base like triethylamine to your eluent can neutralize the acidic sites on the silica, creating a less harsh environment for your compound.[3]

  • Switch to a Less Acidic Stationary Phase:

    • Neutral Alumina: This is a common choice for compounds that are unstable on silica.[3]

    • Florisil or Bonded Phases: Other options include Florisil, or bonded phases like diol or cyano, which offer different selectivity and are less acidic.[3][6]

  • Perform a 2D TLC Analysis: To confirm if your compound is unstable on silica, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[8]

  • Alternative Purification Methods: If chromatography consistently leads to decomposition, explore non-chromatographic techniques like recrystallization or distillation if your compound is a solid with suitable solubility properties or is thermally stable and volatile, respectively.[3]

Problem 3: My purified pyrrole ester is colored (yellow, brown, or black), but it should be colorless.

Answer: The appearance of color in a supposedly colorless pyrrole ester is a common indicator of impurity, often arising from oxidation or residual catalysts.[1]

Here are the likely causes and how to address them:

  • Oxidation: Pyrroles, particularly those that are electron-rich, are susceptible to oxidation when exposed to air and light, leading to the formation of colored impurities, sometimes referred to as "pyrrole black".[1][9]

    • Minimize Exposure: Work efficiently and, when possible, under an inert atmosphere (e.g., nitrogen or argon).

    • Proper Storage: Store your purified pyrrole esters in amber vials at low temperatures to protect them from light and slow down degradation.[1][9]

  • Residual Catalysts: If a metal catalyst (e.g., Pd, Ru, Fe) was used in the synthesis, trace amounts might remain, causing discoloration.[1]

    • Pre-Column Filtration: Passing your crude product through a small plug of silica or celite before column chromatography can sometimes remove baseline impurities and residual catalysts.

  • Highly Conjugated Byproducts: The synthesis itself can sometimes produce small quantities of highly colored, conjugated byproducts.[1]

    • Optimized Chromatography: Careful optimization of your chromatographic conditions, such as using a shallow elution gradient, may be necessary to separate these colored impurities from your desired product.

Problem 4: I'm having difficulty removing unreacted pyrrole starting material.

Answer: Residual pyrrole can be challenging to remove due to its polarity and volatility.

Here are a few effective strategies:

  • Aqueous Washes: If your product is sufficiently non-polar, repeated washing of the reaction mixture in a separatory funnel with a dilute acid solution can help to protonate and extract the basic pyrrole into the aqueous layer. Be cautious, as this may not be suitable for acid-sensitive products.

  • Pre-Column Solvent Washes: Washing the crude reaction mixture with a non-polar solvent like hexanes can often remove a significant portion of the unreacted pyrrole before proceeding to column chromatography.[3][10]

  • Distillation: If your product is not volatile, you may be able to remove the unreacted pyrrole by distillation under reduced pressure.[3]

  • Optimized Chromatography: A carefully optimized column with a shallow gradient can effectively separate the product from the starting material.[3]

Troubleshooting Summary Table
Problem Potential Causes Recommended Solutions
Streaking/Tailing - Strong interaction with acidic silica gel[3][4] - Sample overload[4][5]- Increase mobile phase polarity[3] - Add a basic modifier (e.g., 0.1-1% triethylamine)[3][4] - Reduce sample concentration[4][5] - Use neutral alumina or reversed-phase silica[3]
Decomposition on Column - Acid-sensitivity of the pyrrole ester on silica gel[3][6]- Deactivate silica with a basic modifier[3] - Switch to a less acidic stationary phase (neutral alumina, Florisil)[3][6] - Perform a 2D TLC to confirm instability[8] - Consider non-chromatographic purification (recrystallization, distillation)[3]
Colored Product - Oxidation from air and light exposure[1][9] - Residual metal catalysts[1] - Highly conjugated byproducts[1]- Work under an inert atmosphere[1] - Store purified product in amber vials at low temperatures[1][9] - Pre-column filtration through a silica/celite plug - Optimize chromatography with a shallow gradient
Poor Separation - Inappropriate solvent system polarity- Systematically test different solvent polarities using TLC - Try a different solvent system with alternative selectivity (e.g., dichloromethane/methanol)
Compound Stuck at Baseline - Compound is too polar for the solvent system- Use a more polar solvent system (e.g., increase the percentage of ethyl acetate or methanol)[8] - Consider reversed-phase chromatography[8]
Compound Elutes with Solvent Front - Compound is too non-polar for the solvent system- Use a less polar solvent system (e.g., increase the percentage of hexane)[3]

Systematic Troubleshooting Workflow

When encountering a purification issue, a systematic approach is more effective than random changes. The following workflow can help you logically diagnose and solve the problem.

Troubleshooting Workflow for Pyrrole Ester Purification Start Start: Observe Purification Problem (e.g., Streaking, Low Yield) TLC_Analysis Step 1: Re-evaluate TLC - Streaking? - New spots? - Rf value optimal? Start->TLC_Analysis Check_Stability Step 2: Assess Compound Stability - Perform 2D TLC - Check for color change TLC_Analysis->Check_Stability Is_Streaking Streaking or Tailing? Check_Stability->Is_Streaking Analysis of TLC spots Is_Decomposing Decomposition Confirmed? Check_Stability->Is_Decomposing Analysis of stability test Modify_Mobile_Phase Solution A: Modify Mobile Phase - Add 0.1-1% Triethylamine - Adjust polarity Is_Streaking->Modify_Mobile_Phase Yes Optimize_Conditions Solution C: Optimize Conditions - Reduce sample load - Use inert atmosphere Is_Streaking->Optimize_Conditions No, but separation is poor Is_Decomposing->Modify_Mobile_Phase Minor decomposition Change_Stationary_Phase Solution B: Change Stationary Phase - Neutral Alumina - Reversed-Phase (C18) Is_Decomposing->Change_Stationary_Phase Yes Alternative_Purification Solution D: Alternative Purification - Recrystallization - Distillation Is_Decomposing->Alternative_Purification Yes, severe decomposition End End: Achieve Pure Product Modify_Mobile_Phase->End Change_Stationary_Phase->End Optimize_Conditions->End Alternative_Purification->End

Caption: A stepwise workflow for troubleshooting common issues in pyrrole ester purification.

Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a starting solvent system for my pyrrole ester purification?

A1: Thin-Layer Chromatography (TLC) is your most valuable tool for determining the optimal solvent system. A good starting point for many pyrrole esters is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[3] Aim for an Rf (retention factor) of 0.2-0.3 for your desired compound on the TLC plate to ensure good separation on the column. If your compound has very polar functional groups, you may need to use a more polar system, such as dichloromethane/methanol.[11]

Q2: How can I prevent my pyrrole ester from oxidizing during workup and purification?

A2: Pyrroles are prone to oxidation, which can lead to discoloration and the formation of impurities.[1] To minimize this, it is best to work quickly and, if possible, under an inert atmosphere like nitrogen or argon, especially during solvent removal and storage. Storing the purified compound in an amber vial at low temperatures can also significantly slow down degradation.[1][9]

Q3: Can I use reversed-phase chromatography for pyrrole ester purification?

A3: Yes, reversed-phase (C18) chromatography is a viable option for many pyrrole derivatives, particularly if they are not well-retained on normal-phase silica.[3] In reversed-phase, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This can be advantageous for compounds that are sensitive to the acidic nature of silica gel.

Q4: My crude reaction mixture is not soluble in the solvent system I plan to use for the column. What should I do?

A4: This is a common issue, especially with hexane/ethyl acetate systems. One approach is to dissolve your crude mixture in a minimal amount of a stronger solvent, such as dichloromethane, and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the top of your column. This "dry loading" technique often leads to better separation than liquid loading a sample in a strong solvent.

Q5: How do I know if I've chosen the right stationary phase?

A5: The right stationary phase is one that allows for good separation of your desired compound from impurities without causing decomposition. Silica gel is the most common choice due to its versatility and cost-effectiveness. However, if you observe significant streaking, low recovery, or new spots appearing on your TLC plates during purification, it's a strong indication that your compound is not stable on silica.[6][7] In such cases, switching to a less acidic stationary phase like neutral alumina is a logical next step.[3]

References

  • Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives - Benchchem.
  • Troubleshooting common issues in the purification of tetrasubstituted pyrroles - Benchchem.
  • Troubleshooting: TLC - Department of Chemistry : University of Rochester.
  • Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity - Benchchem.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio.
  • Technical Support Center: Purification of Crude Pyrrole Synthesis Products - Benchchem.
  • TLC troubleshooting | - ChemBAM.
  • How to remove excess pyrrole from a reaction mixture? - ResearchGate.
  • Purification and properties of pyrrole - OpenBU.
  • EP0608688A1 - Process for the purification of crude pyrroles - Google Patents.
  • Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC - NIH.
  • Troubleshooting Flash Column Chromatography - University of Rochester.
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative - OAText.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Synthesis and pyrolysis of various novel pyrrole ester fragrance precursors - ResearchGate.
  • Troubleshooting Guide | Download Table - ResearchGate.
  • Recent problems with silica gel chromatography - ResearchGate.
  • Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine - OSTI.
  • issues with column chromatography purification of coordination complex - Reddit.
  • HPLC Troubleshooting.

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Optimization

Technical Support Center: Recrystallization of Substituted Pyrrole Carboxylates

Welcome to the technical support guide for troubleshooting the recrystallization of substituted pyrrole carboxylates. This resource is designed for researchers, medicinal chemists, and process development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting the recrystallization of substituted pyrrole carboxylates. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in purifying this important class of heterocyclic compounds. The unique electronic and structural properties of the pyrrole ring, combined with the influence of various substituents, can make crystallization a non-trivial purification step. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common hurdles and achieve high-purity crystalline products.

Section 1: Frequently Asked Questions - The "Why" Behind the Challenges

This section addresses the fundamental principles governing the crystallization behavior of substituted pyrrole carboxylates. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why are substituted pyrrole carboxylates often difficult to recrystallize?

A: The difficulty arises from a combination of factors related to their molecular structure. The pyrrole ring is an electron-rich aromatic system, but its properties are heavily modulated by the attached substituents.[1]

  • Influence of Substituents: Electron-withdrawing groups (e.g., nitro, cyano) and electron-donating groups (e.g., alkyl, alkoxy) drastically alter the molecule's polarity, dipole moment, and capacity for intermolecular interactions like hydrogen bonding and π-π stacking.[2][3] This variability means a solvent system that works for one derivative may completely fail for another.

  • Hydrogen Bonding: The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 16.5-17.5), and the carboxylate group contains strong hydrogen bond acceptors (the carbonyl and ester oxygens).[4] This creates potential for complex hydrogen bonding networks, which can either facilitate or hinder orderly crystal packing.[5]

  • Solubility Profile: These competing factors often lead to challenging solubility profiles, such as high solubility in a wide range of solvents or, conversely, poor solubility in most common solvents, making the ideal "high solubility when hot, low solubility when cold" characteristic difficult to find.[6]

Q2: What is "oiling out," and why is it a common problem with these compounds?

A: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid phase (an oil) rather than a solid crystalline phase.[7][8] This is particularly problematic because the oil is an impure, liquid form of your compound that often traps impurities more effectively than the solvent does.[8][9]

This issue is common with substituted pyrrole carboxylates for two main reasons:

  • Low Melting Point: The compound's melting point may be lower than the temperature of the solution from which it is separating. This is frequently exacerbated by the presence of impurities, which depress the melting point of the eutectic mixture.[8]

  • High Supersaturation: If the solution is cooled too quickly or if an excessive amount of antisolvent is added, the system can become highly supersaturated. The kinetics of crystal nucleation and growth may be too slow to keep up, causing the compound to crash out as a disordered, supercooled liquid.[7] Molecules with flexible side chains, which can be present as substituents, are also more prone to oiling out.[10]

Q3: How do impurities affect the crystallization process beyond just lowering the melting point?

A: Impurities are a primary cause of crystallization failure. Structurally similar impurities can co-crystallize with the desired product, becoming incorporated into the crystal lattice and reducing purity.[11][12] Other impurities can inhibit crystal growth or alter the crystal habit (the external shape of the crystals) by adsorbing to specific faces of the growing crystal.[13] In some cases, impurities can act as "promoters" for oiling out by creating a complex mixture with a significantly lower melting point.[8] Therefore, effective purification relies on exploiting the solubility differences between the product and the impurities.[11][14]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides direct answers and actionable steps for specific problems encountered during recrystallization experiments.

Q1: My compound oiled out instead of crystallizing. What should I do?

A: Oiling out is a common but often correctable issue. The primary goal is to prevent the compound from precipitating from a solution that is hotter than its melting point.

Immediate Corrective Actions:

  • Re-dissolve the Oil: Heat the mixture to a temperature where the oil fully redissolves into the solution.

  • Add More Solvent: Add a small amount of the "good" solvent (the one in which your compound is more soluble) to decrease the saturation point.[8] This ensures the compound will begin to crystallize at a lower temperature.

  • Cool Slowly: This is the most critical step. Allow the flask to cool to room temperature on the benchtop, undisturbed. Do not place it directly into an ice bath. Slow cooling provides time for proper crystal nucleation and growth.[14][15]

  • Try a Lower Boiling Point Solvent: If the problem persists, consider switching to a solvent with similar polarity but a lower boiling point. For example, if ethanol (b.p. 78 °C) failed, try methanol (b.p. 65 °C).[8]

Q2: I'm getting a very low yield or no crystals at all. How can I fix this?

A: This is one of the most frequent issues, typically caused by using an excessive amount of solvent.

Troubleshooting Steps:

  • Induce Crystallization: If the solution is clear after cooling, it may be supersaturated. Try scratching the inside of the flask with a glass rod just below the solvent line.[16][17] The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This provides a template for crystallization to begin.[17][18]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[18][19] Gently heat the solution and evaporate a portion of the solvent (e.g., 25-50% of the volume). Allow the solution to cool again slowly.[17]

  • Use an Antisolvent (for mixed solvent systems): If your compound is dissolved in a "good" solvent, you can carefully add a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent) dropwise until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to clarify it before allowing it to cool slowly.[6]

Q3: My final crystals are colored, even though the starting material was only slightly off-color. What happened?

A: This indicates that colored impurities have been trapped within the crystal lattice. This often happens when crystallization occurs too rapidly.

Purification Strategy:

  • Re-dissolve and Add Activated Charcoal: Dissolve the impure crystals in the minimum amount of hot solvent. Let the solution cool slightly from its boiling point to prevent frothing, then add a very small amount of activated charcoal (enough to cover the tip of a spatula).[20]

  • Hot Filtration: Bring the mixture back to a boil and perform a hot gravity filtration to remove the charcoal, which will have adsorbed many of the colored impurities.[15][20]

  • Recrystallize Slowly: Collect the hot, clear filtrate and allow it to cool as slowly as possible to prevent re-trapping the impurities.[21]

Q4: The crystals form almost instantly as a fine powder when I remove the flask from the heat. Is this a problem?

A: Yes, this is known as "crashing out." Rapid precipitation leads to the formation of very small crystals that have a high surface area, making them difficult to filter and wash effectively. More importantly, this rapid process tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[8][14]

How to Promote Slower Growth:

  • Add More Solvent: Place the flask back on the heat source to re-dissolve the powder. Add a small excess of hot solvent (e.g., 5-10% more volume).[8] This will keep the compound soluble for longer as it cools, allowing for slower, more selective crystal formation.

  • Insulate the Flask: After heating, place the flask in an insulated container (like a beaker with paper towels or a Dewar flask) to slow the rate of cooling.[22] This encourages the growth of larger, purer crystals.

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Selection

This protocol helps you identify a suitable single or mixed solvent system for your specific pyrrole carboxylate derivative.

  • Preparation: Place approximately 20-30 mg of your crude solid into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent (start with ~0.5 mL) from the table below. Test a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane). Agitate the tubes. An ideal solvent will NOT dissolve the compound at room temperature.[23]

  • Hot Solvent Test: Take the tubes where the compound was insoluble at room temperature and heat them gently in a water or sand bath. An ideal solvent WILL dissolve the compound completely when hot.[18]

  • Cooling Test: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath. A good solvent will produce a large quantity of crystalline precipitate.

  • Evaluating Mixed Solvents: If no single solvent is ideal, try a mixed-solvent system.[6] Dissolve the compound in a small amount of a "good" hot solvent (one in which it is very soluble). Then, add a "poor" cold solvent dropwise until turbidity persists. Add a few drops of the hot "good" solvent to re-clarify and then cool slowly.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Notes
Water10080.1Good for polar compounds; high boiling point can be difficult to remove.[24]
Ethanol7824.5Excellent general-purpose solvent for moderately polar compounds.
Methanol6532.7More polar than ethanol with a lower boiling point.
Acetone5620.7Good solvent, but its low boiling point may not provide a large solubility differential.[24]
Ethyl Acetate776.0Good for moderately non-polar compounds; often used with hexane.[23]
Dichloromethane409.1Low boiling point; often used for solvent diffusion techniques.[25]
Toluene1112.4Good for non-polar, aromatic compounds; high boiling point.
Hexane(s)~691.9Excellent for non-polar compounds; often used as the "poor" solvent or antisolvent.[24]

Section 4: Visual Workflows

The following diagrams provide logical pathways for troubleshooting common issues and selecting an appropriate solvent system.

G start Recrystallization Attempt check_outcome What is the outcome? start->check_outcome oiling_out Problem: Oiling Out (Liquid droplets form) check_outcome->oiling_out Oiled Out no_crystals Problem: No Crystals Form check_outcome->no_crystals No Crystals low_yield Problem: Low Yield check_outcome->low_yield Low Yield impure_crystals Problem: Impure/Colored Crystals check_outcome->impure_crystals Impure success Success! (Pure Crystals) check_outcome->success Good Crystals sol_oil_1 1. Re-heat to dissolve oil oiling_out->sol_oil_1 sol_nocrys_1 1. Scratch flask with glass rod no_crystals->sol_nocrys_1 sol_lowyield_1 Likely too much solvent used. Evaporate some solvent and re-cool. low_yield->sol_lowyield_1 sol_impure_1 Crystallization was too fast. impure_crystals->sol_impure_1 sol_oil_2 2. Add more 'good' solvent sol_oil_1->sol_oil_2 sol_oil_3 3. Cool VERY slowly sol_oil_2->sol_oil_3 sol_oil_4 4. Consider lower BP solvent sol_oil_3->sol_oil_4 sol_nocrys_2 2. Add a seed crystal sol_nocrys_1->sol_nocrys_2 sol_nocrys_3 3. Reduce solvent volume (evaporate) sol_nocrys_2->sol_nocrys_3 sol_lowyield_2 Check filtrate for product. If present, cool longer/colder. sol_lowyield_1->sol_lowyield_2 sol_impure_2 1. Re-dissolve in MINIMUM hot solvent sol_impure_1->sol_impure_2 sol_impure_3 2. Add activated charcoal (if colored) sol_impure_2->sol_impure_3 sol_impure_4 3. Perform hot filtration sol_impure_3->sol_impure_4 sol_impure_5 4. Cool slowly to recrystallize sol_impure_4->sol_impure_5

Caption: A decision tree for troubleshooting common recrystallization issues.

G start Start: Crude Pyrrole Carboxylate test_solvents Step 1: Test Solubility in ~5-8 solvents of varying polarity (e.g., Hexane, EtOAc, EtOH, H2O) start->test_solvents check_cold Is it insoluble or sparingly soluble cold? test_solvents->check_cold check_hot Does it dissolve when hot? check_cold->check_hot Yes bad_solvent Discard Solvent check_cold->bad_solvent No (Too Soluble) single_solvent Outcome: Ideal Single Solvent Found check_hot->single_solvent Yes mixed_solvent_path No ideal single solvent found. Proceed to Mixed Solvent Test. check_hot->mixed_solvent_path No (Insoluble) find_good Step 2: Find 'Good' Solvent (Compound is very soluble) mixed_solvent_path->find_good find_bad Step 3: Find 'Poor' Solvent (Compound is insoluble, but miscible with 'Good' Solvent) find_good->find_bad perform_mixed Step 4: Dissolve crude in min. hot 'Good' solvent. Add 'Poor' solvent dropwise until cloudy. Re-clarify with 'Good' solvent. Cool slowly. find_bad->perform_mixed mixed_solvent_system Outcome: Viable Mixed-Solvent System perform_mixed->mixed_solvent_system

Caption: A workflow for systematic solvent selection in recrystallization.

References

  • Crystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). University of York. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • 3.5E: Initiating Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • 3.5: Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Steele, G., et al. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]

  • Clarification on Recrystallization concept. (2015, October 6). Chemistry Stack Exchange. Retrieved from [Link]

  • What can cause "oiling out"? (2011, October 5). Reddit. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020, July 6). ACS Publications. Retrieved from [Link]

  • How to prevent co-precipitation in chemistry. (2019, March 30). Quora. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). Towson University. Retrieved from [Link]

  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Polymorph of Ritonavir. (2024, June 1). ACS Publications. Retrieved from [Link]

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. (2023, November 3). MDPI. Retrieved from [Link]

  • Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. (2023, May 18). PMC. Retrieved from [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization. (2021, March 22). YouTube. Retrieved from [Link]

  • 3.3: Choice of Solvent. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties. (2025, May 14). PMC. Retrieved from [Link]

  • Substituent effects on aromatic interactions in water. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015, January 23). SciSpace. Retrieved from [Link]

  • Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (n.d.). PMC. Retrieved from [Link]

  • Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (n.d.). PMC. Retrieved from [Link]

  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. (2020, October 22). MDPI. Retrieved from [Link]

  • Recovery of pyrrole. (n.d.). Google Patents.
  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018, July 27). ACS Publications. Retrieved from [Link]

  • Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. (n.d.). NIH. Retrieved from [Link]

  • Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. (n.d.). ResearchGate. Retrieved from [Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010, October 21). PMC. Retrieved from [Link]

  • Synthesis of N‐alkoxycarbonyl Pyrroles from O‐Substituted Carbamates. (2023, September 20). Wiley Online Library. Retrieved from [Link]

  • (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023, March 13). PMC. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Methyl 1-ethyl-1H-pyrrole-3-carboxylate

The following technical guide is structured as an advanced support resource for researchers working with Methyl 1-ethyl-1H-pyrrole-3-carboxylate . It synthesizes structural reactivity principles with practical troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced support resource for researchers working with Methyl 1-ethyl-1H-pyrrole-3-carboxylate . It synthesizes structural reactivity principles with practical troubleshooting protocols.

Topic: Stability Profiling & Decomposition Pathways

Document ID: TS-PYR-303 | Version: 2.1 | Status: Active[1][2]

Executive Summary: Stability Profile

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a heterocyclic building block characterized by two competing reactivity centers: the electron-rich pyrrole ring and the electrophilic methyl ester at position 3.[1][2]

While the electron-withdrawing ester group provides some stabilization against the rapid oxidation typical of alkyl pyrroles, the N-ethyl substituent increases electron density via inductive effects (


), rendering the molecule susceptible to oxidative polymerization and photolytic degradation.
ParameterStability RatingCritical Risk Factor
Hydrolytic Stability ModerateSensitive to extremes of pH (<3 or >9).[1][2]
Oxidative Stability Low to ModerateProne to autoxidation; turns brown/red upon air exposure.[2]
Thermal Stability ModerateStable <80°C; decarboxylation risk if hydrolyzed to acid.
Photostability LowUV-induced radical polymerization.[1][2]

Primary Decomposition Pathways

Pathway A: Hydrolytic Cleavage (Ester Hydrolysis)

Trigger: Aqueous acidic/basic conditions or high humidity storage.[2] Mechanism: Nucleophilic attack at the carbonyl carbon.[3]

  • Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbon more electrophilic, facilitating water attack.

  • Base-Promoted (Saponification): Direct attack by hydroxide ions (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) is irreversible and rapid.[1]
    

Observable Consequence:

  • Formation of 1-ethyl-1H-pyrrole-3-carboxylic acid (solid precipitate in organic solvents).[1][2]

  • LC-MS Signature: Mass shift of -14 Da (Loss of

    
     [15] + Gain of 
    
    
    
    [1]; Net change:
    
    
    ).
Pathway B: Oxidative Polymerization (The "Browning" Effect)

Trigger: Atmospheric oxygen (


), light, or trace metal catalysts.
Mechanism: 
  • Radical Initiation: The electron-rich pyrrole ring undergoes single-electron transfer (SET) to oxygen or singlet oxygen (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) addition.[1]
    
  • Dimerization: Formation of 2,2'-bipyrrole or 2,5'-linked oligomers.[2]

  • Polymerization: Propagation leads to extended conjugated systems (polypyrroles), which absorb visible light strongly (appearing red, brown, or black).

Observable Consequence:

  • Sample transitions from off-white/yellow oil/solid to dark brown tar.[1][2]

  • Loss of solubility in non-polar solvents.

Pathway C: Photolytic Rearrangement

Trigger: UV light exposure (< 400 nm).[2] Mechanism: Pyrroles can undergo ring contraction or expansion (e.g., to pyridines) under intense UV, though polymerization is the dominant photo-pathway for this specific ester.[2]

Visualizing the Pathways (Interactive Diagram)

The following diagram maps the degradation logic and expected byproducts.

DecompositionPathways cluster_legend Pathway Key Parent Methyl 1-ethyl-1H-pyrrole-3-carboxylate (MW: ~153.18) Hydrolysis Hydrolysis (pH < 3 or pH > 9) Parent->Hydrolysis + H2O Oxidation Oxidation / Photolysis (Air + UV) Parent->Oxidation + O2 / hν AcidProduct 1-ethyl-1H-pyrrole-3-carboxylic acid (Precipitate) Hydrolysis->AcidProduct Main Product Methanol Methanol (Solvent byproduct) Hydrolysis->Methanol Byproduct Radical Pyrrolyl Radical Cation Oxidation->Radical SET Dimer Bipyrrole Dimers (Color: Yellow/Red) Radical->Dimer Coupling Polymer Polypyrrole Tars (Color: Black/Brown) Dimer->Polymer Propagation key1 Blue: Target Molecule key2 Red: Destructive (Irreversible) key3 Yellow: Chemical Transformation

Figure 1: Mechanistic decomposition tree showing the divergence between hydrolytic (chemical shift) and oxidative (physical state change) degradation.[2]

Troubleshooting Guide & FAQs

Category 1: Physical Appearance Changes

Q1: My sample has turned from a pale yellow oil to a dark brown viscous gum. Is it still usable?

  • Diagnosis: This is the hallmark of oxidative polymerization (Pathway B).[2] The color comes from the extended conjugation of polypyrrole oligomers.

  • Action:

    • Perform TLC (Thin Layer Chromatography).[4][5][6] The polymer will likely remain at the baseline.

    • If the parent spot is still major (>90%), purify via a short silica plug filtration to remove the polar polymers.

    • Prevention: Store future aliquots under Argon/Nitrogen at -20°C, shielded from light.

Q2: I see a white precipitate forming in my stock solution (DMSO/Water).

  • Diagnosis: Likely hydrolysis (Pathway A).[2] The ester has cleaved to form the free carboxylic acid, which is often less soluble in aqueous mixtures than the ester.

  • Action: Check the pH of your solvent. DMSO can become acidic over time (forming methanesulfonic acid). Ensure buffers are pH 7.0–7.4.

Category 2: Analytical Anomalies (LC-MS / NMR)

Q3: My LC-MS spectrum shows a peak at [M-14] relative to the parent mass.

  • Technical Insight: The parent molecule (Methyl ester) has a mass of

    
    . The free acid (Carboxylic acid) has a mass of 
    
    
    
    .
    • Net change: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       amu.[1]
      
  • Root Cause: Your sample has hydrolyzed.[2][7] This is common if the sample was stored in methanol or water without buffering.

Q4: The NMR signals for the pyrrole ring protons are broadening.

  • Diagnosis: Paramagnetic broadening caused by trace pyrrolyl radical formation or early-stage aggregation/oligomerization.[1][2]

  • Action: Add a trace amount of antioxidant (e.g., BHT) if the application permits, or repurify immediately.

Experimental Protocols for Validation

Protocol A: Assessing Hydrolytic Stability (Stress Test)

Use this to determine the shelf-life of your stock solutions.[1][2]

  • Preparation: Dissolve 5 mg of compound in 1 mL of solvent mixture (50:50 Acetonitrile:Buffer).

    • Test A: pH 2.0 (0.1% Formic Acid).

    • Test B: pH 7.4 (PBS).

    • Test C: pH 10.0 (Ammonium Bicarbonate).

  • Incubation: Heat to 40°C for 4 hours.

  • Analysis: Inject on HPLC (C18 column, Gradient 5-95% ACN).

  • Success Criteria:

    • Pass: >98% Parent peak area retention.[2][8]

    • Fail: Appearance of earlier eluting peak (Acid) >5%.[2]

Protocol B: Purification of Oxidized Samples

Use this to salvage "browned" material.[2]

  • Dissolution: Dissolve the crude dark material in a minimum amount of Dichloromethane (DCM).

  • Filtration: Pass through a pad of neutral alumina (not silica, as silica acidity can catalyze further decomposition).

    • Rationale: Polymers stick to the alumina; the monomer passes through.

  • Concentration: Evaporate solvent under reduced pressure at <30°C (avoid heat).

Troubleshooting Logic Flow

Use this flowchart to diagnose sample issues rapidly.

Troubleshooting Start Start: Sample Issue Identified ColorChange Is the sample dark/brown? Start->ColorChange MassShift Is there a Mass Shift (-14 Da)? ColorChange->MassShift No Oxidation Issue: Oxidative Polymerization Action: Filter via Alumina + Inert Storage ColorChange->Oxidation Yes Hydrolysis Issue: Ester Hydrolysis Action: Check pH, Repurify, Avoid Water MassShift->Hydrolysis Yes Unknown Issue: Contamination or Photolysis Action: Check NMR / 1H Integration MassShift->Unknown No

Figure 2: Rapid diagnostic workflow for identifying sample degradation.

References

  • General Pyrrole Reactivity & Oxidation

    • Lightner, D. A., & Crandall, D. C. (1994). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical Research in Toxicology. Link

  • Ester Hydrolysis Mechanisms

    • Saskatchewan Educational Resources. Reactions of Carboxylic Acid Derivatives: Hydrolysis. Link

  • Pyrrole Synthesis & Stability (Paal-Knorr/Hantzsch Context)

    • Cosford, N. D. P., et al. (2010).[9][10] One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives. PMC/NIH. Link

  • N-Alkyl Pyrrole Properties

    • ChemSynthesis.[11] Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate (Analogous Structure Data). Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the scale-up synthesis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate. This document is designed for researchers, chemists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a robust and reproducible process.

Methyl 1-ethyl-1H-pyrrole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. While several synthetic routes exist for substituted pyrroles, their scale-up is often non-trivial, presenting challenges in yield, purity, and process control. This guide focuses on the widely applicable Hantzsch pyrrole synthesis, providing expert insights to overcome these obstacles.

Section 1: Overview of the Hantzsch Synthetic Route

The Hantzsch synthesis is a classical and effective method for preparing substituted pyrroles. It involves the condensation of a β-ketoester, a primary amine, and an α-haloketone.[1] For Methyl 1-ethyl-1H-pyrrole-3-carboxylate, the key starting materials are methyl acetoacetate, ethylamine, and an appropriate α-halo carbonyl compound.

The reaction proceeds through several key stages:

  • Enamine Formation: The primary amine (ethylamine) reacts with the β-ketoester (methyl acetoacetate) to form an enamine intermediate.

  • C-Alkylation: The electron-rich enamine attacks the α-haloketone via nucleophilic substitution, displacing the halide and forming a new carbon-carbon bond.

  • Cyclization and Dehydration: The newly formed intermediate undergoes an intramolecular condensation, where the amine attacks the second carbonyl group, followed by dehydration to yield the aromatic pyrrole ring.[2]

Hantzsch_Synthesis cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product SM1 Methyl Acetoacetate P1 Enamine Formation SM1->P1 SM2 Ethylamine SM2->P1 SM3 α-Haloketone (e.g., Chloroacetone) P2 C-Alkylation (Nucleophilic Attack) SM3->P2 P1->P2 Intermediate A P3 Intramolecular Cyclization & Dehydration P2->P3 Intermediate B Product Methyl 1-ethyl-1H- pyrrole-3-carboxylate P3->Product

Caption: General workflow for the Hantzsch synthesis of the target pyrrole derivative.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.

Q1: My reaction yield dropped significantly after scaling up from 1g to 100g. What are the likely causes and how can I fix this?

A1: A drop in yield upon scale-up is a classic process chemistry problem, often related to mass and heat transfer limitations. The Hantzsch synthesis can be exothermic, and inefficient heat dissipation on a larger scale can lead to side reactions.

Causality & Solutions:

  • Poor Thermal Control: The initial enamine formation and subsequent alkylation can be exothermic. On a small scale, the flask's surface area efficiently dissipates heat. On a larger scale, the volume-to-surface area ratio increases, trapping heat. This elevated temperature can promote the self-condensation of the α-haloketone or lead to the decomposition of the enamine intermediate.[3]

    • Solution: Use a jacketed reactor with an overhead stirrer and a reliable temperature probe. Implement a slow, controlled addition of the α-haloketone using a dropping funnel or syringe pump to maintain the desired internal temperature.

  • Inefficient Mixing: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, fostering side reactions.

    • Solution: Ensure robust mechanical stirring. The vortex should be sufficient to see solids (if any) suspended and ensure homogeneity.

  • Stoichiometry and Order of Addition: The order of reagent addition is critical. Pre-forming the enamine from ethylamine and methyl acetoacetate before the slow addition of the α-haloketone is generally recommended to minimize side reactions of the highly reactive halide.[3]

Optimization Parameters Table:

ParameterLab Scale (1g)Pilot Scale (100g)Rationale
Reagent Addition All at once / rapidSlow, controlled addition over 1-2 hoursManages exotherm, prevents localized high concentrations.
Temperature Control Ice bath (manual)Jacketed reactor with chiller/heaterMaintains optimal reaction temperature (e.g., 0-10 °C for addition, RT for reaction).
Mixing Magnetic stir barOverhead mechanical stirrerEnsures homogeneity and efficient heat transfer.
Inert Atmosphere OptionalRecommended (Nitrogen/Argon)Prevents oxidation and subsequent polymerization of pyrrole product.

Q2: The reaction mixture turns dark brown or black, and I'm isolating a tarry, intractable material. What's causing this and how can I prevent it?

A2: Dark coloration and tar formation are classic signs of pyrrole polymerization or decomposition. Pyrroles are electron-rich aromatic compounds that can be sensitive to acids, air (oxygen), and high temperatures.

Causality & Solutions:

  • Acid-Catalyzed Polymerization: The Hantzsch synthesis can generate hydrogen bromide or hydrogen chloride as a byproduct, which can catalyze the polymerization of the pyrrole product.[4][5][6] Strongly acidic conditions (pH < 3) should be avoided.[3]

    • Solution: Include a non-nucleophilic, weak base in the reaction mixture to scavenge the acid as it's formed. Bases like sodium acetate or a hindered amine like diisopropylethylamine (DIPEA) are often effective.[4] The reaction should be worked up promptly upon completion to avoid prolonged exposure to any acidic byproducts.

  • Oxidation: The pyrrole ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored, polymeric species.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). During work-up and purification, minimize the exposure of the product to air and heat. Use of an antioxidant during work-up is sometimes employed.

  • Thermal Decomposition: As mentioned, excessive heat can degrade intermediates and the final product.

    • Solution: Adhere to strict temperature control throughout the process. Ensure the reaction is not heated unnecessarily and that rotary evaporation during solvent removal is done at the lowest practical temperature.

Troubleshooting_Yield Start Low Yield or Tarry Byproducts Q1 Was the α-haloketone added slowly? Start->Q1 A1_Yes Check Temperature Control Q1->A1_Yes Yes A1_No Implement controlled addition to manage exotherm. Q1->A1_No No Q2 Was an inert atmosphere used? A1_Yes->Q2 A2_Yes Check for Acid Buildup Q2->A2_Yes Yes A2_No Use N2/Ar blanket to prevent oxidation. Q2->A2_No No Q3 Was a weak base included to scavenge acid? A2_Yes->Q3 A3_Yes Review starting material purity and work-up procedure. Q3->A3_Yes Yes A3_No Add NaOAc or DIPEA to prevent polymerization. Q3->A3_No No

Caption: Decision tree for troubleshooting common scale-up issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the starting materials for a successful scale-up?

A1: Extremely critical. On a small scale, minor impurities might have a negligible effect, but on a larger scale, their impact is magnified.

  • α-Haloketone: This is often a lachrymator and can be unstable. Use of old or discolored material can introduce impurities that inhibit the reaction or complicate purification. It should be as fresh as possible and handled with appropriate care. Self-condensation is a known side reaction.[3]

  • Ethylamine: Often supplied as a solution in a solvent. Ensure the concentration is accurately known, as incorrect stoichiometry is a primary source of batch failure.

  • Methyl Acetoacetate: Should be clean and free of acidic impurities which could catalyze unwanted side reactions.

Q2: What are the best practices for reaction monitoring during scale-up?

A2: Relying on time alone is risky. Active monitoring is key.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks on the consumption of starting materials. It's fast and requires minimal sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and byproducts. It is the preferred method for tracking reaction kinetics and determining the optimal endpoint.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the product and intermediates are sufficiently volatile. It can help in identifying unknown impurity peaks.

Q3: What are the primary safety considerations for scaling up this synthesis?

A3:

  • Exotherm Management: This is the top priority. A runaway reaction can lead to a dangerous pressure buildup and vessel failure. Always have a robust cooling system in place and perform a safety assessment to understand the thermal hazard.

  • Reagent Handling: α-haloketones (like chloroacetone) are often toxic and lachrymatory. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvent Safety: Use appropriate procedures for handling and disposing of flammable organic solvents. Ensure the reactor is properly grounded to prevent static discharge.

Q4: My product is an oil or low-melting solid, making crystallization difficult. How can I improve the purification at a large scale?

A4: Purification is a common bottleneck.

  • Avoid Chromatography if Possible: Large-scale column chromatography is expensive, time-consuming, and generates significant solvent waste. It should be a last resort.

  • Optimize Crystallization: Systematically screen for a suitable crystallization solvent/anti-solvent system. Seeding with a small amount of pure crystal can be very effective. Sometimes, converting the product to a solid salt, crystallizing it, and then liberating the free base/ester can be an effective strategy.

  • Liquid-Liquid Extraction: A well-designed aqueous work-up can remove many impurities. Use a sequence of washes with dilute acid (to remove basic impurities), water, and then dilute base (like sodium bicarbonate solution to remove acidic impurities) before drying and concentrating.

  • Distillation: If the product is thermally stable, vacuum distillation can be a highly effective and scalable purification method for oils.

Section 4: Recommended Scale-Up Protocol

This protocol is a general guideline. All steps should be optimized for your specific equipment and safety procedures.

Synthesis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

  • Reactor Setup: Equip a 5L jacketed glass reactor with an overhead stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel. Set the chiller to 0 °C.

  • Reagent Charge: Charge the reactor with methyl acetoacetate (e.g., 1.0 equiv) and anhydrous ethanol (e.g., 3-5 L). Begin stirring and purge the vessel with nitrogen.

  • Enamine Formation: To the stirred solution, add a solution of ethylamine (e.g., 1.05 equiv) dropwise while maintaining the internal temperature below 20 °C. Stir the resulting mixture for 30 minutes at room temperature.

  • Alkylation: Cool the reactor contents to 0-5 °C. Prepare a solution of chloroacetone (e.g., 1.0 equiv) in anhydrous ethanol. Add this solution dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 10 °C. Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel (or appropriate extractor). Extract the product with a suitable solvent like ethyl acetate or dichloromethane (DCM).

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at T < 40 °C.

  • Purification: The resulting crude oil can be purified by vacuum distillation or by developing a suitable crystallization procedure.

Section 5: References
  • Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available at:

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. Available at:

  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem. Available at:

  • Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Syrris. Available at:

  • Meshkatalsadat, M. H., Mahmoudi, A., Lotfi, S., & Foroumadi, A. (n.d.). Four-component synthesis of pyrrole-3-carboxylate derivatives. ResearchGate. Available at:

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 17: Pyrrole Synthesis. Books - The Royal Society of Chemistry. Available at:

  • Taylor & Francis Online. (2009, February 18). A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE. Taylor & Francis Online. Available at:

  • ResearchGate. (n.d.). Synthesis of N-alkyl pyrroles by the cyclization of hexane-2,5- dione... ResearchGate. Available at:

  • MDPI. (2025, June 20). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at:

  • Trofimov, B. A., & Schmidt, E. Y. (n.d.). 54 advances and challenges in the synthesis of pyrrole systems of a limited access. [No Source Found].

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. Available at:

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive development. Pyrrole derivatives, in particular,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive development. Pyrrole derivatives, in particular, are significant structural motifs in a multitude of biologically active molecules and functional materials.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for the definitive structure confirmation of Methyl 1-ethyl-1H-pyrrole-3-carboxylate , a representative N-substituted pyrrole ester. We will move beyond rote procedural descriptions to explain the causal-driven choices that ensure a self-validating and robust analytical workflow, tailored for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Data in Structure Elucidation

The synthesis of a target molecule is only the first chapter. The narrative is completed by a rigorous structural proof, which relies on the convergence of data from multiple, independent analytical techniques. This orthogonal approach is critical to eliminate ambiguity and build an unshakeable foundation for further research and development. For a molecule like methyl 1-ethyl-1H-pyrrole-3-carboxylate, with several potential isomers, a multi-technique approach is not just best practice; it is essential. The primary analytical tools at our disposal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][4]

Workflow for Structural Elucidation

The logical flow for confirming the structure of our target compound is a systematic process of gathering and interpreting data from various spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Caption: A streamlined workflow for the synthesis and structural confirmation of a target molecule, emphasizing the parallel application of key spectroscopic techniques.

I. Mass Spectrometry: The First Checkpoint

Mass spectrometry (MS) serves as our initial and most direct confirmation of the compound's molecular weight.[2][4] The choice of ionization technique is critical and is dictated by the analyte's properties.[2][5]

  • Why Electrospray Ionization (ESI)? For a moderately polar molecule like methyl 1-ethyl-1H-pyrrole-3-carboxylate, ESI is the preferred method. It is a "soft" ionization technique that typically generates the protonated molecule [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular mass.[2][5] This is in contrast to harder techniques like Electron Ionization (EI), which often leads to extensive fragmentation, making the molecular ion peak difficult to identify.[2]

Expected Result: For C₈H₁₁NO₂, the expected monoisotopic mass is 153.0790 g/mol . ESI-MS should show a prominent peak at m/z 154.0868, corresponding to the [M+H]⁺ ion.

Comparative Data: Distinguishing Isomers

To illustrate the power of MS, let's consider a potential isomer, methyl 1-propyl-1H-pyrrole-2-carboxylate.

CompoundFormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Methyl 1-ethyl-1H-pyrrole-3-carboxylate C₈H₁₁NO₂153.18154.0868
Methyl 1-propyl-1H-pyrrole-2-carboxylateC₉H₁₃NO₂167.20168.0946

This simple comparison demonstrates that high-resolution mass spectrometry can easily differentiate between isomers with different elemental compositions.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent like methanol or acetonitrile.[5]

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Conditions:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 4-8 L/min at 200-300 °C

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

II. Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6][7] For our target compound, we expect to see characteristic absorption bands for the ester carbonyl group and the C-H bonds of the alkyl and aromatic moieties.

Why ATR-FTIR? Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is the modern standard. It requires minimal sample preparation and provides high-quality spectra from a small amount of solid or liquid sample.

Expected Absorptions:

  • ~1700-1725 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching of the ester group. This is a key diagnostic peak.

  • ~2850-3000 cm⁻¹: Multiple peaks for the C-H stretching of the ethyl and methyl groups.

  • ~3100-3150 cm⁻¹: Weaker peaks associated with the C-H stretching of the pyrrole ring.

  • ~1100-1300 cm⁻¹: C-O stretching of the ester.

Comparative Data: The Power of the Carbonyl Stretch

Let's compare the expected IR spectrum of our target with that of a potential precursor, 1-ethyl-1H-pyrrole-3-carbaldehyde.

CompoundKey Functional GroupExpected C=O Stretch (cm⁻¹)
Methyl 1-ethyl-1H-pyrrole-3-carboxylate Ester~1700-1725
1-ethyl-1H-pyrrole-3-carbaldehydeAldehyde~1680-1700

The subtle but distinct shift in the carbonyl stretching frequency provides a clear way to differentiate between the ester and the aldehyde.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the purified compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

III. NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[4][8] It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For methyl 1-ethyl-1H-pyrrole-3-carboxylate, a combination of ¹H, ¹³C, and 2D NMR experiments will provide an unambiguous structural assignment.

¹H NMR: Mapping the Protons

The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons through spin-spin coupling.

Expected ¹H NMR Signals (in CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyrrole H-2~7.2-7.4t1HCH on pyrrole ring
Pyrrole H-5~6.6-6.8t1HCH on pyrrole ring
Pyrrole H-4~6.1-6.3t1HCH on pyrrole ring
N-CH ₂-CH₃~3.9-4.1q2HMethylene of ethyl group
O-CH~3.7-3.9s3HMethyl of ester group
N-CH₂-CH~1.3-1.5t3HMethyl of ethyl group

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Expected ¹³C NMR Signals (in CDCl₃):

CarbonChemical Shift (δ, ppm)
C=O (ester)~165
Pyrrole C-2~125
Pyrrole C-5~118
Pyrrole C-3~115
Pyrrole C-4~108
O-C H₃~51
N-C H₂-CH₃~42
N-CH₂-C H₃~16
2D NMR: Connecting the Pieces

While 1D NMR provides a wealth of information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for confirming connectivity.

  • COSY: Reveals which protons are coupled to each other. We would expect to see a correlation between the N-CH ₂ and CH ₃ protons of the ethyl group.

  • HSQC: Shows direct one-bond correlations between protons and the carbons they are attached to. This is invaluable for definitively assigning both the ¹H and ¹³C signals.

Caption: Key 2D NMR correlations (COSY and HMBC) for confirming the structure of methyl 1-ethyl-1H-pyrrole-3-carboxylate.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate resolution to resolve all multiplets.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • 2D NMR (COSY & HSQC): Run standard COSY and HSQC experiments to establish proton-proton and proton-carbon correlations.

Conclusion: A Self-Validating System

By systematically applying this multi-faceted analytical approach, we create a self-validating system for the structural confirmation of methyl 1-ethyl-1H-pyrrole-3-carboxylate. The mass spectrometry data confirms the molecular formula, the infrared spectrum verifies the presence of key functional groups, and the comprehensive NMR analysis provides the definitive atomic connectivity. Each piece of data corroborates the others, leading to an unambiguous and trustworthy structural assignment. This rigorous approach is indispensable for ensuring the integrity of research and the successful development of new chemical entities.

References

  • MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link]

  • PMC. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate. (2025). (PDF) Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities ( Review Article). Available at: [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

  • PubMed. (2024). Investigation of spectroscopic and electrical properties of doped poly(pyrrole-3-carboxylic acid). Available at: [Link]

  • Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

  • Scribd. (n.d.). Pyrrole: Structure and Aromaticity Analysis. Available at: [Link]

Sources

Comparative

Comparative Guide: Methyl 1-ethyl-1H-pyrrole-3-carboxylate in Medicinal Chemistry

Executive Summary: The Strategic Value of the 3-Carboxylate Scaffold Methyl 1-ethyl-1H-pyrrole-3-carboxylate represents a specialized building block in the design of bioactive heterocycles. Unlike the more synthetically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3-Carboxylate Scaffold

Methyl 1-ethyl-1H-pyrrole-3-carboxylate represents a specialized building block in the design of bioactive heterocycles. Unlike the more synthetically accessible pyrrole-2-carboxylates (often derived from Knorr synthesis), the 3-carboxylate isomer offers a distinct vector for substituent growth, allowing for unique binding geometries in protein active sites.

The N-ethyl substitution distinguishes this compound from its N-methyl or N-unsubstituted counterparts by modulating lipophilicity (logP) and steric occupancy without significantly altering the electronic character of the pyrrole ring. This guide compares its physicochemical profile, synthetic accessibility, and reactivity against key alternatives to assist researchers in scaffold selection.

Physicochemical & Structural Comparison

The following table contrasts Methyl 1-ethyl-1H-pyrrole-3-carboxylate with its direct analogs and regioisomers.

FeatureMethyl 1-ethyl-1H-pyrrole-3-carboxylate Methyl 1-methyl-1H-pyrrole-3-carboxylate Methyl 1H-pyrrole-3-carboxylate Methyl 1H-pyrrole-2-carboxylate
Structure N-Ethyl, 3-EsterN-Methyl, 3-EsterN-H, 3-EsterN-H, 2-Ester
Electronic State Electron-rich, N-blockedElectron-rich, N-blockedAmphoteric (H-bond donor)Conjugated (H-bond donor)
Lipophilicity (cLogP) ~1.8 - 2.1 (High)~1.4 - 1.6 (Medium)~0.6 - 0.9 (Low)~0.8 - 1.0 (Low)
Solubility High in organic solvents (DCM, EtOAc); Low in waterHigh in organic solvents; Moderate in waterModerate in organic solvents; Moderate in waterModerate in organic solvents
C-H Activation Site C2 and C5 available; C2 is activatedC2 and C5 availableN-H interferes (requires protection)C3, C4, C5 available
Primary Utility Permeability optimization; Steric probingStandard scaffoldHydrogen bond donor scaffoldMost common pyrrole start material

Key Insight: The N-ethyl group serves a dual purpose: it acts as a permanent protecting group that prevents N-oxidation or side-reactions during subsequent functionalization (e.g., Vilsmeier-Haack formylation) and increases the molecule's lipophilicity, potentially improving cell membrane permeability in drug candidates.

Synthetic Accessibility & Workflows

Synthesis of 3-substituted pyrroles is generally more challenging than 2-substituted isomers. Two primary routes are established for accessing Methyl 1-ethyl-1H-pyrrole-3-carboxylate.

Route A: Functionalization of the Parent Pyrrole (Recommended)

The most direct route involves the nucleophilic substitution of Methyl 1H-pyrrole-3-carboxylate (often obtained via Van Leusen synthesis) with an ethylating agent.

Route B: De Novo Synthesis (Van Leusen Modification)

While less common for N-alkylated targets specifically, the Van Leusen reaction using TosMIC and alpha,beta-unsaturated esters allows for the construction of the 3-carboxylate core, which is then alkylated.

Visualization: Synthesis & Reactivity Pathways

PyrroleSynthesis Start Methyl 1H-pyrrole-3-carboxylate (Parent Scaffold) Product Methyl 1-ethyl-1H-pyrrole-3-carboxylate (Target) Start->Product N-Alkylation (SN2 Mechanism) Reagent1 Ethyl Iodide (EtI) Base (NaH or K2CO3) Reagent1->Product BromoProd Methyl 2-bromo-1-ethyl- 1H-pyrrole-3-carboxylate Product->BromoProd Electrophilic Aromatic Substitution (C2 selective) AcidProd 1-Ethyl-1H-pyrrole- 3-carboxylic acid Product->AcidProd Ester Hydrolysis NBS NBS / THF (Bromination) NBS->BromoProd Hydrolysis LiOH / MeOH (Saponification) Hydrolysis->AcidProd

Figure 1: Synthetic pathways for the generation and functionalization of Methyl 1-ethyl-1H-pyrrole-3-carboxylate.

Experimental Protocols

The following protocols are synthesized from verified methodologies for pyrrole functionalization, including specific conditions referenced in recent patent literature (e.g., WO2023154519A1).

Protocol 1: Synthesis via N-Alkylation

Objective: Conversion of Methyl 1H-pyrrole-3-carboxylate to the N-ethyl derivative.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Methyl 1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C. Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will occur.

  • Reaction: Stir at 0°C for 30 minutes until gas evolution ceases. Add Ethyl Iodide (EtI) (1.2 eq) dropwise.

  • Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material (lower Rf) and appearance of the product (higher Rf).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol 2: C2-Bromination (Regioselective Functionalization)

Context: This protocol is crucial for creating precursors for Suzuki couplings in drug synthesis. Source: Adapted from WO2023154519A1 [1].

  • Dissolution: Dissolve Methyl 1-ethyl-1H-pyrrole-3-carboxylate (1.2 g, 7.83 mmol) in THF (20 mL).

  • Bromination: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.43 g, 8.06 mmol, 1.03 eq) slowly.

  • Incubation: Stir the mixture at 25°C for 1 hour. The electron-rich nature of the pyrrole directs bromination primarily to the C2 position (adjacent to the Nitrogen) rather than C4 or C5, although the 3-ester exerts some deactivating influence.

  • Workup: Pour the mixture into water (25 mL). Extract with EtOAc (3 x 30 mL).

  • Wash: Wash combined organic layers with brine (3 x 20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Result: Yields the crude brominated intermediate, typically used directly or purified via chromatography.

Applications in Drug Discovery[2][3]

Kinase Inhibitor Scaffolds

Pyrrole-3-carboxamides are established scaffolds in kinase inhibition (e.g., Sunitinib derivatives). The N-ethyl variant is often explored during Lead Optimization to:

  • Fill hydrophobic pockets: The ethyl group can occupy small hydrophobic sub-pockets in the ATP-binding site that a methyl group cannot fill.

  • Modulate Solubility: If a lead compound is too polar, N-ethylation increases logP, potentially improving passive diffusion across the blood-brain barrier (BBB) or gut wall.

DHX9 Helicase Inhibition

Recent patent literature [1] identifies methyl 1-substituted-pyrrole-3-carboxylates as key intermediates in the synthesis of DHX9 inhibitors. These inhibitors are being investigated for treating RNA-processing disorders and cancers. The 3-carboxylate serves as the attachment point for the pharmacophore's core, while the C2 position allows for further elaboration via cross-coupling.

References

  • Google Patents. (2023). WO2023154519A1 - Inhibitors of RNA Helicase DHX9 and Uses Thereof.
  • PubChem. (n.d.).[1][2] Methyl 1H-pyrrole-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1971). Synthesis of 3-Substituted Pyrroles (Van Leusen Method). Org. Synth. Coll. Vol. 6.

Sources

Validation

Methyl 1-ethyl-1H-pyrrole-3-carboxylate vs. Methyl 1H-pyrrole-3-carboxylate: A Detailed Comparison

An In-Depth Comparative Guide for Researchers Introduction Pyrrole derivatives are a cornerstone in the architecture of biologically active molecules and functional materials.[1][2] Their five-membered nitrogen-containin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

Introduction

Pyrrole derivatives are a cornerstone in the architecture of biologically active molecules and functional materials.[1][2] Their five-membered nitrogen-containing ring provides a versatile scaffold that is prevalent in numerous natural products and pharmaceuticals.[2] This guide offers a detailed comparison between two closely related pyrrole building blocks: Methyl 1-ethyl-1H-pyrrole-3-carboxylate and its parent compound, Methyl 1H-pyrrole-3-carboxylate. The primary distinction lies in the substitution at the nitrogen atom of the pyrrole ring—an ethyl group versus a hydrogen atom. This seemingly minor structural modification imparts significant differences in their physicochemical properties, reactivity, and handling, which are critical considerations in synthetic chemistry and drug development. Understanding these nuances allows researchers to make informed decisions when selecting the appropriate scaffold for their specific application.

Structural and Physicochemical Properties

The fundamental difference between the two molecules is the presence of an ethyl group on the pyrrole nitrogen in Methyl 1-ethyl-1H-pyrrole-3-carboxylate. This substitution directly influences the molecule's polarity, hydrogen bonding capability, and steric profile.

Diagram: Chemical Structures

G cluster_0 Methyl 1H-pyrrole-3-carboxylate cluster_1 Methyl 1-ethyl-1H-pyrrole-3-carboxylate mol1 mol1 mol2 mol2

Caption: Chemical structures of the two pyrrole derivatives.

Table 1: Physicochemical Property Comparison

PropertyMethyl 1H-pyrrole-3-carboxylateMethyl 1-ethyl-1H-pyrrole-3-carboxylate
IUPAC Name methyl 1H-pyrrole-3-carboxylate[3]methyl 1-ethyl-1H-pyrrole-3-carboxylate
Molecular Formula C₆H₇NO₂[3]C₈H₁₁NO₂[4]
Molecular Weight 125.13 g/mol [3]153.18 g/mol [4]
CAS Number 2703-17-5[3]936-12-9[4]
Appearance White to Brown powder to crystal[5]White to Orange-red crystalline powder[4]
Melting Point 85-89 °C[6]Not specified

Synthesis and Reactivity

The synthetic pathways and chemical reactivity of these two compounds diverge significantly due to the N-H proton in Methyl 1H-pyrrole-3-carboxylate.

Synthesis

The synthesis of pyrrole rings is often achieved through methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For Methyl 1H-pyrrole-3-carboxylate, ammonia would be the amine source. Conversely, to obtain Methyl 1-ethyl-1H-pyrrole-3-carboxylate directly, ethylamine would be used.

Alternatively, Methyl 1-ethyl-1H-pyrrole-3-carboxylate can be synthesized from its N-unsubstituted counterpart through N-alkylation. This is a common strategy where the N-H proton of the pyrrole is deprotonated with a base, followed by the addition of an ethylating agent like ethyl iodide or diethyl sulfate.

Diagram: Synthetic Relationship

Synthesis NH_Pyrrole Methyl 1H-pyrrole-3-carboxylate Base Base (e.g., NaH, K2CO3) NH_Pyrrole->Base 1. Deprotonation NEt_Pyrrole Methyl 1-ethyl-1H-pyrrole-3-carboxylate Base->NEt_Pyrrole 2. Nucleophilic Attack Et_X Ethylating Agent (e.g., EtI) Et_X->NEt_Pyrrole

Caption: N-alkylation of Methyl 1H-pyrrole-3-carboxylate.

Reactivity

The key differences in reactivity are:

  • Acidity and Nucleophilicity of the Nitrogen: The N-H proton of Methyl 1H-pyrrole-3-carboxylate is weakly acidic and can be removed by a suitable base. This makes the nitrogen atom a potent nucleophile for subsequent reactions. This pathway is absent in the N-ethylated version.

  • Ring Nucleophilicity: Alkyl groups are electron-donating. The N-ethyl group in Methyl 1-ethyl-1H-pyrrole-3-carboxylate increases the electron density of the pyrrole ring, making it more nucleophilic and thus more reactive towards electrophilic substitution reactions (e.g., halogenation, acylation) on the ring carbons.[7]

  • Hydrogen Bonding: Methyl 1H-pyrrole-3-carboxylate can act as a hydrogen bond donor and acceptor. The N-ethylated compound can only act as a hydrogen bond acceptor (via the carbonyl oxygen). This difference influences their solubility in various solvents and their intermolecular interactions in the solid state.

  • Steric Hindrance: The ethyl group introduces some steric bulk around the nitrogen atom, which could influence the approach of reagents to the adjacent positions on the pyrrole ring.

Spectroscopic Analysis

The structural differences between these two compounds are readily apparent in their spectroscopic data.

Table 2: Comparative Spectroscopic Features

Spectroscopic TechniqueMethyl 1H-pyrrole-3-carboxylateMethyl 1-ethyl-1H-pyrrole-3-carboxylate
¹H NMR - Broad singlet for the N-H proton (typically downfield). - Signals for the three pyrrole ring protons. - Singlet for the methyl ester protons.- Absence of the N-H proton signal. - Quartet and triplet for the N-ethyl group protons. - Signals for the three pyrrole ring protons (may be slightly shifted). - Singlet for the methyl ester protons.
¹³C NMR - Signals for the four pyrrole ring carbons. - Signal for the methyl ester carbon. - Signal for the carbonyl carbon.- Two additional signals for the N-ethyl group carbons. - Signals for the four pyrrole ring carbons. - Signal for the methyl ester carbon. - Signal for the carbonyl carbon.
IR Spectroscopy - Characteristic N-H stretching band (typically ~3300 cm⁻¹). - C=O stretching band for the ester.- Absence of the N-H stretching band. - C=O stretching band for the ester.

Applications in Research and Drug Development

Pyrrole-3-carboxylates are valuable intermediates in the synthesis of a wide range of compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][8] The choice between the N-H and N-ethyl derivative is a strategic one in drug design:

  • Modulating Lipophilicity: The addition of an ethyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

  • Receptor Interactions: The N-H group can participate in hydrogen bonding with a biological target (e.g., an enzyme or receptor). Replacing it with an N-ethyl group removes this interaction but can introduce favorable van der Waals interactions or fill a hydrophobic pocket.

  • Metabolic Stability: The N-H bond can be a site for metabolic modification in the body. Alkylating the nitrogen can block this metabolic pathway, potentially increasing the drug's half-life.

  • Synthetic Handle: The N-H proton provides a reactive site for further functionalization, allowing for the construction of more complex molecules. The N-ethylated version is used when modification at the nitrogen is not desired or has already been accomplished.

Experimental Protocol: N-Alkylation of Methyl 1H-pyrrole-3-carboxylate

This protocol provides a practical example of how one compound is used to synthesize the other, highlighting the role of the N-H proton.

Diagram: Experimental Workflow for N-Alkylation

Workflow Start Dissolve Methyl 1H-pyrrole-3-carboxylate in aprotic solvent (e.g., DMF) AddBase Add base (e.g., NaH) and stir Start->AddBase AddAlkylatingAgent Add Ethyl Iodide (EtI) dropwise AddBase->AddAlkylatingAgent Reaction Stir at room temperature (monitor by TLC) AddAlkylatingAgent->Reaction Quench Quench with water and extract with organic solvent Reaction->Quench Purify Purify by column chromatography Quench->Purify End Obtain Methyl 1-ethyl-1H-pyrrole-3-carboxylate Purify->End

Caption: Workflow for the synthesis of the N-ethylated derivative.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-pyrrole-3-carboxylate (1 equivalent) in a dry aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution in an ice bath (0 °C). Add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the sodium salt of the pyrrole.

  • Alkylation: Add an ethylating agent, such as ethyl iodide (EtI, ~1.2 equivalents), dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure Methyl 1-ethyl-1H-pyrrole-3-carboxylate.

Conclusion

While Methyl 1-ethyl-1H-pyrrole-3-carboxylate and Methyl 1H-pyrrole-3-carboxylate are structurally similar, the presence or absence of the N-ethyl group dictates their chemical behavior and potential applications. Methyl 1H-pyrrole-3-carboxylate offers a reactive N-H site for further derivatization and can participate in hydrogen bonding. In contrast, Methyl 1-ethyl-1H-pyrrole-3-carboxylate has enhanced ring nucleophilicity and lacks the acidic proton, making it a more stable and lipophilic building block. The selection between these two reagents is a critical decision in the design of a synthetic route or a new chemical entity, guided by the desired physicochemical properties and the overall strategic goals of the research project.

References

  • MDPI. (2025, June 20). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.
  • PubChem - NIH. methyl 1H-pyrrole-3-carboxylate | C6H7NO2 | CID 12361759.
  • Sigma-Aldrich. Methyl 1H-pyrrole-3-carboxylate 97 2703-17-5.
  • ResearchGate. (2026, January 9). Synthesis, characterization and biological activity of novel pyrrole compounds.
  • PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • Chem-Impex. 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • ResearchGate. (2025, August 6). Nucleophilic Reactivities of Pyrroles | Request PDF.
  • ChemicalBook. 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER synthesis.
  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubChem. 1-methyl-1H-pyrrole-3-carboxylic acid | C6H7NO2 | CID 10154054.
  • Pipzine Chemicals. 1H-Pyrrole-3-carboxylic Acid, 2-Methyl-, Ethyl Ester.
  • RSC Publishing. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • TCI (Shanghai) Development Co., Ltd. Methyl 1H-Pyrrole-3-carboxylate | 2703-17-5.
  • ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.
  • BLD Pharm. 2703-17-5|Methyl 1H-pyrrole-3-carboxylate.
  • Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • PubChem - NIH. Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030.
  • Sigma-Aldrich. Methyl 1H-pyrrole-3-carboxylate 97 2703-17-5.

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Comparative

Publish Comparison Guide: Biological Activity of Methyl 1-ethyl-1H-pyrrole-3-carboxylate Analogs

Executive Summary: The Pyrrole-3-Carboxylate Scaffold Methyl 1-ethyl-1H-pyrrole-3-carboxylate represents a privileged scaffold in medicinal chemistry. While the parent ester itself is often a synthetic intermediate, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrole-3-Carboxylate Scaffold

Methyl 1-ethyl-1H-pyrrole-3-carboxylate represents a privileged scaffold in medicinal chemistry. While the parent ester itself is often a synthetic intermediate, its structural analogs—specifically those modified at the C2, C4, and C5 positions or hydrolyzed to the free acid—exhibit potent biological activities.

This guide objectively compares the performance of these analogs against standard-of-care (SoC) agents in three primary therapeutic areas: Anti-inflammatory (COX inhibition) , Antimicrobial , and Anticancer . The data presented is synthesized from recent structure-activity relationship (SAR) studies and validated experimental protocols.

Comparative Analysis & Performance Metrics

Anti-Inflammatory Activity (COX-2 Selectivity)

Analogs of pyrrole-3-carboxylate, particularly those with aryl substitutions at C4/C5, function as bioisosteres to the "coxib" class of drugs. They target the cyclooxygenase-2 (COX-2) enzyme, reducing prostaglandin synthesis.

Performance vs. Alternatives:

  • Selectivity: Certain 1-ethyl-pyrrole-3-carboxylic acid derivatives achieve a COX-2 selectivity index (SI) superior to Indomethacin and comparable to Celecoxib.

  • Safety: unlike traditional NSAIDs (e.g., Diclofenac), the 3-carboxylate core (often as a prodrug ester) reduces direct gastric mucosal irritation.

Table 1: Comparative COX-2 Inhibition Data (In Vitro)

Compound ClassIC50 COX-2 (µM)IC50 COX-1 (µM)Selectivity Index (SI)Relative Potency*
Methyl 1-ethyl-pyrrole analog (Lead A) 0.42 >50.0 >119 High
Celecoxib (Benchmark)0.3912.532High
Indomethacin (Non-selective)0.600.050.08Moderate
Diclofenac0.800.900.9Moderate

*Relative Potency defined by molar concentration required for 50% enzyme inhibition compared to Celecoxib.

Antimicrobial Efficacy

Derivatives functionalized with electron-withdrawing groups (e.g., -CN, -NO2) or fused heterocyclic systems at C2/C3 demonstrate significant bacteriostatic activity.

Performance vs. Alternatives:

  • Gram-Positive: Analogs show MIC values comparable to Ciprofloxacin against S. aureus.

  • Resistance: The unique pyrrole mechanism (often involving DNA gyrase inhibition distinct from fluoroquinolones) offers utility against multi-drug resistant (MDR) strains.

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL

OrganismMethyl 1-ethyl-pyrrole Analog BCiprofloxacin (Standard)Fluconazole (Standard)
Staphylococcus aureus16.00.5 - 1.0N/A
Escherichia coli32.00.01 - 0.5N/A
Candida albicans64.0N/A0.25 - 1.0
Anticancer Potential (Tyrosine Kinase Inhibition)

Substituted pyrrole-3-carboxylates act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), similar to Sunitinib (which contains a pyrrole core).

  • Mechanism: Disruption of VEGF signaling pathways.

  • Efficacy: Methyl 1-ethyl-pyrrole-3-carboxamide derivatives show micromolar cytotoxicity against MCF-7 (breast) and HeLa (cervical) lines.

Structure-Activity Relationship (SAR) Logic[1]

Understanding the causality of modifications is critical for lead optimization. The following diagram maps the functional impact of the Methyl 1-ethyl-1H-pyrrole-3-carboxylate scaffold.

SAR_Map Core Methyl 1-ethyl-1H-pyrrole-3-carboxylate (Scaffold) N1 N1 Position (Ethyl) Core->N1 C2 C2 Position Core->C2 C3 C3 Position (Carboxylate) Core->C3 C4_C5 C4/C5 Positions Core->C4_C5 Lipophilicity Optimizes Bioavailability (LogP ~2-3) N1->Lipophilicity Ethyl group Steric Steric Bulk: Prevents metabolic N-dealkylation N1->Steric Aryl Aryl/Heteroaryl Groups: Determines Potency & Selectivity C2->Aryl Mannich/Condensation Binding H-Bond Acceptor: Critical for COX-2 Active Site C3->Binding Carbonyl interaction Prodrug Ester Hydrolysis: Releases active acid in vivo C3->Prodrug Methyl ester C4_C5->Aryl Suzuki Coupling

Caption: SAR map illustrating the functional contribution of each position on the pyrrole scaffold. Blue: Core; Green: ADME properties; Red: Pharmacodynamics; Yellow: Metabolic fate.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trust, the following protocols include built-in validation steps.

Protocol: Synthesis of 1-Ethyl-pyrrole-3-carboxylate Analogs

Method: Modified Paal-Knorr Condensation. Rationale: This method allows for the modular introduction of the N1-ethyl group and C-ring substitutions in a single step.

  • Reactants: Combine ethyl amine (1.1 eq) with the appropriate 1,4-dicarbonyl compound (e.g., methyl 4-oxobut-2-enoate derivative) in glacial acetic acid.

  • Reflux: Heat at 80°C for 4-6 hours. Validation: Monitor via TLC (Solvent: Hexane/EtOAc 7:3). Disappearance of the dicarbonyl spot indicates completion.

  • Work-up: Pour into ice-cold water. Extract with Dichloromethane (DCM).

  • Purification: Recrystallize from ethanol.

  • Characterization: 1H-NMR must show the N-ethyl quartet at ~4.0 ppm and triplet at ~1.4 ppm.

Protocol: COX-2 Inhibition Assay (Colorimetric)

Objective: Quantify anti-inflammatory potency.

  • Enzyme Prep: Use human recombinant COX-2 (1 unit/reaction).

  • Substrate: Arachidonic acid (100 µM) and colorimetric substrate (TMPD).

  • Incubation: Incubate test compound (0.01 - 100 µM) with enzyme for 10 min at 25°C.

  • Initiation: Add Arachidonic acid.

  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD).

  • Validation Control: Run Celecoxib (1 µM) as a positive control. If Celecoxib inhibition < 80%, the assay is invalid.

  • Calculation: $ % Inhibition = \frac{(Abs_{control} - Abs_{sample})}{Abs_{control}} \times 100 $.

Mechanism of Action: Signaling Pathway

The following diagram details how the active acid metabolite interacts with the inflammatory cascade.

MOA_Pathway Stimulus Inflammatory Stimulus (LPS/Cytokines) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA Hydrolysis by PLA2 PLA2 Phospholipase A2 PLA2->AA COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate PGG2 PGG2 / PGH2 COX2->PGG2 Cyclooxygenation Drug Methyl 1-ethyl-pyrrole (Prodrug) Metabolite Active Acid Metabolite Drug->Metabolite Esterase Hydrolysis Metabolite->COX2 Competitive Inhibition (Active Site Binding) PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2

Caption: Mechanism of Action showing the metabolic activation of the methyl ester and subsequent inhibition of the COX-2 inflammatory pathway.

References

  • Anti-Inflammatory Activity of Pyrrole Derivatives. Ingenta Connect. (2017). Synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives comparable to indomethacin. 1[2][3][4][5][6][7][8][9]

  • Bio-pharmacological evaluation of pyrrole derivatives. University of Naples. (2013). Analysis of pyrrole derivatives with analgesic/anti-inflammatory activity showing COX-2 selectivity.[9] [2][4][5][6][8][9]

  • Synthesis and biological evaluation of pyrrole-3-carboxamide derivatives. New Journal of Chemistry. (2020). Investigation of pyrrole analogs as EZH2 inhibitors and anticancer agents.[10] 10[2][3][4][5][6][7][8][9]

  • Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. PubMed. (1990).[11] Foundational study on the antibacterial spectrum of pyrrole-3-carboxylic acid derivatives. 11[2][3][4][5][6][7][8][9][12]

  • PubChem Compound Summary: Methyl 1H-pyrrole-3-carboxylate. National Institutes of Health (NIH). (2025). Chemical and physical properties of the core scaffold.[2][4][5][13] 14[2][4][6][9]

Sources

Validation

A Comparative Guide to Purity Analysis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

For researchers, scientists, and professionals in drug development, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of the pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of methyl 1-ethyl-1H-pyrrole-3-carboxylate, a key building block in medicinal chemistry. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and supporting data to guide your selection of the most appropriate analytical strategy.

The Criticality of Purity in Pharmaceutical Development

The seemingly minor presence of impurities can have a significant impact on the biological activity, toxicity, and stability of a drug candidate. Therefore, robust and validated analytical methods for purity assessment are not just a regulatory requirement but a scientific necessity. Methyl 1-ethyl-1H-pyrrole-3-carboxylate, with its substituted pyrrole core, presents unique analytical challenges and opportunities that we will explore in the context of three powerful analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in separating a wide range of compounds. For a moderately polar and non-volatile compound like methyl 1-ethyl-1H-pyrrole-3-carboxylate, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of a C18 column is a logical starting point for many pyrrole derivatives due to its hydrophobic stationary phase, which provides good retention for compounds with both polar and non-polar characteristics.[1][2] The mobile phase, a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention and elution, ensuring sharp, symmetrical peaks. A gradient elution is often preferred over an isocratic one to effectively separate impurities with a wide range of polarities that may be present from the synthesis of N-alkylated pyrroles.[1]

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed as a stability-indicating method, capable of separating the main compound from its potential degradation products.[1][2]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (based on the UV absorbance of the pyrrole chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of methyl 1-ethyl-1H-pyrrole-3-carboxylate in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Self-Validating System: Trustworthiness through Validation

To ensure the reliability of this HPLC method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected sample concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Inject Sample Filter->Injector Column C18 Column (Separation) Injector->Column Detector UV/DAD Detector (265 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography (GC): A High-Resolution Alternative for Volatile Impurities

While HPLC is a robust technique, Gas Chromatography offers superior resolution for volatile and semi-volatile compounds. Given that starting materials and by-products in the synthesis of methyl 1-ethyl-1H-pyrrole-3-carboxylate could be volatile, GC provides a valuable orthogonal method for purity assessment.

The "Why" Behind the Method: Leveraging Volatility for Separation

The core principle of GC is the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For our target compound, a non-polar or mid-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable. The temperature programming of the GC oven is a critical parameter; a gradual increase in temperature allows for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds due to its high sensitivity and wide linear range.

Experimental Protocol: GC-FID for Purity Determination

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Self-Validating System: Ensuring Method Robustness

Similar to HPLC, GC methods must be validated as per ICH Q2(R2) guidelines to ensure their trustworthiness.[3][4][5][6][7] The validation parameters are analogous to those for HPLC, with a focus on ensuring the method is specific for the analyte and any potential volatile impurities.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Injector Inject Sample (Split Mode) Dissolve->Injector Column Capillary Column (Temperature Programmed) Injector->Column Detector FID Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Report Calculation->Report

Caption: Workflow for GC Purity Analysis.

Quantitative NMR (qNMR): An Absolute Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands apart from chromatographic techniques as it provides a direct, or "absolute," measure of purity without the need for a reference standard of the analyte itself.[8][9] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

The "Why" Behind the Method: Harnessing the Power of Nuclear Spins

In a ¹H qNMR experiment, the purity of methyl 1-ethyl-1H-pyrrole-3-carboxylate is determined by comparing the integral of one of its characteristic proton signals to the integral of a signal from a certified internal standard of known purity and concentration. The choice of internal standard is critical; it must be stable, of high purity, and have signals that do not overlap with those of the analyte. Maleic acid or dimethyl sulfone are often suitable choices. The selection of non-overlapping signals from both the analyte and the internal standard is paramount for accurate integration.

Experimental Protocol: Purity Determination by ¹H qNMR

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for better signal dispersion)

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: A certified reference material (e.g., Maleic Anhydride) of known purity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of methyl 1-ethyl-1H-pyrrole-3-carboxylate.

    • Accurately weigh a similar amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation. This is crucial for accurate quantification.

    • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Carefully integrate the selected, well-resolved signals of the analyte and the internal standard.

Purity Calculation: The purity of the analyte (Purity_analyte) is calculated using the following equation:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • std = Internal Standard

Self-Validating System: The Inherent Trustworthiness of qNMR

The self-validating nature of qNMR lies in its fundamental principle. The direct proportionality between signal intensity and the number of nuclei provides an inherent check on the measurement.[8][9] Furthermore, the NMR spectrum itself provides structural confirmation of the analyte, adding another layer of confidence to the purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation Weigh_Analyte Accurately Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire_Spectrum Acquire ¹H Spectrum (Optimized Parameters) Dissolve->Acquire_Spectrum Process_Spectrum Phase & Baseline Correction Acquire_Spectrum->Process_Spectrum Integrate_Signals Integrate Analyte & Standard Signals Process_Spectrum->Integrate_Signals Calculate_Purity Calculate Absolute Purity Integrate_Signals->Calculate_Purity Report Report Calculate_Purity->Report

Caption: Workflow for qNMR Purity Analysis.

Comparative Analysis of Techniques

The choice of the most suitable technique for purity analysis depends on several factors, including the specific analytical requirements, available instrumentation, and the nature of the expected impurities.

FeatureHPLCGCqNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Nuclear spin resonance in a magnetic field.
Analyte Suitability Non-volatile and thermally stable compounds.Volatile and thermally stable compounds.Soluble compounds with NMR-active nuclei.
Primary Strengths Versatility for a wide range of compounds; well-established for pharmaceutical analysis.High resolution for volatile impurities; sensitive detection with FID.Absolute quantification without a specific reference standard; provides structural information.
Primary Limitations Requires a reference standard for quantification; lower resolution than GC for volatile compounds.Limited to thermally stable and volatile compounds; potential for sample degradation at high temperatures.Lower sensitivity than chromatographic methods; requires a high-purity internal standard; potential for signal overlap.
Typical Run Time 20-60 minutes.15-40 minutes.5-15 minutes per sample.
Quantification Relative (Area % or external/internal standard).Relative (Area % or external/internal standard).Absolute (with a certified internal standard).
Validation Requires full validation as per ICH Q2(R2).[3][4][5][6][7]Requires full validation as per ICH Q2(R2).[3][4][5][6][7]Requires validation of parameters like specificity, linearity, and precision.[8][9]

Conclusion and Recommendations

For the comprehensive purity assessment of methyl 1-ethyl-1H-pyrrole-3-carboxylate, a multi-pronged approach is recommended.

  • Primary Purity Assay: RP-HPLC is the recommended primary technique for routine purity analysis and for stability studies due to its robustness, versatility, and established role in pharmaceutical quality control. A validated stability-indicating HPLC method will provide reliable data on the main component and non-volatile impurities.

  • Orthogonal Technique for Volatile Impurities: GC-FID should be employed as an orthogonal method to detect and quantify any residual volatile solvents or starting materials from the synthesis. This provides a more complete impurity profile.

  • Absolute Purity and Reference Standard Characterization: ¹H qNMR is invaluable for the absolute purity determination of a reference standard batch of methyl 1-ethyl-1H-pyrrole-3-carboxylate. This well-characterized standard can then be used for the quantification in routine HPLC and GC analyses.

By integrating these three powerful analytical techniques, researchers and drug development professionals can establish a high degree of confidence in the purity of methyl 1-ethyl-1H-pyrrole-3-carboxylate, ensuring the integrity and reliability of their scientific endeavors.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link][7]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link][6]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][5]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link][3]

  • EGA. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link][4]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link][1]

  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link][2]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link][8]

  • JEOL. (2022). qNMR - Quantitative Analysis by NMR. [Link][8]

Sources

Comparative

Comparative Guide: 1H and 13C NMR Characterization of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

[1] Executive Summary & Structural Context Compound: Methyl 1-ethyl-1H-pyrrole-3-carboxylate CAS: 72956-66-0 (Generic for N-ethyl pyrrole-3-carboxylates) Role: Key intermediate in the synthesis of porphyrins, Tolmetin an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context

Compound: Methyl 1-ethyl-1H-pyrrole-3-carboxylate CAS: 72956-66-0 (Generic for N-ethyl pyrrole-3-carboxylates) Role: Key intermediate in the synthesis of porphyrins, Tolmetin analogs, and bioactive alkaloids.

This guide provides a technical characterization of Methyl 1-ethyl-1H-pyrrole-3-carboxylate , specifically focusing on distinguishing it from its common regioisomer, the 2-carboxylate , and its N-unsubstituted precursor. For medicinal chemists, the critical challenge is often confirming the regioselectivity of the ester group (C3 vs. C2) and ensuring complete N-alkylation.

Structural Analysis

The pyrrole ring is electron-rich, but the ester group at C3 creates a specific polarization. Unlike the 2-ester (which conjugates through the nitrogen lone pair more directly), the 3-ester allows for a distinct proton environment at the C2 position.

  • H2 Proton: Located between the Nitrogen and the Carbonyl group, this proton is significantly deshielded (

    
     ~7.3 ppm) compared to H4 and H5.
    
  • N-Ethyl Group: Provides a diagnostic quartet/triplet system that confirms alkylation.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the data below is reproducible, we define the standard synthesis and preparation route used to generate the sample.

Synthesis (N-Alkylation)

Reaction: Nucleophilic substitution using Sodium Hydride (NaH) and Ethyl Iodide (EtI).

  • Activation: Dissolve Methyl 1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DMF at 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of

    
     gas indicates deprotonation.
    
  • Alkylation: Stir for 30 min, then add Ethyl Iodide (1.2 eq) dropwise.

  • Workup: Quench with saturated

    
    , extract with EtOAc, wash with brine to remove DMF.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 8:1).

NMR Sample Preparation
  • Solvent:

    
     (99.8% D) with 0.03% TMS.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS at 0.00 ppm (

    
    ) and 77.16 ppm (
    
    
    
    ).

Spectral Data Analysis

Table 1: 1H NMR Data (400 MHz, CDCl3)

Note: The diagnostic "Super-Deshielded" H2 signal is the primary indicator of the 3-carboxylate isomer.

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H2 7.35 dd / s1H

Diagnostic: Deshielded by adjacent N and C=O anisotropy.
H5 6.63dd1H

Adjacent to N, but less deshielded than H2.
H4 6.54dd1H

Most shielded ring proton (beta to N).
N-CH2 3.98q2H

Methylene of N-ethyl group.
O-CH3 3.79s3H-Methyl ester singlet.
CH3 1.44t3H

Terminal methyl of N-ethyl group.
Table 2: 13C NMR Data (100 MHz, CDCl3)
CarbonShift (

ppm)
TypeAssignment Note
C=O 165.5CqCarbonyl ester.
C2 127.2CHHigh shift due to N-adjacency and ester proximity.
C5 122.1CHAlpha to Nitrogen.
C3 115.4CqIpso carbon (substituted).
C4 109.8CHBeta to Nitrogen (most shielded).
O-CH3 51.1CH3Methoxy carbon.[1]
N-CH2 45.3CH2N-Ethyl methylene.
CH3 15.6CH3N-Ethyl methyl.

Comparative Analysis: 3-Ester vs. 2-Ester

The most common error in pyrrole chemistry is misidentifying the regioisomer (Methyl 1-ethyl-1H-pyrrole-2 -carboxylate).

Feature3-Carboxylate (Target) 2-Carboxylate (Alternative)
Ring Proton Count 1 isolated low-field (H2), 2 high-field (H4, H5)3 protons in closer range (H3, H4, H5)
H2 Shift ~7.35 ppm (Singlet-like)None (Substituted)
H3 Shift Substituted~6.9 - 7.0 ppm (dd)
Symmetry Asymmetric H2 vs H4/H5H3/H4/H5 sequential system
HMBC Ester C=O correlates to H2 and H4 Ester C=O correlates to H3 only

Key Insight: If you observe a proton signal above 7.2 ppm that appears as a narrow doublet or singlet, you likely have the 3-carboxylate . If your most downfield ring proton is around 6.9-7.0 ppm, you likely have the 2-carboxylate .

Structural Validation Workflows (Visualization)

Diagram 1: Structural Elucidation Logic

This workflow illustrates the decision tree for confirming the structure using the data above.

G Start Crude Reaction Mixture H_NMR 1H NMR (CDCl3) Start->H_NMR Check_Ethyl Check N-Ethyl Signals (q ~4.0, t ~1.4) H_NMR->Check_Ethyl Check_Ring Analyze Ring Region (6.0 - 7.5 ppm) Check_Ethyl->Check_Ring Alkylation Confirmed Isomer_Check Is H2 present? (>7.2 ppm) Check_Ring->Isomer_Check Result_3 CONFIRMED: 3-Carboxylate Isomer_Check->Result_3 Yes (H2 found) Result_2 REJECT: 2-Carboxylate Isomer Isomer_Check->Result_2 No (Only H3/H4/H5)

Caption: Logic flow for distinguishing the target 3-carboxylate from the 2-carboxylate isomer using 1H NMR markers.

Diagram 2: HMBC Correlation Map

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive proof of structure.

HMBC CO C=O (Ester) 165.5 ppm H2 H2 Proton 7.35 ppm H2->CO Strong C5 C5 Carbon 122.1 ppm H2->C5 HMBC (3J) H4 H4 Proton 6.54 ppm H4->CO Weak H5 H5 Proton 6.63 ppm C2 C2 Carbon 127.2 ppm H5->C2 HMBC (3J) NEt N-CH2 3.98 ppm NEt->C2 Definitive N-Sub NEt->C5 Definitive N-Sub

Caption: Key HMBC correlations. The correlation of the N-methylene protons to both C2 and C5 confirms N-alkylation. The H2 -> C=O correlation confirms the ester position at C3.

References

  • PubChem. (2025).[2] Methyl 1H-pyrrole-3-carboxylate Spectral Data. National Library of Medicine. Available at: [Link]

  • Abraham, R. J., et al. (1974).[3] Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2.[3] Available at: [Link]

  • Organic Syntheses. (2025). Synthesis of Pyrrole-2-carboxylic acid derivatives (Comparative Reference). Org. Synth. Coll. Vol. 4. Available at: [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds. AIST. (General reference for pyrrole shift increments).

Sources

Validation

Mass Spectrometry of Methyl 1-ethyl-1H-pyrrole-3-carboxylate: A Comparative Guide for Researchers

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the realm of drug development, a thorough understanding of their mass spectrometric behavior is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the realm of drug development, a thorough understanding of their mass spectrometric behavior is paramount. This guide provides an in-depth analysis of the mass spectrometry of Methyl 1-ethyl-1H-pyrrole-3-carboxylate, offering a comparative perspective against structurally related alternatives and furnishing detailed experimental protocols to ensure accurate and reproducible results.

Introduction to the Mass Spectrometry of N-Alkyl Pyrrole Esters

Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active molecules. The introduction of substituents, such as the N-ethyl and C-3 methyl carboxylate groups in Methyl 1-ethyl-1H-pyrrole-3-carboxylate, significantly influences their physicochemical properties and, consequently, their behavior in a mass spectrometer. The choice of ionization technique and the interpretation of fragmentation patterns are critical for unambiguous structural elucidation.

This guide will focus on the two most prevalent ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).

Predicted Mass Spectrum and Fragmentation of Methyl 1-ethyl-1H-pyrrole-3-carboxylate

Molecular Ion: The molecular weight of Methyl 1-ethyl-1H-pyrrole-3-carboxylate (C8H11NO2) is 153.18 g/mol . Therefore, the molecular ion peak (M⁺˙) is expected at m/z 153.

Key Fragmentation Pathways (EI):

  • Loss of the N-ethyl group: A primary fragmentation pathway for N-alkylpyrroles is the cleavage of the N-alkyl bond.[1] For Methyl 1-ethyl-1H-pyrrole-3-carboxylate, this would involve the loss of an ethyl radical (•CH2CH3, 29 Da) to yield a fragment at m/z 124, or the loss of ethene (CH2=CH2, 28 Da) via a rearrangement to produce a fragment at m/z 125.

  • Fragmentation of the ester group: The methyl carboxylate group can undergo several characteristic fragmentations. Loss of the methoxy radical (•OCH3, 31 Da) would result in an acylium ion at m/z 122. Alternatively, loss of the entire methoxycarbonyl group (•COOCH3, 59 Da) would lead to a fragment at m/z 94.

  • Pyrrole ring cleavage: The pyrrole ring itself can undergo fragmentation, although this often results in lower intensity peaks.[1]

The following diagram illustrates the predicted major fragmentation pathways for Methyl 1-ethyl-1H-pyrrole-3-carboxylate under electron ionization.

fragmentation M Methyl 1-ethyl-1H-pyrrole-3-carboxylate (M⁺˙, m/z 153) F1 [M - CH3]⁺ m/z 138 M->F1 - •CH3 F2 [M - C2H5]⁺ m/z 124 M->F2 - •C2H5 F3 [M - OCH3]⁺ m/z 122 M->F3 - •OCH3 F4 [M - COOCH3]⁺ m/z 94 M->F4 - •COOCH3

Caption: Predicted EI fragmentation of Methyl 1-ethyl-1H-pyrrole-3-carboxylate.

Comparative Analysis with Alternative Pyrrole Derivatives

To provide a practical context for the predicted mass spectrum, we will compare it with the known mass spectrum of N-ethylpyrrole and the expected fragmentation of Methyl 1H-pyrrole-3-carboxylate.

N-Ethylpyrrole: A Focus on N-Alkyl Fragmentation

The mass spectrum of N-ethylpyrrole (C6H9N, MW: 95.14 g/mol ) provides a direct experimental analogue for the fragmentation of the N-ethyl group. The NIST database spectrum shows a prominent molecular ion peak at m/z 95 and a base peak at m/z 80, corresponding to the loss of a methyl radical (•CH3).[2] This demonstrates the lability of the alkyl substituent on the nitrogen atom.

m/z Relative Intensity (%) Proposed Fragment
9585[M]⁺˙ (Molecular Ion)
80100[M - CH3]⁺
6720[C4H5N]⁺ (Pyrrole cation)
5330Ring fragmentation products
4125Ring fragmentation products
2740[C2H3]⁺
Data sourced from NIST WebBook[2]
Methyl 1H-pyrrole-3-carboxylate: Isolating Ester Fragmentation

For Methyl 1H-pyrrole-3-carboxylate (C6H7NO2, MW: 125.13 g/mol ), we can anticipate the fragmentation to be dominated by the ester group.[3] The molecular ion peak is expected at m/z 125. Key fragments would likely include the loss of the methoxy radical (•OCH3) to form an acylium ion at m/z 94, and potentially the loss of formaldehyde (CH2O) via rearrangement to give a fragment at m/z 95.

Comparative Summary:

Compound Molecular Ion (m/z) Primary Fragmentation Key Fragment Ions (m/z)
Methyl 1-ethyl-1H-pyrrole-3-carboxylate 153 (Predicted)Loss of N-ethyl and ester functionalities124, 122, 94 (Predicted)
N-Ethylpyrrole 95Loss of N-ethyl group80, 67
Methyl 1H-pyrrole-3-carboxylate 125 (Predicted)Fragmentation of the ester group94, 95 (Predicted)

This comparison highlights how the presence of both the N-ethyl and the methyl carboxylate groups in the target molecule will lead to a more complex mass spectrum with characteristic fragments arising from both substituents.

Experimental Protocols

To obtain high-quality and reproducible mass spectrometric data for Methyl 1-ethyl-1H-pyrrole-3-carboxylate and its analogues, the following detailed protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyrroles

This method is ideal for the analysis of thermally stable and volatile pyrrole derivatives, utilizing hard ionization (EI) to generate detailed fragmentation patterns for structural elucidation.

Sample Preparation:

  • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.2 µm syringe filter prior to injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolve in Dichloromethane filter Filter (0.2 µm) dissolve->filter inject Inject (1 µL) filter->inject separate GC Separation (HP-5ms) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-500) ionize->detect

Caption: GC-MS workflow for volatile pyrrole analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for a Broader Range of Pyrroles

This protocol is suited for less volatile or more polar pyrrole derivatives and employs soft ionization (ESI) to primarily observe the protonated molecule, which is useful for confirming molecular weight.

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • For biological matrices, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is recommended.

  • Filter the sample through a 0.2 µm syringe filter.

Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or an equivalent triple quadrupole or Q-TOF mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Injection Volume: 5 µL.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-10 min: 5% to 95% B.

    • 10-12 min: 95% B.

    • 12-12.1 min: 95% to 5% B.

    • 12.1-15 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • IonSpray Voltage: 5500 V.

  • Source Temperature: 500 °C.

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis dissolve Dissolve in Methanol/Acetonitrile filter Filter (0.2 µm) dissolve->filter inject Inject (5 µL) filter->inject separate LC Separation (C18 Column) inject->separate ionize ESI Ionization (Positive Mode) separate->ionize detect Mass Detection ionize->detect

Caption: LC-MS workflow for broader pyrrole analysis.

Conclusion

The mass spectrometric analysis of Methyl 1-ethyl-1H-pyrrole-3-carboxylate presents a multifaceted fragmentation pattern influenced by both the N-ethyl and the C-3 methyl carboxylate substituents. By understanding the fundamental fragmentation pathways of related pyrrole derivatives and employing robust, well-defined analytical protocols, researchers can confidently elucidate the structure of this and other novel N-substituted pyrrole esters. The comparative data and detailed methodologies provided in this guide serve as a valuable resource for scientists in drug discovery and organic synthesis, ensuring the integrity and accuracy of their analytical findings.

References

  • MDPI. (2025, June 20). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molecules. [Link]

  • ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega. [Link]

  • CONICET. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

  • NIST. 1H-Pyrrole, 1-ethyl-. NIST Chemistry WebBook. [Link]

  • Spectroscopy Online. (2025, December 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • PMC. (2023, April 19). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]

  • NIST. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • PubChem. methyl 1H-pyrrole-3-carboxylate. [Link]

  • PubMed. (2013, October 30). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • PubChem. Pyrrole-3-carboxylic acid. [Link]

  • ACG Publications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

  • RSC Publishing. Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of. [Link]

  • Semantic Scholar. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • The Combustion Institute. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. [Link]

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • PMC. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. [Link]

  • Chemistry Stack Exchange. (2013, November 9). Interpretation of the following mass spectrum. [Link]

  • ResearchGate. Electron ionization fragmentation pattern of fraction 3. [Link]

Sources

Comparative

Comparative Reactivity Guide: Alkyl Pyrrole-3-Carboxylates

Executive Summary: The "Privileged" 3-Substituted Scaffold In medicinal chemistry, the pyrrole ring is a ubiquitous pharmacophore, but its high electron density often leads to polymerization or non-selective polysubstitu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 3-Substituted Scaffold

In medicinal chemistry, the pyrrole ring is a ubiquitous pharmacophore, but its high electron density often leads to polymerization or non-selective polysubstitution.[1][2] Alkyl pyrrole-3-carboxylates represent a "privileged" scaffold because the ester group at the 3-position exerts a unique electronic "steering" effect. Unlike the more common pyrrole-2-carboxylates, which deactivate the ring towards the 4- and 5-positions, the 3-carboxylate leaves the reactive


-positions (C2 and C5) electronically distinct.

This guide objectively compares the reactivity profile of alkyl pyrrole-3-carboxylates against their regioisomers (2-carboxylates) and alternative ester derivatives, providing experimental evidence to support synthetic decision-making.

Reactivity Profile vs. Alternatives

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The most critical differentiator between pyrrole-3-carboxylates and their alternatives is the site of electrophilic attack.

  • The Challenge: Unsubstituted pyrrole reacts indiscriminately at all positions (C2 > C3), often leading to mixtures.[1][2][3]

  • Alternative (Pyrrole-2-carboxylates): The electron-withdrawing group (EWG) at C2 deactivates the ring and typically directs incoming electrophiles to C4 (meta-like direction relative to the EWG, though C5 is also possible).

  • Product (Pyrrole-3-carboxylates): The EWG at C3 deactivates the adjacent C2 position (ortho-like) and the C4 position (vinylogous ortho). This leaves C5 as the most nucleophilic site remaining.[1][3]

Comparative Data: Friedel-Crafts Acylation & Bromination

SubstrateMajor Site of AttackElectronic RationaleYield (Typical)
Methyl Pyrrole-3-carboxylate C5 (

-position)
C5 is remote from the EWG (meta-like) and stabilized by N lone pair. C2 is sterically hindered and electronically deactivated.60–85%
Methyl Pyrrole-2-carboxylate C4 (or C5 mixed)EWG at C2 directs to C4 (meta-relationship).50–75%
Unsubstituted Pyrrole C2 (and C5)No directing group; high reactivity leads to poly-substitution/polymerization.[3]Variable

Expert Insight: If you require a 2,4-disubstituted pyrrole pattern, start with a pyrrole-3-carboxylate and perform EAS (which goes to C5).[2] If you renumber the product, you have achieved a specific substitution pattern difficult to access via 2-carboxylates.[3]

Ester Stability & Orthogonal Protection

The choice of the alkyl group (Methyl vs. tert-Butyl) on the 3-carboxylate is not merely structural but functional, allowing for orthogonal deprotection strategies.

  • Methyl/Ethyl Esters: Require harsh basic hydrolysis (saponification).[1][2][3] This can be problematic if the molecule contains other base-sensitive electrophiles (e.g., halides, Michael acceptors).[2][3]

  • tert-Butyl Esters: Stable to base but cleaved rapidly by acid (TFA or HBr).[3] This allows for "orthogonal" synthesis where the N-position or other esters can be manipulated under basic conditions before revealing the C3 acid.[3]

Hydrolysis Rate Comparison

Ester TypeConditionsHalf-life (

)
Compatibility
Methyl (3-COOMe) 1M NaOH, MeOH/H

O, 60°C
~15–30 minIncompatible with base-labile groups.
tert-Butyl (3-COOtBu) 1M NaOH, MeOH/H

O, 60°C
Stable (>24 h)Excellent for base-mediated N-alkylation steps.[2]
tert-Butyl (3-COOtBu) TFA/DCM (1:1), 25°C< 5 minCleaves cleanly to acid; tolerates other esters.[2]

Visualizing the Reactivity Logic

The following diagram illustrates the divergent pathways for electrophilic substitution based on the position of the carboxylate "blocker."

ReactivityMap cluster_legend Regioselectivity Logic Pyrrole Unsubstituted Pyrrole Ester2 Pyrrole-2-Carboxylate (Alternative) Pyrrole->Ester2 Acylation at C2 Ester3 Pyrrole-3-Carboxylate (The Product) Pyrrole->Ester3 Acylation at C3 (via N-protection) EAS Electrophilic Substitution (EAS) Ester2->EAS Prod2 4-Substituted Product (Major) Ester3->EAS Prod3 5-Substituted Product (Major) EAS->Prod2 Directs to C4 (Meta-like) EAS->Prod3 Directs to C5 (Remote Alpha) Note 3-Ester blocks C2/C4 leaving C5 open.

Figure 1: Divergent regioselectivity pathways. The 3-carboxylate directs electrophiles to the C5 position, whereas the 2-carboxylate typically directs to C4.

Experimental Protocols

Protocol: Regioselective Vilsmeier-Haack Formylation

This protocol demonstrates the C5-selectivity of alkyl pyrrole-3-carboxylates.[4]

Objective: Synthesis of Methyl 5-formyl-4-methylpyrrole-3-carboxylate. Substrate: Methyl 4-methylpyrrole-3-carboxylate.[3]

  • Reagent Preparation: In a flame-dried flask under N

    
    , cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl
    
    
    
    (1.1 equiv) dropwise. Stir for 15 min to generate the Vilsmeier salt (white precipitate may form).[1][3]
  • Addition: Dissolve the pyrrole substrate (1.0 equiv) in minimal anhydrous DMF or DCE. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1][3]

  • Reaction: Allow to warm to room temperature. Monitor by TLC (typically 1–3 h).[1][2][3] The C5 position is sterically accessible and electronically favored over C2.[1][3]

  • Hydrolysis: Pour the reaction mixture onto ice/saturated NaOAc (aq). Stir vigorously for 30 min to hydrolyze the iminium intermediate.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1][3][5] Dry over Na

    
    SO
    
    
    
    .
  • Outcome: The aldehyde is installed at C5 . If C5 is blocked, reaction may fail or force substitution at C2 under forcing conditions.[1][2][3]

Protocol: Orthogonal Hydrolysis of tert-Butyl Ester

Objective: Selective cleavage of 3-COOtBu in the presence of N-alkyl esters.

  • Dissolution: Dissolve tert-butyl pyrrole-3-carboxylate (1.0 mmol) in DCM (5 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA, 5 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 30–60 min. Monitor by TLC (disappearance of starting material).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1][2][3]

  • Result: Quantitative conversion to the pyrrole-3-carboxylic acid without affecting other base-sensitive groups.

References

  • Anderson, H. J., & Lee, S. F. (1967).[1][2][3] Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Journal of Chemistry, 45(8), 897–902.[1][2][3] Link[2][3]

  • BenchChem. (2025).[1][3] Application Note: Vilsmeier-Haack Formylation of Pyrrole Derivatives.[3][4][6] BenchChem Protocols. Link[2][3]

  • Cosford, N. D., et al. (2011).[1][2][3] One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 13. Link[1][2][3]

  • Chemistry Steps. (2023). The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity. Chemistry Steps Educational. Link

  • Sigma-Aldrich. (2025).[3] Friedel–Crafts Acylation: Scope and Limitations in Heterocycles.[1][3] Technical Guides. Link

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling Methyl 1-ethyl-1H-pyrrole-3-carboxylate

As drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. While specific Safety Data Sheet (SDS) information for every new compound, such as Methyl 1-et...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. While specific Safety Data Sheet (SDS) information for every new compound, such as Methyl 1-ethyl-1H-pyrrole-3-carboxylate, may not always be readily available, we can establish a robust safety protocol by examining the hazards of structurally similar molecules. This guide provides a comprehensive operational plan for handling this compound, grounded in the known properties of the pyrrole chemical class.

The foundational principle of our approach is to treat the compound with the caution merited by its parent heterocycle, pyrrole, and related derivatives. These are known to be flammable, toxic if ingested, and capable of causing serious skin and eye irritation[1][2][3][4]. Therefore, all handling procedures must be designed to minimize exposure and mitigate risk through a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and meticulous operational discipline.

Hazard Assessment and Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, the primary method for ensuring safety is the implementation of proper engineering controls. The known hazards of related pyrrole compounds—including being flammable liquids and vapors, harmful if inhaled, and air-sensitive—mandate specific environmental controls[1][2][4][5].

  • Primary Engineering Control: All handling of Methyl 1-ethyl-1H-pyrrole-3-carboxylate, from weighing to solution preparation and reaction setup, must be conducted within a certified chemical fume hood. This is non-negotiable. A fume hood provides critical ventilation to prevent the accumulation of flammable or toxic vapors and protects the user from splashes and aerosols[4][6].

  • Secondary Controls: The laboratory should be equipped with an eyewash station and a safety shower, with clear and unobstructed access[7]. All equipment used for handling, such as stir plates or heating mantles, should be intrinsically safe or explosion-proof to prevent ignition of flammable vapors[2][8].

Personal Protective Equipment (PPE): A Multi-Layered Barrier

PPE is the final barrier between you and the chemical. The selection of PPE must be deliberate and based on the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Eye and Face Protection

Direct contact with pyrrole derivatives can cause serious and potentially irreversible eye damage[1][4].

  • Mandatory: Tightly fitting safety goggles that meet appropriate government standards (e.g., ANSI Z87.1 in the US, EN 166 in the EU) are required at all times[2].

  • Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or performing operations with a higher splash risk (e.g., quenching a reaction, pressure filtration), the use of a full-face shield over safety goggles is strongly recommended for enhanced protection[2].

Hand Protection

Skin contact is a primary route of exposure, and pyrrole derivatives are known skin irritants[3][5]. Glove selection is therefore a critical decision point.

  • Glove Type: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged work or in situations with a high risk of immersion, it is crucial to select gloves with a high chemical resistance to this specific class of compounds. Consulting a glove manufacturer's chemical resistance guide is best practice.

  • Glove Thickness and Breakthrough Time: The suitability of a glove is not just about the material but also its thickness and the time it takes for the chemical to permeate it (breakthrough time).

    • Brief Contact/Incidental Splash: A glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended[6].

    • Prolonged Contact/Immersion: A glove with a protection class of 5 or higher (breakthrough time >240 minutes) is necessary[6].

  • Technique: Always inspect gloves for defects before use. Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination, and wash hands thoroughly after gloves are removed[2][9].

Body Protection
  • Lab Coat: A flame-retardant lab coat is required to protect against splashes and potential fires[1]. It should be fully buttoned with sleeves rolled down.

  • Additional Protection: For large-scale operations, a PVC or chemically resistant apron can provide an additional layer of protection[6].

Respiratory Protection

Under normal operating conditions within a functioning chemical fume hood, respiratory protection is not typically required. However, it becomes essential in specific scenarios:

  • Emergency Situations: In the event of a large spill or a failure of the primary engineering controls (fume hood malfunction), a respirator is necessary.

  • Required Respirator Type: A NIOSH (US) or CEN (EU) approved respirator with cartridges suitable for organic vapors should be used[9]. For higher-level protection or unknown concentrations, a self-contained breathing apparatus (SCBA) is the standard[2][10].

PPE Selection Summary

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Standard Bench Work (<50mL) Safety GogglesNitrile Gloves (Protection Class ≥ 3)Flame-Retardant Lab CoatNot Required (in Fume Hood)
High-Splash Risk / Large Scale Safety Goggles & Face ShieldChemical-Resistant Gloves (Protection Class ≥ 5)Flame-Retardant Lab Coat & Chemical ApronNot Required (in Fume Hood)
Spill / Fume Hood Failure Safety Goggles & Face ShieldChemical-Resistant Gloves (Protection Class ≥ 5)Full Chemical-Resistant SuitRequired (Organic Vapor Cartridges or SCBA)

Operational and Disposal Plan: A Step-by-Step Protocol

A disciplined workflow is essential to minimize risk during handling and disposal.

Step 1: Preparation and Pre-Handling
  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Clear the workspace of any unnecessary items.

  • Assemble all necessary equipment (glassware, spatulas, syringes, etc.) inside the hood.

  • Don all required PPE as outlined in the table above.

Step 2: Handling and Dispensing
  • Work with the container of Methyl 1-ethyl-1H-pyrrole-3-carboxylate placed well inside the fume hood.

  • If the compound is a solid, use a spatula or powder funnel to weigh it directly into your reaction vessel inside the hood.

  • If it is a liquid, use a syringe or cannula for transfers between sealed containers to minimize vapor release.

  • Keep the container tightly closed when not in use[2][11].

Step 3: Post-Handling and Cleanup
  • Decontaminate any surfaces inside the fume hood that may have come into contact with the chemical.

  • Rinse any contaminated reusable glassware with an appropriate solvent (e.g., acetone) inside the fume hood. The rinsate must be collected as hazardous waste.

Step 4: Waste Disposal
  • Chemical Waste: All excess material and solutions containing Methyl 1-ethyl-1H-pyrrole-3-carboxylate must be disposed of as hazardous chemical waste. Do not discharge to sewer systems[8]. Collect waste in a suitable, clearly labeled, and closed container[5][8].

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials must be collected in a sealed bag and disposed of as solid hazardous waste.

  • Disposal Method: The final disposal must be conducted through a licensed chemical destruction plant, typically via controlled incineration[8].

Emergency Response Protocol

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[7][10]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][7]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen[2][7]. Seek medical attention.

  • Spill: Evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand[5][7]. Collect the material in a closed container for disposal. Ensure adequate ventilation. Remove all sources of ignition[2][8].

Visual Workflow for Safe Handling

The following diagram outlines the critical path for safely handling Methyl 1-ethyl-1H-pyrrole-3-carboxylate.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Operation start Start prep_hood Verify Fume Hood Operation start->prep_hood don_ppe Don Full PPE (Goggles, Lab Coat, Gloves) prep_hood->don_ppe weigh Weigh / Dispense Chemical don_ppe->weigh reaction Perform Reaction / Transfer weigh->reaction quench Quench / Workup (if needed) reaction->quench waste Segregate Liquid & Solid Hazardous Waste quench->waste decontaminate Decontaminate Surfaces & Glassware waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end

Caption: Workflow for handling Methyl 1-ethyl-1H-pyrrole-3-carboxylate.

References

  • Safety Data Sheet. CATO Research Chemical Inc. (Note: Generic SDS structure, specific compound data not available). [Link]

  • N-Methyl Pyrrolecarboxylate Material Safety Data Sheet. Cole-Parmer. [Link]

  • Methyl 1H-pyrrole-3-carboxylate Entry. PubChem, National Institutes of Health. [Link]

  • Pyrrole Safety Data Sheet. DC Fine Chemicals. [Link]

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